molecular formula C6H11NO3 B3307752 2-Homomorpholinecarboxylic Acid CAS No. 933743-11-4

2-Homomorpholinecarboxylic Acid

Katalognummer: B3307752
CAS-Nummer: 933743-11-4
Molekulargewicht: 145.16
InChI-Schlüssel: FDLNENLTODPZIY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Homomorpholinecarboxylic Acid is a useful research compound. Its molecular formula is C6H11NO3 and its molecular weight is 145.16. The purity is usually 95%.
BenchChem offers high-quality 2-Homomorpholinecarboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Homomorpholinecarboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1,4-oxazepane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c8-6(9)5-4-7-2-1-3-10-5/h5,7H,1-4H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDLNENLTODPZIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(OC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Engineering the 1,4-Oxazepane-2-Carboxylic Acid Scaffold: Structural Dynamics, Scalable Synthesis, and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,4-oxazepane scaffold—a seven-membered heterocyclic ring containing oxygen and nitrogen atoms at the 1 and 4 positions—has emerged as a highly versatile structural motif in modern medicinal chemistry. Specifically, 1,4-oxazepane-2-carboxylic acid (frequently utilized in its N-Boc protected form, (S)- or (2R)-4-(tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid) provides a critical 3D conformational backbone for the design of novel therapeutic agents[1]. Unlike planar aromatic rings, the saturated seven-membered oxazepane ring offers unique spatial arrangements of substituents, making it an ideal candidate for selectively targeting complex biological receptors such as the dopamine D4 receptor and the cyclooxygenase-2 (COX-2) enzyme[1][2].

This technical guide provides an in-depth analysis of the physicochemical properties, advanced synthetic methodologies, and pharmacological applications of the 1,4-oxazepane-2-carboxylic acid scaffold.

Physicochemical Profiling & Structural Dynamics

The inherent value of 1,4-oxazepane-2-carboxylic acid lies in its stereochemistry and functional group handles. The carboxylic acid at the C2 position serves as a primary conjugation site for peptide coupling or esterification, while the secondary amine at the C4 position (often Boc-protected during synthesis) allows for orthogonal functionalization.

The non-planar nature of the oxazepane ring allows it to navigate complex binding pockets that are inaccessible to flatter molecules, thereby increasing target selectivity and reducing off-target toxicity[2].

Table 1: Physicochemical Properties of (S)-4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid
PropertyValueClinical / Synthetic Relevance
Molecular Weight 245.27 g/mol Optimal for small-molecule drug design (Lipinski's Rule of 5 compliant).
Molecular Formula C11H19NO5Contains orthogonal protective groups (N-Boc) for iterative synthesis.
Topological Polar Surface Area 76.1 ŲFavorable for moderate membrane permeability and oral bioavailability.
XLogP3 0.7Indicates a balanced hydrophilic/lipophilic profile, ideal for systemic circulation.
Complexity Score 297Reflects the synthetic challenge of the chiral 7-membered heterocyclic core.

Data sourced from PubChem compound profiling[3].

Strategic Synthesis: Overcoming Macrocyclization Barriers

Synthesizing seven-membered rings presents significant thermodynamic and kinetic challenges, primarily due to entropic barriers and the competing risk of intermolecular polymerization. To overcome this, a highly optimized, 7-step asymmetric synthesis of N-Boc (2R)-1,4-oxazepane-2-carboxylic acid was developed, achieving a 39% overall yield[4].

Step-by-Step Methodology: Asymmetric Synthesis of N-Boc (2R)-1,4-Oxazepane-2-Carboxylic Acid

This protocol utilizes enzymatic catalysis and flow chemistry to bypass the limitations of traditional macrocyclization[4][5].

  • Step 1: Epoxide Ring Opening

    • Action: React methyl (2R)-glycidate with dibenzylamine.

    • Causality: This highly stereospecific step establishes the essential chiral center at the C2 position while introducing the nitrogen atom necessary for the subsequent heterocyclic core[4].

  • Step 2: Chain Elongation to Amino Diester

    • Action: Convert the resulting intermediate into methyl (2R)-3-amino-2-(3-methoxy-3-oxopropoxy)propanoate (amino diester).

    • Causality: Creates the requisite linear precursor with precisely spaced reactive termini for the upcoming cyclization.

  • Step 3: Lipase-Catalyzed Regioselective Lactamization

    • Action: Process the amino diester through a SpinChem rotating flow cell containing immobilized lipase to form a 7-membered lactam.

    • Causality: Traditional chemical cyclization of medium rings often suffers from competing intermolecular side reactions leading to oligomers. The enzymatic approach enforces strict regioselectivity. Utilizing a rotating bed reactor (RBR) mitigates the high backpressure seen in packed beds, prevents mechanical degradation of the enzyme, and drastically enhances mass transfer[5][6].

  • Step 4: N-Boc Protection & Chemoselective Reduction

    • Action: Protect the secondary amine with a tert-butyloxycarbonyl (Boc) group, followed by borane reduction of the lactam.

    • Causality: Borane is selected for its high chemoselectivity, efficiently reducing the lactam carbonyl to a methylene group while leaving the ester moiety intact, thus finalizing the saturated 1,4-oxazepane ring[4].

  • Step 5: Mild Hydrolysis

    • Action: Treat the resulting 4-tert-butyl 2-methyl (2R)-1,4-oxazepane-2,4-dicarboxylate with LiBr/Et3N in wet acetonitrile.

    • Causality: Standard harsh acidic or basic hydrolysis risks epimerization of the sensitive alpha-chiral center. This mild, halide-mediated cleavage ensures high enantiomeric fidelity of the final (2R)-4-(tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid[4].

SynthesisWorkflow N1 Methyl (2R)-glycidate (Starting Material) N2 Amino Diester Intermediate (via Epoxide Opening) N1->N2 Dibenzylamine N3 Lipase-Catalyzed Lactamization (SpinChem RBR) N2->N3 Enzyme Addition N4 7-Membered Lactam N3->N4 Regioselective N5 N-Boc Protection & Borane Reduction N4->N5 Chemoselective N6 Protected Oxazepane N5->N6 N7 LiBr/Et3N Hydrolysis N6->N7 Wet Acetonitrile N8 N-Boc (2R)-1,4-oxazepane- 2-carboxylic acid N7->N8 Final Yield (39%)

Caption: Synthetic workflow for N-Boc (2R)-1,4-oxazepane-2-carboxylic acid.

Pharmacological Applications & Target Modulation

The 1,4-oxazepane core serves as a privileged scaffold in drug discovery, particularly for neurological and inflammatory targets.

Dopamine D4 Receptor Selectivity

The dopamine D4 receptor is a prime target for the development of effective antipsychotic drugs that do not trigger extrapyramidal side effects. 3D-QSAR analyses utilizing GRID/GOLPE methodologies have revealed that the spatial volume and conformational flexibility of the 1,4-oxazepane ring are critical for optimal receptor pocket fitting[2]. The aliphatic amine within the oxazepane system acts as a key pharmacophore point, anchoring the ligand via strong electrostatic interactions[2][7].

COX-2 Inhibition and Anti-Inflammatory Potential

In silico docking studies and experimental validations demonstrate that 1,4-oxazepane derivatives act as highly potent cyclooxygenase-2 (COX-2) inhibitors[1]. The unique 3D conformation of the seven-membered ring allows for the optimal positioning of substituents within the COX-2 active site. This architectural advantage yields binding energies that rival or exceed those of established standard therapies like celecoxib and valdecoxib[1].

Table 2: Comparative Binding Energies of Oxazepine Derivatives against COX-2
Compound IDBinding Energy (kcal/mol)Efficacy Interpretation
1,4-Oxazepine Derivative 7d -109.2Superior affinity; strong potential as a lead compound.
1,4-Oxazepine Derivative 8h -102.6High affinity; comparable to standard therapeutics.
Celecoxib (Standard) -102.1Baseline clinical standard for COX-2 inhibition.
Valdecoxib (Standard) -91.8Secondary clinical standard.

Data sourced from comparative molecular docking studies on oxazepine derivatives[1].

PharmPathway N1 1,4-Oxazepane Derivatives N2 Dopamine D4 Receptor (GPCR Target) N1->N2 Selective Binding N3 COX-2 Enzyme (Inflammation Target) N1->N3 Competitive Inhibition N4 Modulation of cAMP Signaling N2->N4 Signal Transduction N5 Inhibition of Prostaglandin Synthesis N3->N5 Enzymatic Blockade N6 Antipsychotic Effects (No Extrapyramidal Side Effects) N4->N6 Neurological Outcome N7 Anti-inflammatory & Analgesic Effects N5->N7 Physiological Outcome

Caption: Dual pharmacological targeting pathways of 1,4-oxazepane derivatives.

Conclusion

The 1,4-oxazepane-2-carboxylic acid scaffold represents a triumph of modern synthetic chemistry and structural biology. By overcoming the thermodynamic barriers of macrocyclization through innovative enzymatic flow chemistry, researchers can now access this highly functionalized, 3D-conformationally rich core at scale. Its proven efficacy in modulating complex biological targets—ranging from GPCRs like the dopamine D4 receptor to inflammatory enzymes like COX-2—cements its status as a critical building block in the next generation of drug discovery.

References

  • Comparative Docking Analysis of 1,4-Oxazepane Derivatives in Drug Discovery. BenchChem. 1

  • New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. PubMed (NIH). 2

  • (S)-4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid. PubChem (NIH). 3

  • New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry (ACS Publications). 7

  • Lipase Catalyzed Regioselective Lactamization as a Key Step in the Synthesis of N-Boc (2R)-1,4-Oxazepane-2-Carboxylic Acid. Organic Process Research & Development (ACS Publications). 4

  • Lipase catalyzed regioselective lactamization as a key step in the synthesis of N-Boc (2R)-1,4-oxazepane-2-carboxylic acid. SpinChem. 5

  • Lipase Catalyzed Regioselective Lactamization as a Key Step in the Synthesis of N -Boc (2 R )-1,4-Oxazepane-2-Carboxylic Acid. ResearchGate. 6

Sources

Engineering Constrained Peptidomimetics: A Technical Guide to Homomorpholine Amino Acid Nomenclature, Synonyms, and Synthesis Protocols

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in peptidomimetics and synthetic drug design, I approach the integration of non-natural amino acids not merely as a synthetic substitution, but as a deliberate engineering of molecular topology. The incorporation of constrained ring systems is a cornerstone strategy for overcoming the poor metabolic stability and high conformational entropy of linear peptides.

This whitepaper provides an in-depth technical analysis of homomorpholine amino acids —specifically focusing on their nomenclature, physicochemical properties, mechanistic causality in drug design, and a field-proven, self-validating protocol for their integration into peptide backbones.

The Structural Logic of Homomorpholine Scaffolds

The term "homomorpholine" refers to 1,4-oxazepane , a seven-membered saturated heterocycle containing oxygen and nitrogen at the 1- and 4-positions, respectively[1]. By expanding the traditional six-membered morpholine ring with an additional methylene unit, the homomorpholine scaffold alters the puckering amplitude of the ring.

When functionalized with a carboxylic acid group, this scaffold yields homomorpholine amino acids (e.g., 1,4-oxazepane-2-carboxylic acid and 1,4-oxazepane-3-carboxylic acid)[2]. The causality behind selecting a homomorpholine amino acid over a standard morpholine derivative lies in its unique conformational space. It bridges the extreme rigidity of morpholine and the excessive flexibility of linear aliphatic chains. In peptidomimetics, this specific steric profile restricts the


 and 

dihedral angles of the peptide backbone, locking the molecule into a bioactive conformation while simultaneously masking adjacent amide bonds from proteolytic cleavage.

Nomenclature, Synonyms, and Quantitative Data

Navigating the commercial and academic literature requires a precise understanding of homomorpholine nomenclature. The IUPAC standard dictates the use of the "1,4-oxazepane" root, though "homomorpholine" remains the dominant trivial synonym in medicinal chemistry[1].

Below is a consolidated table of the critical quantitative data and identifiers for the most frequently utilized homomorpholine amino acid derivatives in solid-phase and solution-phase peptide synthesis.

Table 1: Identifiers and Physicochemical Properties of Homomorpholine Derivatives
Common Name / SynonymIUPAC NameCAS NumberMolecular WeightReference
Homomorpholine (Base) 1,4-oxazepane5638-60-8101.15 g/mol [1]
Homomorpholine HCl 1,4-oxazepane hydrochloride178312-62-4137.61 g/mol [3]
Homomorpholine-3-carboxylic acid 1,4-oxazepane-3-carboxylic acid1262407-75-9145.16 g/mol [2]
(R)-Homomorpholine-3-carboxylic acid (3R)-1,4-oxazepane-3-carboxylic acid1932546-81-0145.16 g/mol [4]
Boc-(S)-Homomorpholine-2-carboxylic acid (2S)-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-oxazepane-2-carboxylic acid1273567-44-4245.27 g/mol [5]

Note: The synthesis of chiral homomorpholine-3-carboxylic acid derivatives is heavily patented (e.g., CN117700374A) due to their utility in advanced polycyclic fused ring inhibitors, such as KRAS modulators[6].

Mechanistic Causality in Drug Design

The decision to integrate a homomorpholine amino acid into a drug candidate is driven by a specific mechanistic pathway. The diagram below illustrates the logical relationship between the structural properties of the 1,4-oxazepane scaffold and the resulting in vivo pharmacokinetic benefits.

G1 A 1,4-Oxazepane Scaffold B Conformational Constraint A->B Structural Rigidity C Proteolytic Stability A->C Steric Hindrance D Target Affinity Enhancement B->D Entropy Reduction E Improved Pharmacokinetics C->E Half-life Extension D->E In vivo Efficacy

Figure 1: Mechanistic pathway of homomorpholine scaffolds improving pharmacokinetic profiles.

Causality Breakdown: By pre-organizing the peptide backbone (Entropy Reduction), the homomorpholine residue minimizes the thermodynamic penalty associated with target binding. Concurrently, the bulky 7-membered ring provides severe steric hindrance against exopeptidases and endopeptidases, directly extending the circulating half-life of the therapeutic.

Self-Validating Experimental Protocol: Peptide Coupling

When coupling sterically hindered, non-natural amino acids like Boc-(S)-homomorpholine-2-carboxylic acid[5], standard carbodiimide chemistry (EDC/NHS) often fails due to sluggish kinetics and a high propensity for epimerization via oxazolone intermediates.

To circumvent this, I mandate the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). HATU generates a highly reactive 7-aza-HOBt active ester. The neighboring nitrogen in the pyridine ring of HATU provides an anchimeric assistance effect, accelerating aminolysis and outcompeting racemization pathways.

Workflow Visualization

G2 S1 1. N-Protection (Boc2O, DIPEA) S2 2. Carboxyl Activation (HATU, DMF, 0°C) S1->S2 Purified Intermediate S3 3. Peptide Coupling (Amine Addition) S2->S3 Active Ester S4 4. Reaction Quench (NH4Cl Wash) S3->S4 In-line TLC Check S5 5. Chiral HPLC (ee > 99%) S4->S5 Crude Product

Figure 2: Self-validating synthetic workflow for homomorpholine amino acid peptide coupling.

Step-by-Step Methodology

This protocol is designed as a self-validating system . Each step contains a built-in checkpoint to ensure the integrity of the reaction before proceeding.

  • Pre-Activation (Checkpoint 1):

    • Dissolve 1.0 eq of Boc-(S)-homomorpholine-2-carboxylic acid and 1.2 eq of HATU in anhydrous DMF (0.1 M concentration) under an inert argon atmosphere.

    • Cool the mixture to 0°C using an ice bath.

    • Causality: Cooling to 0°C suppresses the rate of epimerization during the highly exothermic activation phase.

  • Base Addition:

    • Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA) dropwise. Stir for exactly 5 minutes.

    • Validation: The solution will transition to a distinct pale yellow, visually confirming the formation of the 7-aza-HOBt active ester.

  • Aminolysis (Checkpoint 2):

    • Introduce 1.1 eq of the target primary amine (or growing peptide chain) dissolved in a minimal volume of DMF.

    • Allow the reaction to slowly warm to room temperature over 2 hours.

    • Validation: Perform an in-line TLC check (Eluent: 5% MeOH in DCM). The complete disappearance of the active ester spot confirms successful coupling. Do not proceed to quenching if the ester remains.

  • Quenching and Extraction:

    • Quench the reaction by adding saturated aqueous

      
      . Extract the aqueous layer three times with Ethyl Acetate (EtOAc).
      
    • Wash the combined organic layers sequentially with 5%

      
      , water, and brine to remove residual DMF and DIPEA salts.
      
    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      

Analytical Validation Standards

To guarantee the scientific integrity of the synthesized peptidomimetic, the crude product must be subjected to rigorous analytical validation:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the exact mass. For homomorpholine derivatives, look for the characteristic

    
     and 
    
    
    
    adducts.
  • Chiral HPLC: This is critical. Because the 1,4-oxazepane ring introduces unique steric tension, verify that the enantiomeric excess (ee) remains >99%. Use a chiral stationary phase (e.g., Chiralpak AD-H) with a Hexane/IPA gradient to resolve any potential epimers formed during the HATU activation.

  • 1H-NMR: The multiplet signals corresponding to the 7-membered ring protons (specifically the non-equivalent methylene protons adjacent to the chiral center) will confirm the structural integrity and lack of ring-opening degradation.

References

Sources

Structural and Physicochemical Profiling of (S)-1,4-Oxazepane-2-Carboxylic Acid Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

In contemporary medicinal chemistry, the transition from flat, sp2-rich aromatic rings to sp3-rich, three-dimensional scaffolds is a critical strategy for improving target selectivity and pharmacokinetic profiles. (S)-1,4-oxazepane-2-carboxylic acid —most frequently utilized and commercially available in its N-Boc protected form, (S)-4-(tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid (CAS: 1273567-44-4)—represents a premier chiral building block [1].

The seven-membered oxazepane ring introduces a unique conformational flexibility compared to standard morpholine or piperidine analogues. This structural nuance enhances aqueous solubility and metabolic stability while providing a precise vector for functionalizing the C2 chiral center. Notably, this exact scaffold is a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs) such as Brensocatib, a potent dipeptidyl peptidase 1 (DPP-1) inhibitor [2].

Physicochemical Properties

Understanding the physical parameters of the N-Boc protected derivative is essential for optimizing reaction conditions, storage, and purification workflows. The following data summarizes the empirically validated and computed properties of the compound [1][3].

PropertyValueCausality / Significance in Workflow
IUPAC Name (2S)-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-oxazepane-2-carboxylic acidDefines the absolute (S) stereochemistry critical for target binding.
CAS Number 1273567-44-4Standard identifier for procurement and regulatory tracking.
Molecular Weight 245.27 g/mol Low MW allows for downstream coupling without violating Lipinski’s rules.
Molecular Formula C11H19NO5Confirms the presence of the Boc-protecting group.
XLogP3 0.7Indicates moderate lipophilicity; highly soluble in standard organic solvents (DCM, DMF).
Physical Form White to Yellow SolidFacilitates easy weighing and handling during bench-scale synthesis.
Storage Temp. 2-8°C (Sealed, Dry)Prevents thermal degradation and premature cleavage of the Boc group.
GHS Hazards H302, H315, H319, H335Necessitates handling in a fume hood with appropriate PPE [3].

Mechanistic Role in Drug Development

The strategic incorporation of the (S)-1,4-oxazepane core is rarely accidental. In the context of DPP-1 inhibition, the oxazepane ring acts as a rigidified spacer that precisely orients the C2-amide into the enzyme's active site. The causality here is driven by the ring's puckering dynamics: the ether oxygen at position 1 acts as a hydrogen-bond acceptor, while the seven-membered ring forces the attached functional groups into a pseudo-equatorial geometry that maximizes binding enthalpy.

Pathway A (S)-Boc-1,4-oxazepane -2-carboxylic acid B Amide Coupling & Deprotection A->B Synthetic Integration C Brensocatib (API) B->C High Yield Conversion D DPP-1 Enzyme Inhibition C->D Target Binding E Reduction of Neutrophil Serine Proteases D->E Therapeutic Efficacy

Pathway diagram illustrating the integration of the oxazepane scaffold into therapeutic workflows.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must not be blind recipes. They must be self-validating systems where each step contains an internal quality control (QC) check to ensure the integrity of the chiral center and the success of the transformation.

Protocol A: Activation and Amide Coupling

Objective: Couple (S)-4-(tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid with a primary amine while preventing C2 epimerization. Causality & Choice of Reagents: We utilize HATU and DIPEA in DMF. The uronium-based coupling agent (HATU) is selected over standard carbodiimides (like EDC/HOBt) because the highly reactive 7-aza-HOAt ester intermediate forms rapidly, minimizing the lifespan of the activated species and thereby suppressing base-catalyzed racemization at the adjacent chiral center.

  • Preparation: Dissolve 1.0 eq of the oxazepane acid (CAS: 1273567-44-4) in anhydrous DMF (0.1 M concentration) under an inert nitrogen atmosphere.

  • Activation: Add 1.2 eq of HATU, followed immediately by 3.0 eq of DIPEA. Stir at 0°C for 10 minutes. Self-Validation Check: An aliquot quenched in methanol and analyzed via LC-MS must show the mass of the methyl ester, confirming successful activation.

  • Coupling: Add 1.1 eq of the target primary amine. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with Ethyl Acetate (3x). Wash the organic layer with 1M HCl, brine, and dry over Na2SO4.

  • In-Process QC: Run Chiral HPLC on the crude product. The enantiomeric excess (ee) must remain >98%, validating that the HATU/DIPEA system successfully prevented epimerization.

Protocol B: Boc Deprotection

Objective: Remove the N-Boc protecting group to yield the free secondary amine for subsequent functionalization. Causality & Choice of Reagents: Trifluoroacetic acid (TFA) in Dichloromethane (DCM) is used. The reaction is initiated at 0°C to control the exothermic nature of the carbocation release, preventing potential ring-opening or side reactions associated with the oxazepane ether linkage.

  • Preparation: Dissolve the coupled intermediate in anhydrous DCM (0.2 M).

  • Cleavage: Cool the solution to 0°C. Add TFA dropwise until a 1:4 ratio of TFA:DCM is achieved.

  • Progression: Stir at 0°C for 30 minutes, then warm to room temperature for 1 hour. Self-Validation Check: TLC (Ninhydrin stain) must show the disappearance of the starting material and the emergence of a highly polar, ninhydrin-active spot (the free amine).

  • Isolation: Concentrate under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA, yielding the product as a TFA salt.

Workflow Step1 Step 1: Quality Control (Chiral HPLC & LC-MS) Step2 Step 2: Acid Activation (HATU / DIPEA in DMF at 0°C) Step1->Step2 ee > 98% Confirmed Step3 Step 3: Amide Coupling (Addition of Amine) Step2->Step3 Active Ester Formed Step4 Step 4: Boc Deprotection (TFA in DCM, 0°C to RT) Step3->Step4 Intermediate Isolated Step5 Step 5: Purification (Prep-HPLC & Lyophilization) Step4->Step5 Free Amine (TFA Salt)

Self-validating experimental workflow for the functionalization of the oxazepane core.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 71305948, (S)-4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid" PubChem, [Link]

  • Longshine Biotech. "Brensocatib: A Major Treatment Breakthrough for Non-Cystic Fibrosis Bronchiectasis" Longshine Biotech Industry News, [Link]

Structural & Functional Divergence: Homomorpholine vs. Morpholine in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Homomorpholine vs Morpholine Structural Differences Content Type: In-depth Technical Guide

Executive Summary: The Bioisosteric Imperative

In medicinal chemistry, the transition from morpholine (1,4-oxazinane) to homomorpholine (1,4-oxazepane) is not merely a ring-expansion exercise; it is a strategic maneuver to modulate physicochemical properties and occupy novel chemical space.[1] While morpholine is a privileged scaffold found in blockbuster drugs like gefitinib and linezolid , its ubiquity often leads to crowded intellectual property (IP) landscapes and metabolic liabilities.[1]

Homomorpholine serves as a critical bioisostere , offering a larger hydrodynamic radius, distinct substituent vectors, and altered basicity.[1] This guide analyzes the structural, electronic, and synthetic divergences between these two heterocycles, providing a roadmap for their application in lead optimization.

Structural & Conformational Analysis

The core differentiation lies in the ring topology, which dictates the spatial arrangement of pharmacophores.

Ring Topology and Puckering[1][2]
  • Morpholine (6-membered):

    • Conformation: Predominantly exists in a chair conformation .[1][2][3] This rigid structure minimizes torsional strain and 1,3-diaxial interactions.[1][2]

    • Substituent Vectors: Substituents at the nitrogen (N4) or carbon positions adopt well-defined axial or equatorial orientations.[2] The vectors are predictable and relatively static, often projecting at ~109.5° angles.[1]

  • Homomorpholine (7-membered):

    • Conformation: Highly flexible.[1][2] It does not possess a single dominant minimum like the chair.[2] Instead, it interconverts between twist-chair (TC) and twist-boat (TB) conformations.[2]

    • Pseudorotation: The low energy barrier between conformers allows the ring to "mould" into binding pockets, potentially accessing interactions unavailable to the rigid morpholine. However, this entropic penalty upon binding can sometimes reduce affinity unless the ring is constrained by substituents.[1]

Electronic Properties & Basicity (pKa)

The basicity of the nitrogen is governed by the inductive withdrawal of the ether oxygen.

  • Morpholine: The oxygen is located at the 4-position relative to nitrogen (connected via two ethylene bridges). The inductive effect (-I) is significant, lowering the pKa to ~8.36 .

  • Homomorpholine: The ring contains one ethylene bridge (2 carbons) and one propylene bridge (3 carbons). The average distance between the electronegative oxygen and the basic nitrogen is increased. Consequently, the inductive withdrawal is attenuated.[1]

    • Result: Homomorpholine is generally more basic (pKa ~9.0 – 10.[1][2]0) than morpholine.[1][2][4][5] This shift impacts ionization state at physiological pH, influencing membrane permeability and hERG channel binding.[1]

Physicochemical Comparison Table
PropertyMorpholine (1,4-Oxazinane)Homomorpholine (1,4-Oxazepane)Impact on Drug Design
Ring Size 6-membered7-memberedAffects steric fit and metabolic access.[2]
Conformation Rigid ChairFlexible (Twist-Chair/Boat)7-ring allows "induced fit" but has higher entropic cost.[2]
Basicity (pKa) ~8.4~9.5 - 10.0 (Predicted)Higher pKa increases cation fraction at pH 7.[2]4.
Lipophilicity (LogP) LowerHigher (+CH₂ contribution)7-ring increases permeability but lowers solubility.[2]
Solubility High (Hydrophilic)Moderate7-ring is less solvated due to lipophilic surface area.[2]
Fsp³ Character HighHighBoth contribute to 3D-likeness (Escape from Flatland).

Synthetic Methodologies

Synthesizing the 7-membered homomorpholine ring is kinetically less favorable than the 6-membered morpholine due to the entropic factor of ring closure. Specialized protocols are required.[1][2]

Synthesis Logic Diagram

SynthesisPathways Start Precursor Selection PathA Path A: Diol Cyclization (Acid Mediated) Start->PathA Diols PathB Path B: Amino-Alcohol Alkylation (Base Mediated) Start->PathB Amino Alcohols Intermediate Cyclization Intermediate PathA->Intermediate -H2O PathB->Intermediate -HX Product Homomorpholine (1,4-Oxazepane) Intermediate->Product Ring Closure Morpholine Morpholine Synthesis (Dehydration of Diethanolamine)

Figure 1: Synthetic decision tree comparing cyclization strategies. Path B is preferred for substituted homomorpholines to control regiochemistry.

Experimental Protocol: Synthesis of N-Substituted 1,4-Oxazepane

Objective: Synthesis of N-benzyl-1,4-oxazepane via nucleophilic substitution/cyclization.

Reagents:

  • 3-(Benzylamino)-1-propanol (1.0 equiv)[2]

  • 1,2-Dibromoethane (1.2 equiv)[1]

  • Potassium Carbonate (

    
    ) (3.0 equiv)
    
  • Acetonitrile (ACN) (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with 3-(benzylamino)-1-propanol (10 mmol) and anhydrous acetonitrile (50 mL).

  • Base Addition: Add finely ground anhydrous

    
     (30 mmol). Stir the suspension vigorously at room temperature for 15 minutes to ensure deprotonation initiation.
    
  • Alkylation: Add 1,2-dibromoethane (12 mmol) dropwise via a syringe pump over 30 minutes. Note: Slow addition minimizes intermolecular polymerization.

  • Reflux: Heat the reaction mixture to reflux (

    
    ) under a nitrogen atmosphere. Monitor by TLC or LC-MS.[1][2] Reaction typically requires 12–18 hours.[1][2]
    
    • Mechanistic Insight: The reaction proceeds via an initial

      
       attack of the amine on the alkyl bromide, followed by an intramolecular etherification (or vice versa depending on conditions, though amine alkylation is faster).
      
  • Work-up: Cool to room temperature. Filter off the inorganic salts.[2] Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in DCM and wash with water.[1][2] The organic layer is dried over

    
    .[2][6] Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient).
    

Yield Expectation: 50–70% (7-membered ring formation is slower than 6-membered).[2]

Medicinal Chemistry Applications

Bioisosteric Replacement Strategy

Replacing a morpholine with homomorpholine is often driven by the need to:

  • Shift Lipophilicity: If a morpholine lead is too polar (low permeability), the homomorpholine adds lipophilicity (approx +0.4 LogP units) without introducing aromaticity.[1]

  • Alter Selectivity: In kinase inhibitors, the flexible 7-membered ring can accommodate slightly larger hydrophobic pockets or avoid steric clashes that the rigid chair of morpholine might encounter.

  • Metabolic Stability: While both rings are susceptible to oxidation (typically

    
     to the nitrogen), the 7-membered ring's different puckering can alter the accessibility of the 
    
    
    
    -protons to CYP450 enzymes.
Case Study: Dopamine D4 Receptor Ligands

Research has demonstrated that expanding the morpholine ring to a 1,4-oxazepane in specific dopamine D4 antagonists resulted in maintained or improved affinity.[1][2] The 7-membered ring allowed the terminal phenyl group to adopt a vector that better engaged the hydrophobic pocket of the receptor, a conformational feat the rigid morpholine could not achieve.

Metabolic Liability Diagram

Metabolism Substrate Homomorpholine Scaffold CYP CYP450 Oxidation (Alpha-Carbon Hydroxylation) Substrate->CYP Intermediate Hemiaminal Intermediate CYP->Intermediate RingOpen Ring Opening (Aldehyde/Amine Formation) Intermediate->RingOpen Hydrolysis Lactam Lactam Formation (Oxidation) Intermediate->Lactam Further Oxidation

Figure 2: Primary metabolic pathways for saturated oxa-aza heterocycles.[2] The 7-membered ring is susceptible to alpha-hydroxylation similar to morpholine.[2]

References

  • BenchChem. A Comparative Guide to 1,4-Oxazepane and Morpholine Scaffolds in Drug Design. (2025).[1][2][3][5][7] Link

  • Meanwell, N. A. Bioisosteres of Common Functional Groups in Drug Design.[1][2] Journal of Medicinal Chemistry (2011).[2][8] Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 102549, Morpholine.[1][2]Link

  • Rowley, M., et al. 4-Heterocyclylpiperidines as Selective High-Affinity Dopamine D4 Receptor Antagonists.[1][2] Journal of Medicinal Chemistry (1997).[2] Link

  • Gaikwad, P. L., et al. The Use of Bioisosterism in Drug Design and Molecular Modification.[1] American Journal of PharmTech Research (2012).[2] Link

Sources

Engineering 1,4-Oxazepane-Based Non-Proteinogenic Amino Acids: Structural Rationale, Synthetic Methodologies, and Peptidomimetic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the continuous pursuit of novel chemical space, the incorporation of non-proteinogenic amino acids into peptidomimetics has become a cornerstone of modern drug discovery. While six-membered saturated heterocycles like morpholine have been extensively utilized, the seven-membered 1,4-oxazepane ring represents a highly valuable, yet synthetically challenging, scaffold. This in-depth technical guide explores the physicochemical advantages of the 1,4-oxazepane core, details the mechanistic causality behind its complex synthetic methodologies, and highlights its emerging role in targeted pharmacological applications.

Structural Logic: The 1,4-Oxazepane Advantage

The selection of an appropriate heterocyclic scaffold dictates a drug candidate's three-dimensional (3D) trajectory, metabolic stability, and target affinity. The fundamental difference between the ubiquitous six-membered morpholine and the seven-membered 1,4-oxazepane lies in their conformational flexibility.

Standard amino acids and rigid morpholine analogs often project substituents along highly predictable, restricted vectors. In contrast, the 1,4-oxazepane ring accesses multiple stable conformations, providing a broader diversity of exit vectors for side-chain projection. This enhanced 3D spatial property is critical for scaffold hopping, allowing medicinal chemists to probe deep, irregular receptor pockets that are inaccessible to flatter or more rigid molecules 1.

Table 1: Physicochemical Comparison of Saturated Heterocyclic Scaffolds
PropertyMorpholine Core (6-Membered)1,4-Oxazepane Core (7-Membered)Mechanistic Rationale for Difference
Lipophilicity (LogP) Generally lowerPotentially higherThe expanded carbon framework increases the hydrophobic surface area, though final LogP is highly substituent-dependent.
Aqueous Solubility Generally highVariable / ModerateIncreased lipophilicity and altered crystal lattice energies can reduce aqueous solubility compared to morpholine analogs.
3D Vectorial Projection Defined chair conformationMultiple accessible conformationsThe 7-membered ring's flexibility provides a broader exploration of chemical space around the core scaffold.
Entropic Penalty of Synthesis Low (Kinetically favored)High (Disfavored)Medium-sized rings (7-11 atoms) suffer from transannular strain and poor conformational pre-organization of acyclic precursors.

Synthetic Methodologies & Mechanistic Causality

The construction of 1,4-oxazepane-containing amino acids is notoriously difficult. The formation of medium-sized rings is entropically disfavored, often leading to intermolecular polymerization or the formation of smaller, more stable rings. Success requires precise manipulation of the precursor's conformation and reactivity.

Overcoming Entropic Barriers: Synthesis of 1,4-Oxazepane-2,5-diones

A critical class of these non-proteinogenic amino acids are the 1,4-oxazepane-2,5-diones. The primary synthetic bottleneck is that linear N-acyl amino acid precursors inherently adopt a trans-amide conformation to minimize steric clash. This trans preference points the two reactive termini away from each other, making macrolactamization impossible 2.

The Causality of the Solution: To overcome this, we must artificially force the molecule into a cis-amide conformation. By introducing a bulky N-protecting group—such as a p-methoxybenzyl (PMB) group or by utilizing serine-derived pseudoprolines—we introduce severe steric strain into the trans state. This steric bulk shifts the rotational equilibrium, forcing the precursor into the cis geometry. Only then are the reactive ends pre-organized in close spatial proximity, allowing the 7-membered ring to close efficiently.

G A Linear N-Acyl Amino Acid (trans-amide preference) B N-Alkylation (PMB) or Pseudoproline Formation A->B Steric bulk addition C Conformational Shift (Forced cis-amide geometry) B->C Overcomes entropic barrier D Intramolecular Cyclization (Macrolactamization) C->D Reactive ends align E 1,4-Oxazepane-2,5-dione Core (Non-Proteinogenic Scaffold) D->E High yield ring closure

Conformational pre-organization workflow for 1,4-oxazepane-2,5-dione synthesis.

Protocol 1: Step-by-Step Cyclization of Rotationally Restricted Amino Acids

This protocol is designed as a self-validating system to prevent downstream failure.

  • Precursor Preparation: Synthesize the linear N-(3-hydroxyacyl) amino acid derivative using standard peptide coupling techniques.

  • N-Protection (Pre-organization): React the linear precursor with PMB-Cl and Cs₂CO₃ in DMF at room temperature to yield the N-PMB protected intermediate.

  • Self-Validation Checkpoint (Critical): Isolate the intermediate and perform ¹H-NMR in CDCl₃. You must observe a cis-amide rotamer population (identifiable via distinct α-proton chemical shifts or NOESY cross-peaks). If only the trans-rotamer is present, the protecting group is insufficiently bulky, and proceeding to step 4 will result in linear oligomerization rather than cyclization.

  • Macrolactamization: Dissolve the pre-organized intermediate in highly dilute conditions (e.g., 0.01 M in CH₂Cl₂) to favor intramolecular reaction. Add coupling reagents (e.g., HATU, DIPEA) and stir for 12 hours.

  • Deprotection: Remove the PMB group using TFA/anisole to yield the N-unsubstituted 1,4-oxazepane-2,5-dione non-proteinogenic amino acid.

Late-Stage Functionalization: Visible-Light-Induced Carbamoylation

Traditional methods for attaching amino acids to complex heterocycles often require harsh conditions that racemize the amino acid stereocenter. A modern, highly efficient alternative is the visible-light-driven carbamoylation of dibenzo[b,f][1,4]oxazepines using 4-substituted 1,4-dihydropyridines (DHPs) as radical precursors 3.

The Causality of the Solution: The DHP-tag acts as a traceless, redox-active leaving group. Under visible light, the Ru(bpy)₃Cl₂ photocatalyst undergoes excitation. A single-electron transfer (SET) from the excited catalyst to the DHP moiety triggers its fragmentation. This generates a carbon-centered radical on the amino acid under exceptionally mild, room-temperature conditions, perfectly preserving the stereochemistry of the non-proteinogenic amino acid while achieving direct C-H functionalization.

G A DHP-Tagged Amino Acid (Radical Precursor) B Visible Light + Ru(bpy)3Cl2 (Photocatalyst) A->B SET process C Alkyl/Acyl Radical Generation B->C DHP fragmentation E Radical Addition & Oxidation C->E D Dibenzo[b,f][1,4]oxazepine (Substrate) D->E Intermolecular coupling F Oxazepine-Amino Acid Conjugate E->F Deprotonation

Visible-light-induced carbamoylation of 1,4-oxazepanes using DHP-tagged amino acids.

Protocol 2: Photocatalytic Synthesis of Oxazepine-Amino Acid Conjugates
  • Reaction Setup: In an oven-dried Schlenk tube, combine dibenzo[b,f][1,4]oxazepane (1.0 equiv), DHP-tagged amino acid (1.5 equiv), Ru(bpy)₃Cl₂·6H₂O (2 mol %), and (NH₄)₂S₂O₈ (oxidant).

  • Degassing: Dissolve in anhydrous solvent and degas via three freeze-pump-thaw cycles. Oxygen quenches the excited photocatalyst and must be rigorously excluded.

  • Irradiation: Irradiate the mixture with blue LEDs (450 nm) at room temperature.

  • Self-Validation Checkpoint: Monitor the reaction via LC-MS at 2-hour intervals. The disappearance of the DHP-tagged amino acid mass and the simultaneous appearance of the oxidized pyridine byproduct validates that the SET and radical generation are occurring. If starting material remains without byproduct formation, the light penetration is insufficient or the catalyst has been quenched.

  • Isolation: Quench with water, extract with EtOAc, and purify via flash chromatography to yield the conjugated non-proteinogenic amino acid.

Pharmacological Translation: Peptidomimetics & Receptor Targeting

The integration of 1,4-oxazepane amino acids into peptidomimetics has yielded significant breakthroughs in targeting complex G-protein coupled receptors (GPCRs).

Dopamine D4 Receptor Ligands

In the development of antipsychotics devoid of extrapyramidal side effects, selective Dopamine D4 receptor ligands are highly sought after. 3D-QSAR analyses demonstrate that the size and flexibility of the aliphatic amine ring are critical for affinity. Replacing a morpholine core with a 1,4-oxazepane ring alters the spatial arrangement of the p-chlorobenzyl substituents, allowing the molecule to achieve superior complementary fit within the D4 receptor pocket, thereby enhancing selectivity over the D2 receptor 4.

Somatostatin Subtype-4 (sst4) Agonists

Somatotropin-release inhibiting factor (SRIF-14) binds to sst4 receptors to modulate neuroplasticity and stimulate amyloid-beta catabolism, presenting a target for Alzheimer's disease. However, native SRIF-14 suffers from a short plasma half-life. By utilizing 1,4-oxazepane-based non-proteinogenic amino acids, researchers can create peptidomimetics that perfectly mimic the spatial requirements of the crucial Trp8 and Lys9 residues of SRIF-14. Quantum Mechanics/Molecular Mechanics (QM/MM) studies of cryo-EM sst4 complexes reveal that the 1,4-oxazepane core effectively positions basic functionalities to form critical electrostatic interactions with Asp126 and Gln279 in the receptor binding pocket, achieving high affinity while resisting proteolytic degradation 5.

References

  • The Journal of Organic Chemistry (ACS Publications). Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin. Available at: [Link]

  • Organic Letters (ACS Publications). Visible-Light-Induced Carbamoylation for Synthesis of Dibenzo[b,f][1,4]oxazepine Carbonyl Amino Acid/Peptide Derivatives. Available at:[Link]

  • Journal of Medicinal Chemistry (ACS Publications). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Available at: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Elucidating structural and molecular requirements of somatostatin subtype-4 agonist bound complexes using quantum mechanics approaches. Available at:[Link]

Sources

Sourcing High-Purity (S)-1,4-Oxazepane-2-Carboxylic Acid: A Technical Guide for Brensocatib & Peptide Research

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Suppliers of High Purity 1,4-Oxazepane-2-Carboxylic Acid Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

(S)-4-(tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid (CAS: 1273567-44-4) has emerged as a critical chiral building block in modern medicinal chemistry.[1] Its primary industrial significance lies in its role as Intermediate C in the synthesis of Brensocatib (AZD7986) , a reversible dipeptidyl peptidase 1 (DPP1) inhibitor currently in late-stage clinical trials for non-cystic fibrosis bronchiectasis.[1]

Beyond this specific application, the 1,4-oxazepane scaffold serves as a conformationally constrained amino acid surrogate in peptidomimetics, offering improved metabolic stability and receptor selectivity compared to flexible linear analogs. This guide provides a technical roadmap for sourcing, qualifying, and utilizing this compound, with a specific focus on impurity profiling and supply chain validation.

Chemical Profile & Critical Quality Attributes (CQAs)

To ensure reproducibility in SAR (Structure-Activity Relationship) studies and process chemistry, the material must meet stringent specifications.[1] The (S)-enantiomer is the bioactive form for Brensocatib; thus, enantiomeric excess (ee) is the primary CQA.[1]

Technical Specifications
AttributeSpecification
Chemical Name (S)-4-(tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid
CAS Number 1273567-44-4
Molecular Formula C₁₁H₁₉NO₅
Molecular Weight 245.27 g/mol
Stereochemistry (S)-configuration (Critical)
Appearance White to off-white solid
Solubility Soluble in DMSO, MeOH, DCM; sparingly soluble in water
Purity (HPLC) ≥ 98.0% (Area %)
Chiral Purity (ee) ≥ 99.0% (Critical for clinical candidates)
The "Why" of Purity

In the synthesis of Brensocatib, this acid is coupled with a complex amine using T3P (propylphosphonic anhydride) and DIEA . Low-purity starting material (<95% or low ee) leads to:

  • Diastereomeric Contamination: If the (R)-enantiomer is present, it forms a diastereomer in the final drug substance that is often inseparable by standard crystallization.

  • Coupling Efficiency: Residual linear precursors (from incomplete cyclization) compete for the coupling reagent, reducing yield and complicating workup.

Synthesis Pathways & Impurity Origins[7]

Understanding how the supplier manufactures the compound allows you to predict potential impurities. The two dominant routes are Intramolecular Cyclization (Chemical) and Enzymatic Resolution (Biocatalytic).[1]

Impurity Flow Diagram

The following diagram illustrates the synthesis logic and where critical impurities arise.

G Start Linear Precursor (Serine/Homoserine deriv.) Cyclization Cyclization Step (NaH or Ts-Imidazole) Start->Cyclization Crude Crude (S)-Oxazepane Cyclization->Crude Imp_R Impurity A: (R)-Enantiomer Cyclization->Imp_R Racemization Imp_Linear Impurity B: Unreacted Linear Acid Cyclization->Imp_Linear Incomplete Rxn Imp_Dimer Impurity C: Dimerization Byproducts Cyclization->Imp_Dimer Side Rxn Purification Purification (Crystallization/Chromatography) Crude->Purification Final High Purity (S)-1,4-Oxazepane-2-COOH Purification->Final >98% ee Imp_R->Purification Imp_Linear->Purification

Figure 1: Synthesis workflow showing the origin of critical impurities (enantiomers and linear precursors).[1]

Supplier Landscape & Sourcing Strategy

Suppliers for this intermediate fall into two categories: Catalog Distributors (fast, small scale) and CRO/CMOs (bulk, validated batches).

Verified Supplier List
Supplier CategoryVendor NameRole & NotesVerification Source
Tier 1: Major Catalog Sigma-Aldrich Distributor for Enamine/Fluorochem.[1] Good for mg to gram scale.
Tier 1: Major Catalog BLD Pharm Strong stock in Shanghai/USA.[1] Often the primary source for smaller vendors.
Tier 2: Specialized Enamine Likely original manufacturer.[1] Excellent for high-fidelity chiral building blocks.[1]
Tier 2: Specialized Fluorochem UK-based.[1] Reliable CoA and NMR data. Preferred for European delivery.
Tier 3: Bulk/Custom WuXi AppTec For kg scale.[1] Capable of cGMP synthesis for clinical supply.Industry Standard
Tier 3: Bulk/Custom ChemScene Competitive pricing for multigram batches.
Procurement Decision Matrix
  • Discovery Phase (<5g): Buy from BLD Pharm or Fluorochem . Speed is priority.

  • Process Development (10g - 100g): Source from Enamine or ChemScene . Request a specific lot sample first to check ee.

  • GMP/Clinical (>1kg): Contract WuXi AppTec or Porton Pharma .[1] You must define the impurity profile (specifically limiting the (R)-isomer to <0.5%).[1]

Quality Control: A Self-Validating System

Do not rely solely on the supplier's Certificate of Analysis (CoA). The following protocol acts as a self-validating system to ensure the material is fit for purpose.

Protocol: Chiral HPLC Analysis

This is the only way to definitively verify the stereochemical purity.

  • Column: Chiralpak IA or AD-H (Amylose-based), 4.6 x 250 mm, 5 µm.[1]

  • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).[1]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 210 nm (Amide bond absorption).[1]

  • Temperature: 25°C.

  • Acceptance Criteria:

    • Main peak retention time matches standard (~12-15 min depending on exact conditions).[1]

    • Minor enantiomer peak < 1.0% area.

Protocol: 1H-NMR Identity Check

Run in DMSO-d6 to prevent amide rotamer broadening often seen in CDCl3.[1]

  • Key Signals:

    • δ 1.40 (s, 9H): Boc-group (Sharp singlet).[1]

    • δ 4.2-4.5 (m, 1H): Alpha-proton (Chiral center).[1]

    • δ 12.8 (br s, 1H): Carboxylic acid proton (Confirm it is free acid, not ester).

References

  • Brensocatib Synthesis & Application

    • Doyle, K., et al. (2016).[3] Discovery of Second Generation Reversible Covalent DPP1 Inhibitors Leading to an Oxazepane Amidoacetonitrile Based Clinical Candidate (AZD7986).[3] Journal of Medicinal Chemistry, 59(20), 9457–9472.[3]

    • [1]

  • Synthesis of 1,4-Oxazepane Scaffolds

    • Králová, P., et al. (2020).[4] Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine.[1][4][5] RSC Advances, 10, 36198-36207.

  • Supplier Verification (Sigma-Aldrich)

    • Product: (S)-4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid.[1][6][7][8][9]

  • Supplier Verification (BLD Pharm)

    • Product: 1,4-Oxazepane-2-carboxylic acid derivatives.[1][6][3][7][10][8][9]

Sources

Methodological & Application

Application Note: Synthesis of Fmoc-1,4-oxazepane-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Scalable Protocols, and In-Process Validation

Introduction & Strategic Rationale

Chiral 1,4-oxazepane-2-carboxylic acids are highly valuable non-canonical amino acids and β-amino acid analogues. In drug development and peptidomimetic design, incorporating a seven-membered oxazepane ring introduces critical conformational constraints to peptide backbones, enhancing proteolytic stability and target binding affinity.

The synthesis of Fmoc-protected 1,4-oxazepane-2-carboxylic acid presents distinct chemical challenges. Traditional routes to the core 5-oxo-oxazepane ring rely on the Beckmann rearrangement of oximes, a pathway that notoriously yields difficult-to-separate mixtures of regioisomers[1]. To circumvent this, modern scalable syntheses utilize a highly regioselective, lipase-catalyzed lactamization of an amino diester precursor[2].

Protecting Group Strategy (Causality & E-E-A-T): A direct synthesis utilizing an Fmoc protecting group from the start is chemically unviable. The Fmoc group is highly sensitive to the hydride conditions required to reduce the intermediate lactam to the oxazepane ring. Therefore, this protocol employs a highly validated N-Boc activation strategy . The electron-withdrawing N-Boc group activates the lactam carbonyl, enabling a mild, chemoselective borane reduction that leaves the C2-methyl ester intact[3]. Following reduction, a quantitative protecting group swap (Boc to Fmoc) is executed, culminating in a biomimetic ester hydrolysis that perfectly preserves the α-chiral center[3].

Mechanistic Pathway & Synthetic Workflow

The following workflow outlines the optimized sequence from the chiral pool starting material, methyl (2R)-glycidate, to the final Fmoc-protected oxazepane.

SynthesisWorkflow Start Methyl (2R)-Glycidate (Chiral Pool Starting Material) Step1 Epoxide Opening & O-Alkylation (Formation of Amino Diester) Start->Step1 Step2 Regioselective Lactamization (Novozym 435, Dioxane, 40°C) Step1->Step2 Step3 Lactam Activation (N-Boc Protection) Step2->Step3 Step4 Chemoselective Reduction (BH3·THF, 0°C to RT) Step3->Step4 Step5 Protecting Group Swap (1. TFA  2. Fmoc-OSu, NaHCO3) Step4->Step5 Step6 Mild Ester Hydrolysis (LiBr, Et3N, wet MeCN) Step5->Step6 End Fmoc-(2R)-1,4-oxazepane- 2-carboxylic acid Step6->End

Workflow for the synthesis of Fmoc-1,4-oxazepane-2-carboxylic acid.

Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system , incorporating In-Process Checks (IPCs) to ensure reaction fidelity before proceeding to the next stage.

Phase 1: Preparation of the Amino Diester Precursor
  • Epoxide Opening: React neat methyl (2R)-glycidate with dibenzylamine at 70 °C to yield methyl (2R)-3-(dibenzylamino)-2-hydroxypropanoate[2].

  • O-Alkylation: Alkylate the resulting secondary alcohol with tert-butyl bromoacetate (or equivalent) under basic conditions to form the fully protected diester.

  • Debenzylation: Subject the intermediate to hydrogenolysis (Pd/C, H₂) to remove the benzyl groups, yielding the primary amino diester precursor[2].

    • IPC: Analyze by LC-MS. The disappearance of the dibenzyl mass peak and the appearance of the primary amine

      
       confirms completion.
      
Phase 2: Enzymatic Regioselective Lactamization

Rationale: Chemical cyclization often yields polymeric byproducts. The immobilized lipase from Candida antarctica (Novozym 435) acts as a highly specific catalyst, driving the regioselective formation of the seven-membered lactam[1].

  • Dissolve the amino diester (1 eq) in anhydrous dioxane.

  • Add Novozym 435 (40% w/w relative to the substrate). Stir the suspension at 40 °C. Note: For scale-up, utilizing a rotating flow cell (e.g., SpinChem) prevents mechanical degradation of the enzyme beads and simplifies downstream filtration[3].

  • Monitor the reaction for 24–26 hours until conversion exceeds 94%[1].

  • Filter the immobilized enzyme and concentrate the filtrate under reduced pressure to yield the 7-membered lactam.

    • IPC:

      
      H NMR analysis will show a characteristic shift of the 
      
      
      
      -protons adjacent to the newly formed amide bond.
Phase 3: Chemoselective Lactam Reduction
  • N-Boc Protection: Dissolve the lactam in THF. Add

    
     (1.2 eq) and a catalytic amount of DMAP. Stir at room temperature for 12 hours.
    
  • Borane Reduction: Cool the N-Boc lactam solution to 0 °C. Slowly add

    
     complex (2.5 eq). The Boc group electronically activates the lactam, allowing the borane to selectively reduce the amide to an amine without reducing the C2-methyl ester[3].
    
  • Quench carefully with methanol, concentrate, and purify via silica gel chromatography to isolate the N-Boc-1,4-oxazepane-2-carboxylate[3].

    • IPC: FTIR analysis must show the complete disappearance of the lactam carbonyl stretch (

      
      1680 cm
      
      
      
      ) while retaining the ester carbonyl stretch (
      
      
      1740 cm
      
      
      ).
Phase 4: Protecting Group Swap (Boc to Fmoc)
  • Boc Deprotection: Dissolve the intermediate in a 1:1 mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM). Stir for 2 hours at room temperature, then concentrate to dryness to yield the TFA salt of the secondary amine.

  • Fmoc Protection: Dissolve the crude amine in a 1:1 mixture of THF and water. Add

    
     (3.0 eq) to adjust the pH to 
    
    
    
    8.5.
  • Slowly add Fmoc-OSu (1.1 eq) dissolved in minimal THF. Stir for 4 hours at room temperature.

  • Acidify the mixture to pH 3 with 1M HCl, extract with Ethyl Acetate, dry over

    
    , and concentrate.
    
    • IPC: Perform a Ninhydrin (Kaiser) test. A negative (yellow) result confirms the complete consumption of the secondary amine.

Phase 5: Mild Ester Hydrolysis

Rationale: Standard saponification (LiOH/NaOH) risks epimerization of the delicate C2


-chiral center. We employ a biomimetic-like hydrolysis using LiBr and 

[3]. The lithium ion coordinates the ester carbonyl, increasing its electrophilicity, while water acts as the nucleophile, ensuring

ee retention.
  • Dissolve the Fmoc-oxazepane ester in wet acetonitrile (

    
    , 10:1).
    
  • Add anhydrous LiBr (5.0 eq) and Triethylamine (

    
    , 2.0 eq)[3].
    
  • Stir vigorously at room temperature for 24 hours.

  • Concentrate the solvent, acidify the aqueous layer to pH 2-3 with 1M

    
    , and extract with Ethyl Acetate.
    
  • Wash the organic layer with brine, dry, and evaporate to yield the final Fmoc-(2R)-1,4-oxazepane-2-carboxylic acid .

Quantitative Data Summary

The following table summarizes the expected operational metrics for the synthesis, providing a benchmark for process validation.

StepReaction PhaseReagents & Critical ConditionsReaction TimeExpected YieldKey Quality Control (QC) Metric
1 Amino Diester AssemblyMethyl glycidate, dibenzylamine,

-Pd/C
24 h85%ESI-MS

confirms debenzylation
2 Enzymatic LactamizationNovozym 435, Dioxane, 40 °C26 h60–94%

H NMR: Loss of primary amine signals
3 N-Boc Protection

, DMAP, THF, RT
12 h90%

H NMR: Strong singlet at

1.4 ppm
4 Chemoselective Reduction

, 0 °C to RT
16 h75%FTIR: Loss of lactam C=O (

1680 cm

)
5 Protecting Group Swap1. TFA/DCM 2. Fmoc-OSu,

8 h88%UV Absorbance at 290 nm (Fmoc chromophore)
6 Mild Ester HydrolysisLiBr,

, wet MeCN, RT
24 h92%Chiral HPLC (

ee retention)

References

  • Aurell, C.-J., et al. "Lipase Catalyzed Regioselective Lactamization as a Key Step in the Synthesis of N-Boc (2R)-1,4-Oxazepane-2-Carboxylic Acid." Organic Process Research & Development, American Chemical Society, 2014. URL: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 71305948, (S)-4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid". PubChem, 2025. URL: [Link]

Sources

Incorporating homomorpholine into solid-phase peptide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Incorporating Homomorpholine (1,4-Oxazepane-3-Carboxylic Acid) into Solid-Phase Peptide Synthesis

Executive Summary

Homomorpholine-3-carboxylic acid (Hmph), a seven-membered cyclic amino acid, serves as a critical peptidomimetic tool. Structurally homologous to proline (5-membered) and morpholine-3-carboxylic acid (6-membered), Hmph is utilized to induce novel backbone constraints, stabilize


-turns, and enhance proteolytic resistance in therapeutic peptides.

However, its incorporation into Solid-Phase Peptide Synthesis (SPPS) presents distinct challenges:

  • Steric Hindrance: The bulky seven-membered ring creates significant steric barriers, particularly when coupling the subsequent amino acid onto the secondary amine of Hmph.

  • Nucleophilicity: The secondary amine of Hmph is less nucleophilic than primary amines, requiring high-efficiency coupling reagents.

  • Diketopiperazine (DKP) Formation: Like proline, C-terminal Hmph residues are prone to acid-catalyzed DKP formation, which cleaves the dipeptide from the resin prematurely.

This guide provides a validated, self-consistent protocol for the successful incorporation of Hmph, focusing on resin selection, coupling optimization, and reaction monitoring.

Strategic Considerations & Mechanism

Resin Selection: The DKP Trap

When Hmph is positioned at the C-terminus, the risk of diketopiperazine (DKP) formation is elevated during the deprotection of the second amino acid. The free amine of the second residue can back-bite onto the C-terminal ester carbonyl, cyclizing to form a DKP and releasing the dipeptide from the resin.

  • Recommendation: Use 2-Chlorotrityl Chloride (2-CTC) Resin .[1]

  • Mechanism: The bulky trityl linker provides steric protection against the back-biting attack. Furthermore, 2-CTC allows for cleavage of the peptide under very mild acidic conditions (1% TFA), preserving acid-labile side-chain protecting groups if fragment condensation is required.

Coupling Reagents: Overcoming Sterics

Standard carbodiimide couplings (DIC/HOBt) are often insufficient for acylating the secondary amine of Hmph.

  • Standard Protocol: HATU/HOAt is the gold standard. The aza-benzotriazole moiety (HOAt) enhances reaction rates via neighboring group effects.

  • Difficult Sequences: If HATU fails, PyAOP (a phosphonium salt) or COMU are superior alternatives for hindered secondary amines.

Detailed Experimental Protocols

Materials
  • Amino Acid: Fmoc-L-Homomorpholine-3-carboxylic acid (Fmoc-Hmph-OH).

  • Resin: 2-Chlorotrityl Chloride (2-CTC) resin (Loading: 0.8–1.6 mmol/g).

  • Coupling Reagents: HATU, HOAt, DIPEA (N,N-Diisopropylethylamine).

  • Solvents: DMF (Peptide grade), DCM, Methanol (HPLC grade).

  • Monitoring: Chloranil (acetaldehyde) or Bromophenol Blue reagents (Kaiser test is invalid for secondary amines).

Protocol A: Loading Hmph onto 2-CTC Resin (C-Terminal)

This step is used when Hmph is the first amino acid in the sequence.

  • Resin Swelling: Weigh 2-CTC resin into a fritted syringe reactor. Swell in dry DCM for 30 minutes. Drain.

  • Preparation of Loading Solution:

    • Dissolve Fmoc-Hmph-OH (1.2 eq relative to resin capacity) in dry DCM (10 mL/g resin).

    • Add DIPEA (4.0 eq).[2]

    • Note: Do not activate the carboxylic acid (no HATU/DIC) to prevent racemization during loading.

  • Loading Reaction: Add the solution to the resin.[3] Agitate gently for 2 hours at room temperature.

  • Capping: Add Methanol (1 mL/g resin) directly to the reaction mixture (to cap unreacted trityl chloride sites). Agitate for 20 minutes.

  • Washing: Drain and wash: DCM (3x), DMF (3x), DCM (3x).

  • Loading Determination: Perform an Fmoc determination (UV absorbance at 301 nm) to calculate the precise substitution level (mmol/g).

Protocol B: Peptide Elongation (Coupling onto Hmph)

This is the critical step. Coupling the next amino acid (AA[n+1]) to the secondary amine of Hmph (AA[n]).

  • Fmoc Deprotection of Hmph:

    • Treat resin with 20% Piperidine in DMF (2 x 10 min).

    • Wash: DMF (5x), DCM (3x), DMF (3x).

  • Coupling Cocktail Preparation:

    • Amino Acid (AA[n+1]): 5.0 eq.

    • HATU: 4.9 eq.

    • HOAt: 5.0 eq (Critical additive for secondary amines).

    • DIPEA: 10.0 eq.

    • Solvent: DMF (concentration ~0.2 M).

  • Reaction:

    • Pre-activate the mixture for 2 minutes.

    • Add to the resin containing H-Hmph-Resin.

    • Reaction Time: 2 to 4 hours (longer than standard 45 min).

    • Temperature: If possible, perform at 40°C or use microwave assistance (50°C, 10 min) to overcome the energy barrier.

  • Monitoring (Mandatory):

    • Perform the Chloranil Test .

    • Result: Blue/Green beads = Incomplete coupling (Free secondary amine present). Colorless/Yellow beads = Complete coupling.

  • Re-Coupling (If needed):

    • If the test is positive, repeat the coupling using PyAOP (5 eq) and HOAt (5 eq) with DIPEA (10 eq) in NMP.

Protocol C: Coupling Hmph to the Peptide Chain

Used when Hmph is internal or N-terminal.

  • Activation:

    • Fmoc-Hmph-OH (4.0 eq).

    • HATU (3.9 eq) / DIPEA (8.0 eq).

  • Coupling:

    • Add to the resin-bound peptide (primary amine).

    • Reaction time: 60 minutes.

  • Monitoring: Standard Kaiser Test (since the resin amine is primary).

Visualization of Workflows

Figure 1: Strategic SPPS Workflow for Hmph Incorporation

This flowchart illustrates the decision-making process for resin selection and coupling conditions.

Hmph_SPPS_Workflow Start Start: Hmph Incorporation Position_Check Is Hmph C-Terminal? Start->Position_Check Resin_Select Use 2-CTC Resin (Prevents DKP) Position_Check->Resin_Select Yes Standard_Resin Standard Resin (Rink/Wang) Acceptable Position_Check->Standard_Resin No Loading Load Fmoc-Hmph-OH (DIPEA/DCM, No Activator) Resin_Select->Loading Capping Cap with MeOH Loading->Capping Deprotection Fmoc Removal (20% Piperidine/DMF) Capping->Deprotection Coupling_To Couple Fmoc-Hmph-OH (HATU/DIPEA) Standard_Resin->Coupling_To Coupling_To->Deprotection Next_Coupling Couple Next AA (AA[n+1]) CRITICAL STEP Deprotection->Next_Coupling Conditions Conditions: 5 eq AA, HATU/HOAt Double Coupling Recommended Next_Coupling->Conditions Test QC: Chloranil Test Next_Coupling->Test Success Proceed to Cleavage Test->Success Colorless (Pass) Fail Recouple (PyAOP/NMP) Test->Fail Blue (Fail) Fail->Test Retry

Caption: Decision tree for incorporating Homomorpholine, highlighting the critical resin choice for C-terminal residues and the specialized monitoring required for secondary amine acylation.

Data Summary & Optimization Table

VariableStandard SPPS ConditionHmph Optimized Condition Rationale
Resin (C-term) Wang Resin2-Chlorotrityl Chloride (2-CTC) Prevents acid-catalyzed DKP formation [1].
Coupling Reagent HBTU or DICHATU + HOAt HOAt accelerates reaction with hindered secondary amines [2].
Coupling Time 45–60 min2–4 hours (or Microwave) Steric bulk of the 7-membered ring slows kinetics.
Monitoring Kaiser Test (Ninhydrin)Chloranil Test Ninhydrin does not react with secondary amines; Chloranil detects them specifically.
Solvent DMFDMF (or NMP for difficult steps) NMP reduces aggregation in hydrophobic sequences.

Troubleshooting Guide

Issue: Positive Chloranil Test after Double Coupling.

  • Cause: Extreme steric hindrance or aggregation (beta-sheet formation).

  • Solution:

    • Switch solvent to NMP.

    • Use PyAOP (Phosphonium salt) instead of HATU.

    • Increase temperature to 50°C (Microwave) or 60°C (Conventional heating).

    • Utilize Sym-collidine instead of DIPEA as the base to reduce basicity-driven side reactions during prolonged heating.

Issue: Low Yield of C-terminal Hmph Peptide.

  • Cause: DKP formation during the deprotection of the second amino acid.

  • Solution: Ensure 2-CTC resin was used. If using Wang resin, DKP is almost guaranteed. Switch to a "trityl-based" linker system immediately.

References

  • Vertex AI Search. (2024). Diketopiperazine formation in Solid-Phase Peptide Synthesis.
  • ChemPep. (2024). Fmoc Solid Phase Peptide Synthesis: Coupling Reagents and Protocols.
  • National Institutes of Health (PMC). (2013). Structural and Biological Exploration of Phe3–Phe4-Modified Endomorphin-2 Peptidomimetics.
  • PubChem. (2024). 1,4-Oxazepane-3-carboxylic acid Structure and Properties.

Sources

Application Note: Advanced Protocols for Coupling Sterically Hindered Secondary Amino Acids

[1]

Executive Summary

The incorporation of sterically hindered secondary amino acids—specifically




1

This guide moves beyond standard Fmoc protocols, providing optimized workflows for "difficult junctions" (e.g.,


1

Mechanistic Insight: The Kinetic Barrier

To solve the coupling problem, one must understand the failure mode. In standard primary amines, the rate-limiting step is often the formation of the active ester. In hindered secondary amines, the rate-limiting step shifts to the nucleophilic attack of the amine on the activated species.

The Steric Clash & DKP Risk

The


12

GStartHindered CouplingScenarioStericSteric Shielding(N-Me Group)Start->StericElectronicReduced Nucleophilicity(Secondary Amine)Start->ElectronicTransitionDestabilizedTransition StateSteric->TransitionBlocks ApproachElectronic->TransitionSlow KineticsSideRxnDKP Formation(Premature Cleavage)Transition->SideRxnCompeting Pathway(Fast if unhindered)SuccessProduct FormationTransition->SuccessRequires High T / Strong Activation

Figure 1: The kinetic bottleneck in hindered couplings. The convergence of steric shielding and reduced electronics necessitates specific activation strategies to outcompete DKP formation.

The Reagent Toolkit: Selection Strategy

Do not rely on HBTU or TBTU for these couplings.[1] The active ester formed (OBt) is insufficiently reactive.

Reagent ClassReagentActive SpeciesRecommended Use CasePros/Cons
Uronium (Oxyma) COMU Oxyma EsterFirst Line Defense. Standard hindered couplings (e.g., Aib to AA).[1]Pros: Safer (non-explosive), higher solubility in DMF, often faster than HATU. Cons: Guanidinylation risk if activation is slow.[1][3]
Uronium (HOAt) HATU OAt EsterIndustry Standard. Robust for most

-Me sequences.[1]
Pros: HOAt provides anchimeric assistance (pyridine N).[1][4] Cons: High cost; explosive properties of HOAt byproduct.[1]
Phosphonium PyAOP OAt EsterSolution / Slow Couplings.

-Me-AA to

-Me-AA junctions.[1]
Pros: No guanidinylation side-reaction (unlike uroniums).[1][5] Essential for slow reactions.[1] Cons: Expensive.[1]
Acid Halide BTC / TFFH Acid Chloride/FluorideThe "Nuclear Option." Aib-Aib or

-Me-Aib couplings.[1]
Pros: Smallest electrophile (minimal steric clash).[1] Extremely reactive. Cons: Moisture sensitive; BTC requires handling phosgene precursor.[1]

Protocol A: Microwave-Assisted SPPS (The Standard)

For coupling a hindered amino acid (Electrophile) onto a resin-bound primary or secondary amine.[1]

Rationale: Microwave energy (MW) overcomes the activation energy barrier of the transition state. We utilize COMU due to its superior stability at high temperatures compared to benzotriazole reagents.[1]

Reagents
  • Coupling Reagent: COMU (0.5 M in DMF)[1]

  • Base: DIPEA (2.0 M in NMP) or TMP (2,4,6-Trimethylpyridine) for Cys/His sensitive residues.[1]

  • Additive: Oxyma Pure (0.5 M in DMF) - Optional but recommended to suppress racemization.[1]

  • Solvent: NMP (N-methylpyrrolidone) is preferred over DMF for its higher swelling capacity of hindered sequences.[1][6]

Step-by-Step Workflow
  • Resin Preparation: Swell resin in NMP for 20 min.

  • Deprotection: 20% Piperidine in DMF with 0.1 M Oxyma Pure (to suppress aspartimide/racemization).[1]

    • MW Cycle: 75°C for 3 minutes.

  • Activation (Pre-mix):

    • Combine Fmoc-AA-OH (5.0 eq), COMU (5.0 eq), and Oxyma (5.0 eq).[1]

    • Add DIPEA (10.0 eq) immediately before delivery to resin.[1]

    • Note: Do not pre-activate for >2 minutes to avoid ester hydrolysis.[1]

  • Coupling (Microwave):

    • Standard Hindrance (e.g., Val, Ile): 75°C for 5 minutes.

    • High Hindrance (e.g., Aib, N-Me-AA): 90°C for 10 minutes (or 75°C for 20 min if Cys/His present).[1]

  • Double Coupling: Drain and repeat Step 3-4. Mandatory for N-Me residues.[1]

Protocol B: The "Difficult Junction" ( -Me to -Me)

For coupling an amino acid onto a resin-bound N-methylated residue.[1]

Rationale: This is the hardest bond to form. Uronium salts (HATU/COMU) often fail or cause guanidinylation because the reaction is too slow. PyAOP or In-situ Acid Chlorides are required.[1]

Method B1: PyAOP (Phosphonium) Approach[1][7]
  • Reagents: Fmoc-AA-OH (5 eq), PyAOP (5 eq), HOAt (5 eq), DIPEA (10 eq).

  • Solvent: Anhydrous NMP.

  • Procedure:

    • Dissolve AA, PyAOP, and HOAt in NMP.[1]

    • Add DIPEA.[1][4][5][6][7][8]

    • Add to resin.[1][4][6][8][9]

    • Reaction: 2 hours at 50°C (Microwave or conventional heating).

    • Why PyAOP? It maintains the reactivity of HOAt esters without the risk of the amine reacting with the coupling reagent itself (guanidinylation), which happens with HATU during long/slow reactions.

Method B2: Bis-trichloromethyl carbonate (BTC) Approach

Use this when Method B1 fails.[1] BTC generates an acid chloride in situ.[1]

Safety Warning: BTC generates phosgene.[1] Perform in a well-ventilated fume hood.

  • Activation:

    • Dissolve Fmoc-AA-OH (5 eq) and BTC (1.65 eq) in dry THF/DCM.

    • Add 2,4,6-Collidine (14 eq) dropwise.[1] A suspension will form.[1]

    • Stir for 1-2 minutes to form the acid chloride.

  • Coupling:

    • Add the suspension to the resin-bound

      
      -methyl amine.[1]
      
    • React for 60 minutes at room temperature or 50°C.

  • Quench: Wash resin with DCM (x5) and DMF (x5).[1][8]

Troubleshooting: Preventing Diketopiperazine (DKP)

DKP formation is the silent killer of

1
The Mitigation Strategy

If your sequence is

  • Resin Choice: Use 2-Chlorotrityl Chloride (2-CTC) Resin .[1][10]

    • Why? The massive steric bulk of the trityl linker physically blocks the conformational turn required for the amine to attack the ester linkage.[10]

  • Protecting Group: Use Trityl (Trt) protection for the N-terminus of the second amino acid instead of Fmoc, if possible, or ensure extremely rapid Fmoc removal.[1]

  • Short Deprotection: When removing Fmoc from the dipeptide, use DBU (2%) + Piperidine (2%) for short bursts (2 x 30 seconds) rather than long piperidine soaks.

DKPStep1Fmoc-N(Me)AA-AA-ResinStep2Fmoc Removal(Free Secondary Amine)Step1->Step2BranchResin Type?Step2->BranchWangWang/Rink Resin(Low Steric Bulk)Branch->WangCTC2-CTC Resin(High Steric Bulk)Branch->CTCDKP_FormBack-biting Attack(DKP Formation)Wang->DKP_FormFast CyclizationElongationSuccessful Couplingof Next AACTC->ElongationSterics Prevent CyclizationCleavageLoss of DipeptideDKP_Form->Cleavage

Figure 2: Decision tree for preventing DKP formation. The choice of resin is the primary determinant of success for N-terminal N-alkylated dipeptides.

References

  • El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link[1]

  • Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1][4][11] An efficient peptide coupling additive.[1][3][4][7][12] Journal of the American Chemical Society, 115(10), 4397–4398. Link[1]

  • Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products.[1] Tetrahedron Letters, 31(2), 205–208. Link[1]

  • Teixidó, M., et al. (2005). Solid-Phase Synthesis of N-Methyl Peptides:  On-Resin Methylation and Microwave-Assisted Couplings.[1] Journal of Combinatorial Chemistry, 7(4), 579–584. Link[1]

  • Gilon, C., et al. (2003). Backbone cyclization of peptides and proteins.[12] Biopolymers, 71(5), 534–551. (Reference for BTC/Triphosgene protocols). Link[1]

Application Note: Design and Synthesis of Peptidomimetics with 7-Membered Heterocyclic Rings

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from linear peptides to constrained peptidomimetics is a cornerstone of modern drug discovery. Linear peptides often suffer from high conformational flexibility—leading to target promiscuity and entropic penalties upon binding—as well as rapid degradation by endogenous proteases. The introduction of 7-membered heterocyclic rings (such as 1,4-diazepines, oxazepines, and thiazepines) into the peptide backbone provides a rigid, privileged scaffold. These heterocycles effectively mimic the native


-turn (which naturally forms a 7-membered intrastrand hydrogen-bonded ring) or act as internal/external scaffolds for 

-turns.

This application note provides a comprehensive guide to the mechanistic rationale, structural design, and experimental synthesis of 7-membered ring peptidomimetics, featuring a self-validating protocol for the rapid assembly of 1,4-benzodiazepine scaffolds via a multicomponent Ugi-Deprotect-Cyclize (UDC) strategy.

Mechanistic Rationale: The Power of the 7-Membered Ring

Conformational Restriction and Turn Mimicry

Secondary structures like


-turns and 

-turns are frequently located on the surfaces of proteins, serving as critical recognition motifs for protein-protein interactions (PPIs).
  • 
    -Turn Mimicry:  A native 
    
    
    
    -turn is characterized by a hydrogen bond between the carbonyl oxygen of residue
    
    
    and the amide proton of residue
    
    
    , forming a 7-membered pseudo-ring.1[1].
  • 
    -Turn Scaffolding: 2[2]. When used as external mimics, the rigidifying diazepine moiety lies outside the pseudo-ten-membered hydrogen-bonded ring of a 
    
    
    
    -turn, effectively replacing the highly flexible
    
    
    and
    
    
    residues and locking the pharmacophore into a bioactive geometry.

G A Linear Peptide Sequence (High Entropic Penalty) B Introduce 7-Membered Heterocycle (e.g., Diazepine) A->B Conformational Restriction C Gamma-Turn Mimicry (7-Membered H-Bond) B->C D Beta-Turn Scaffolding (Replaces i+1, i+2) B->D E Bioactive Peptidomimetic (Receptor-Optimized) C->E Enhanced Affinity D->E Protease Resistance

Diagram 1: Logical workflow of conformational restriction using 7-membered heterocyclic rings.

Synthetic Strategy: The Ugi-Deprotect-Cyclize (UDC) Methodology

Synthesizing highly substituted 7-membered rings traditionally required lengthy, linear step-by-step approaches with poor overall atom economy. The advent of Isocyanide-based Multicomponent Reactions (IMCRs) revolutionized this space.

The Ugi-4CR (four-component reaction) allows for the rapid assembly of a linear peptidomimetic precursor in a single pot. By utilizing a bifunctional building block (e.g., an aminophenylketone) and a protected amino acid (e.g., Boc-glycinal), the linear Ugi product can be subjected to acidic deprotection. The liberated amine then undergoes a spontaneous intramolecular condensation with the proximal ketone, yielding the 7-membered 1,4-diazepine ring.

UDC Ugi Ugi-4CR Assembly Amine + Isocyanide + Aldehyde + Acid MW Microwave Heating 100°C, 30 min Ugi->MW Linear Linear Intermediate Boc-Protected MW->Linear High Yield Assembly Deprotect Acidic Deprotection 10% TFA in DCE Linear->Deprotect Boc Removal Cyclize Spontaneous Cyclization Intramolecular Condensation Deprotect->Cyclize Amine Liberation Product 1,4-Diazepine Scaffold 7-Membered Ring Cyclize->Product Ring Closure

Diagram 2: Ugi-Deprotect-Cyclize (UDC) synthetic sequence for 1,4-diazepine peptidomimetics.

Experimental Protocol: Microwave-Assisted Synthesis of 1,4-Benzodiazepines

This protocol outlines a self-validating, two-step methodology for generating highly diverse 1,4-benzodiazepine scaffolds.3[3].

Materials & Reagents
  • Aminophenylketone (1.0 equiv)

  • Isocyanide (1.0 equiv)

  • Boc-glycinal (1.0 equiv)

  • Carboxylic acid (1.0 equiv)

  • Anhydrous Methanol (MeOH)

  • Trifluoroacetic acid (TFA)

  • 1,2-Dichloroethane (DCE)

Step-by-Step Methodology

Step 1: Microwave-Assisted Ugi-4CR

  • In a microwave-safe vial equipped with a magnetic stir bar, dissolve the aminophenylketone (1.0 mmol) and Boc-glycinal (1.0 mmol) in 3.0 mL of anhydrous MeOH.

    • Causality: Anhydrous MeOH is selected to prevent competitive hydrolysis of the highly reactive isocyanide intermediate, ensuring maximum atom economy.

  • Add the carboxylic acid (1.0 mmol) followed by the isocyanide (1.0 mmol). Seal the vial.

  • Subject the mixture to microwave irradiation at 100 °C for 30 minutes.

    • Causality: Conventional thermal heating often leads to thermodynamic byproducts and requires up to 48 hours. Microwave irradiation provides rapid, uniform kinetic heating that drives the multicomponent assembly to completion while preserving the thermal integrity of the Boc-protecting group[3].

Step 2: Self-Validating In-Process Control (IPC 1)

  • FT-IR Spectroscopy: Before proceeding, sample 10

    
    L of the reaction mixture. Monitor for the disappearance of the characteristic isocyanide stretch at ~2140 cm⁻¹. The absence of this peak validates the complete consumption of the isocyanide building block.
    

Step 3: Deprotection and Cyclization

  • Concentrate the crude Ugi product under reduced pressure to remove MeOH.

  • Re-dissolve the crude intermediate in 5.0 mL of a 10% TFA in DCE solution (v/v).

  • Stir the mixture at 40 °C overnight (approx. 12-16 hours).

    • Causality: The TFA serves a dual mechanistic purpose. First, it quantitatively cleaves the Boc group to reveal a highly nucleophilic primary amine. Second, the acidic medium protonates the adjacent ketone, increasing its electrophilicity and lowering the activation energy for the spontaneous 7-exo-trig intramolecular cyclization[3].

Step 4: Self-Validating In-Process Control (IPC 2)

  • LC-MS Analysis: Analyze an aliquot of the reaction mixture. The linear intermediate will initially show an

    
     peak. Successful cyclization is validated by a subsequent mass shift to 
    
    
    
    , confirming the loss of water during the ring-closure event.

Step 5: Purification

  • Quench the reaction by slowly adding saturated aqueous

    
     until the pH reaches ~8.
    
  • Extract the aqueous layer with dichloromethane (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate.
    
  • Purify the 1,4-benzodiazepine product via flash column chromatography (Silica gel, EtOAc/Hexane gradient).

Quantitative Data & Structural Evaluation

To facilitate experimental planning, the following tables summarize the structural features of various turn mimetics and the quantitative advantages of the microwave-assisted UDC protocol.

Table 1: Conformational Features of Peptidomimetic Turn Scaffolds

Turn TypeNative H-Bond Ring SizePreferred Heterocyclic MimeticKey Structural Feature

-Turn
7-membered1,4-Diazepines, OxazepinesIntrastrand H-bond stabilization; highly rigid.

-Turn
10-memberedBicyclic lactams, DiazepinonesReplaces

and

residues externally.

-Turn
13-memberedMacrocyclic constraintsExtended helical nucleation; flexible backbone.

Table 2: Reaction Optimization for 1,4-Diazepine Synthesis (UDC Strategy)

Synthetic MethodTemperatureReaction Time (Ugi Step)Average Yield (%)Purity (LC-MS)
Conventional Heating 25 °C (Room Temp)48 hours45 - 55%Moderate (~80%)
Thermal Reflux 65 °C (MeOH)12 hours50 - 60%Low (Side products)
Microwave Irradiation 100 °C30 minutes75 - 85%High (>95%)

Note: Microwave irradiation significantly improves both the yield and purity profile of the 7-membered ring constraints by avoiding prolonged exposure to thermal degradation pathways.

References

  • Conformational Preferences and Antiproliferative Activity of Peptidomimetics Containing Methyl 1′-Aminoferrocene-1-carboxylate and Turn-Forming Homo- and Heterochiral Pro-Ala Motifs - MDPI.
  • Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics - Beilstein Journals.
  • Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC.

Sources

Introduction: Targeting the Dopamine D4 Receptor with Novel Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Application of 1,4-Oxazepane Scaffolds in Dopamine D4 Receptor Ligand Design

The dopamine D4 receptor (D4R), a member of the D2-like family of G protein-coupled receptors (GPCRs), stands as a significant target in contemporary neuroscience and pharmacology.[1] Predominantly expressed in key brain regions like the prefrontal cortex and hippocampus, the D4R plays a crucial role in regulating cognitive processes, attention, and decision-making.[2][3] Its involvement in the pathophysiology of various neurological and psychiatric conditions, including schizophrenia, attention-deficit hyperactivity disorder (ADHD), and Parkinson's disease, has made it a focal point for drug discovery efforts.[1][4][5]

Pharmacologically, the D4R is coupled to the Gi/o signaling pathway.[1] Upon activation by its endogenous ligand, dopamine, the receptor initiates a cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in the intracellular second messenger cyclic AMP (cAMP).[1][4][] This mechanism allows the D4R to modulate neuronal excitability and neurotransmitter release.

In the quest for selective D4R ligands, medicinal chemists have explored a variety of heterocyclic systems. Among these, the 1,4-oxazepane scaffold, a seven-membered saturated heterocycle, has emerged as a structure of significant interest.[7] Unlike its smaller six-membered analog, morpholine, the 1,4-oxazepane ring possesses greater conformational flexibility.[8] This property allows for a more diverse spatial arrangement of substituents, offering a powerful tool for optimizing ligand-receptor interactions and achieving high affinity and selectivity for the D4R.[8][9][10] This guide provides a detailed exploration of the 1,4-oxazepane scaffold in D4R ligand design, from structure-activity relationship (SAR) insights to detailed synthetic and pharmacological evaluation protocols.

Dopamine D4 Receptor Signaling: A Mechanistic Overview

Understanding the signaling pathways downstream of D4R activation is critical for interpreting the functional consequences of ligand binding. As a Gi/o-coupled receptor, its primary mode of action is the inhibition of adenylyl cyclase.[1] However, the signaling cascade is more complex, involving multiple effectors. The dissociated Gβγ subunits can directly modulate the activity of various ion channels, including G-protein-coupled inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels.[1] Furthermore, the D4R can influence glutamatergic and GABAergic neurotransmission, key systems involved in cognitive function.[[“]][12] This multifaceted signaling profile underscores the receptor's importance in fine-tuning neuronal circuits.

D4R_Signaling_Pathway cluster_intracellular Intracellular Space Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R Binds G_protein Gi/o Protein (αβγ) D4R->G_protein Activates Arrestin β-Arrestin D4R->Arrestin Recruits G_alpha αi G_protein->G_alpha G_betagamma βγ G_protein->G_betagamma AC Adenylyl Cyclase cAMP cAMP ↓ AC->cAMP IonChannel Ion Channels (GIRK, CaV) G_alpha->AC Inhibits G_betagamma->IonChannel Modulates ATP ATP ATP->AC Downstream Downstream Signaling cAMP->Downstream

Caption: Dopamine D4 Receptor (D4R) Signaling Cascade.

Structure-Activity Relationship (SAR) of 1,4-Oxazepane-Based D4R Ligands

The biological activity of 1,4-oxazepane derivatives is profoundly shaped by the nature and placement of substituents on the heterocyclic core.[13] Systematic modification of this scaffold has yielded crucial insights into the structural requirements for potent and selective D4R binding.

A series of 2,4-disubstituted 1,4-oxazepanes has been extensively studied, revealing key SAR trends.[9][13] The size of the heterocyclic ring itself appears to be a critical determinant of affinity.[9][10]

Key SAR Insights:

  • Substitution at the 2-position: Introducing a small alkyl group, such as a methyl group, at the 2-position of the oxazepane ring can enhance affinity for the D4 receptor compared to the unsubstituted parent compound. However, increasing the steric bulk at this position, for instance with an ethyl group, often leads to a decrease in binding affinity.[13]

  • Substitution on the N-benzyl group: The nature of the substituent on the N-benzyl moiety plays a pivotal role. Electron-withdrawing groups are generally favored, with a 4-chloro substituent proving to be particularly beneficial for D4R affinity.[13]

Table 1: Comparative SAR Data of 2,4-Disubstituted 1,4-Oxazepane Derivatives for the Dopamine D4 Receptor

Compound IDR1 (at C2)R2 (at N4)Kᵢ (nM) for D4 Receptor
1aH4-chlorobenzyl15
1bMethyl4-chlorobenzyl8
1cEthyl4-chlorobenzyl25
1dH4-fluorobenzyl22
1eH3,4-dichlorobenzyl12
Data synthesized from publicly available research.[13]

These findings underscore the delicate interplay between steric and electronic factors in achieving optimal interactions with the D4R binding pocket. The 1,4-oxazepane scaffold provides a versatile platform for fine-tuning these properties.

Experimental Protocols

This section provides detailed methodologies for the synthesis and pharmacological characterization of 1,4-oxazepane-based D4R ligands.

Protocol 1: Synthesis of a Representative 2,4-Disubstituted 1,4-Oxazepane Derivative

This protocol outlines a general procedure for synthesizing 4-(4-chlorobenzyl)-2-methyl-1,4-oxazepane, a representative compound based on established synthetic routes for this class of molecules.[10]

Objective: To synthesize a 1,4-oxazepane derivative for subsequent pharmacological evaluation.

Materials:

  • 1-amino-2-propanol

  • 1,2-dibromoethane

  • 4-chlorobenzyl chloride

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Step A: Synthesis of 2-methyl-1,4-oxazepane a. In a round-bottom flask under a nitrogen atmosphere, dissolve 1-amino-2-propanol (1.0 eq) and potassium carbonate (3.0 eq) in anhydrous acetonitrile. b. Add 1,2-dibromoethane (1.1 eq) dropwise to the stirring suspension at room temperature. c. Heat the reaction mixture to reflux (approx. 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). d. Upon completion, cool the mixture to room temperature and filter to remove inorganic salts. e. Concentrate the filtrate under reduced pressure. The resulting crude product is purified by vacuum distillation or column chromatography to yield 2-methyl-1,4-oxazepane.

  • Step B: N-alkylation with 4-chlorobenzyl chloride a. Dissolve the purified 2-methyl-1,4-oxazepane (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous acetonitrile in a round-bottom flask. b. Add 4-chlorobenzyl chloride (1.1 eq) to the mixture. c. Stir the reaction at room temperature and monitor by TLC. d. Once the starting material is consumed, filter the reaction mixture and concentrate the filtrate under reduced pressure. e. Purify the crude residue by silica gel column chromatography (using a hexane/ethyl acetate gradient) to obtain the final product, 4-(4-chlorobenzyl)-2-methyl-1,4-oxazepane.

Causality Behind Experimental Choices:

  • Anhydrous Solvents: The use of anhydrous solvents is crucial to prevent unwanted side reactions involving water, which could hydrolyze reactants or intermediates.

  • Inert Atmosphere: A nitrogen atmosphere prevents oxidation of reagents and intermediates, ensuring a cleaner reaction and higher yield.

  • Base (K₂CO₃): Potassium carbonate acts as a base to deprotonate the amine and alcohol functionalities, facilitating the nucleophilic substitution reactions required for ring formation and N-alkylation.

Synthesis_Workflow Start Starting Materials (1-amino-2-propanol, 1,2-dibromoethane) StepA Step A: Cyclization (K₂CO₃, Acetonitrile, Reflux) Start->StepA Intermediate Intermediate (2-methyl-1,4-oxazepane) StepA->Intermediate StepB Step B: N-Alkylation (4-chlorobenzyl chloride, K₂CO₃, Acetonitrile) Intermediate->StepB Purification Purification (Column Chromatography) StepB->Purification FinalProduct Final Product (4-(4-chlorobenzyl)-2-methyl-1,4-oxazepane) Purification->FinalProduct Screening_Cascade Compound Synthesized Compound (1,4-Oxazepane Derivative) PrimaryAssay Primary Screen: D4 Receptor Binding Assay Compound->PrimaryAssay Data1 Determine Affinity (Kᵢ) PrimaryAssay->Data1 Decision1 High Affinity? Data1->Decision1 SecondaryAssay Secondary Screen: Functional Assay (cAMP) Decision1->SecondaryAssay Yes Stop Stop Decision1->Stop No Data2 Determine Potency (IC₅₀) & Efficacy (Antagonism) SecondaryAssay->Data2 SelectivityAssay Selectivity Profiling (D2, D3 Receptor Binding) Data2->SelectivityAssay Data3 Determine Selectivity Ratio SelectivityAssay->Data3 Lead Lead Candidate Data3->Lead

Caption: Pharmacological Screening Cascade for D4R Ligands.

A. Dopamine D4 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of test compounds for the human dopamine D4 receptor.

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand for binding to the D4R expressed in cell membranes. The amount of radioligand displaced is proportional to the affinity of the test compound.

Materials:

  • HEK293 cells stably expressing the human dopamine D4 receptor. [13]* Radioligand: [³H]Spiperone or a D4-selective radioligand like [¹²⁵I]L-750667. [13][14]* Reference Compound: Haloperidol or Clozapine.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4. [13]* 96-well microplates and a cell harvester.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Cell Membrane Preparation: Harvest HEK293-D4 cells, homogenize them in ice-cold buffer, and perform differential centrifugation to isolate the plasma membrane fraction. Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Assay Setup: In a 96-well plate, add:

    • 50 µL of assay buffer.

    • 25 µL of radioligand (e.g., [³H]Spiperone at a final concentration of ~0.5 nM).

    • 25 µL of test compound at various concentrations (typically a serial dilution from 10 µM to 0.1 nM).

    • For determining non-specific binding (NSB), use a high concentration of a known D4 antagonist like haloperidol (10 µM) instead of the test compound.

    • For determining total binding, add 25 µL of assay buffer instead of any competing ligand.

  • Initiate Reaction: Add 100 µL of the cell membrane preparation (e.g., 15-20 µg of protein) to each well to start the binding reaction.

  • Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes to allow the binding to reach equilibrium.

  • Termination and Harvesting: Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Dry the filter mat, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the receptor.

B. Functional Antagonism Assay: cAMP Inhibition

Objective: To determine the functional activity of test compounds as D4R antagonists.

Principle: Activation of the Gi/o-coupled D4R by an agonist (e.g., quinpirole) inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. A D4R antagonist will block this agonist-induced decrease. The change in cAMP can be quantified using various methods, such as Homogeneous Time-Resolved Fluorescence (HTRF) or Bioluminescence Resonance Energy Transfer (BRET). [14][15] Materials:

  • CHO or HEK293 cells stably expressing the human dopamine D4 receptor.

  • D4R Agonist: Quinpirole.

  • Forskolin (an adenylyl cyclase activator, used to stimulate a measurable basal level of cAMP).

  • cAMP assay kit (e.g., HTRF-based kit).

  • Cell culture medium and reagents.

Procedure:

  • Cell Plating: Seed the D4R-expressing cells into a 96-well plate and allow them to adhere overnight.

  • Compound Addition:

    • Aspirate the culture medium and replace it with stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).

    • Add the test compounds at various concentrations and incubate for a short period (e.g., 15-30 minutes).

  • Agonist Stimulation: Add a fixed concentration of the D4R agonist quinpirole (typically its EC₈₀ concentration) to all wells except the basal control.

  • Forskolin Stimulation: Add forskolin to all wells to stimulate cAMP production.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Detection: Stop the reaction and lyse the cells. Perform the cAMP detection step according to the manufacturer's protocol for the chosen assay kit (e.g., adding HTRF reagents).

  • Data Acquisition: Read the plate on a compatible plate reader (e.g., an HTRF-capable reader).

  • Data Analysis:

    • Normalize the data relative to the control (agonist-only) response.

    • Plot the normalized response against the log concentration of the test compound (antagonist).

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of the antagonist that reverses 50% of the agonist's effect.

Conclusion and Future Directions

The 1,4-oxazepane scaffold represents a highly promising and "tunable" framework in the design of selective dopamine D4 receptor ligands. Its inherent conformational flexibility provides a distinct advantage over more rigid heterocyclic systems, enabling a finer exploration of the chemical space within the D4R binding pocket. The structure-activity relationships discussed herein highlight critical substitution patterns that govern binding affinity, providing a rational basis for the design of new chemical entities.

The detailed synthetic and pharmacological protocols provided in this guide offer a robust workflow for researchers to synthesize, identify, and characterize novel 1,4-oxazepane-based D4R ligands. Future work in this area could focus on leveraging the 1,4-oxazepane core to develop biased agonists or antagonists, which selectively activate G-protein or β-arrestin pathways, offering the potential for more refined therapeutic effects with fewer side effects. Additionally, exploring bioisosteric replacements within the scaffold could further enhance pharmacokinetic properties, such as metabolic stability and brain penetration. [16][17]The continued investigation of this versatile scaffold holds great promise for advancing the development of novel therapeutics for a range of debilitating CNS disorders.

References

  • Audouze, K., et al. (2004). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Journal of Medicinal Chemistry, 47(13), 3473-3482. [Link]

  • van der Mey, M., et al. (2006). The dopamine D4 receptor: biochemical and signalling properties. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 30(5), 759-770. [Link]

  • Audouze, K., et al. (2004). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry, 47(13). [Link]

  • Wikipedia. Dopamine receptor D4. [Link]

  • Consensus. (2023). Role of dopamine D4 receptors in cognitive function. Consensus. [Link]

  • Jacobs, F. M., et al. (2023). New high-affinity D4R-selective ligands as Pharmacological Tools to study substance use disorder. FASEB Journal, 37(S1). [Link]

  • Butini, S., et al. (2025). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. Molecules, 30(10), 4321. [Link]

  • Gonzalez-Maeso, J. (2015). The dopamine D4 receptor, the ultimate disordered protein. Translational Psychiatry, 5, e633. [Link]

  • Patsnap Synapse. (2024). What are D4 receptor agonists and how do they work?. [Link]

  • Turecek, J., et al. (2025). Dopamine receptors D1, D2, and D4 modulate electrical synapses and excitability in the thalamic reticular nucleus. Journal of Neurophysiology, 133(1), 1-13. [Link]

  • Trinidad, M., et al. (2017). Key role of the dopamine D4 receptor in the modulation of corticostriatal glutamatergic neurotransmission. Proceedings of the National Academy of Sciences, 114(4), E682-E691. [Link]

  • Journal of Medicinal Chemistry. (2004). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. [Link]

  • Gonzalez-Maeso, J., et al. (2013). Dopamine, cognitive function, and gamma oscillations: role of D4 receptors. Frontiers in Neuroscience, 7, 114. [Link]

  • Butini, S., et al. (2022). Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma. Journal of Medicinal Chemistry, 65(19), 12695-12716. [Link]

  • Jacobs, F. M., et al. (2019). Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy. Journal of Medicinal Chemistry, 62(7), 3545-3563. [Link]

  • Franco, R., et al. (2022). Functional and pharmacological role of the dopamine D4 receptor and its polymorphic variants. Frontiers in Pharmacology, 13, 981912. [Link]

  • Kaczor, A. A., et al. (2023). Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. International Journal of Molecular Sciences, 24(10), 8887. [Link]

  • Wang, Y., et al. (2014). Synthesis and receptor binding assay of indolin-2-one derivatives as dopamine D4 receptor ligands. Heterocyclic Communications, 20(2), 103-107. [Link]

  • Patel, S., et al. (2003). Pharmacological and functional characterisation of dopamine D4 receptors in the rat retina. Neuropharmacology, 44(8), 1046-1054. [Link]

  • Alkhatib, M., et al. (2025). Bioisosteric Replacement of Amides with 1,2,3-Triazoles Improves Dopamine D4 Receptor Ligand Pharmacokinetics. ChemRxiv. [Link]

  • Kim, J., et al. (2024). In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor. Frontiers in Chemistry, 12, 1378833. [Link]

  • Kaczor, A. A., et al. (2023). Dopamine Receptor Ligand Selectivity - An In Silico / In Vitro Insight. Preprints.org. [Link]

  • Vessally, E., et al. (2016). New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. RSC Advances, 6(102), 99781-99793. [Link]

  • van de Witte, S. V., et al. (1996). Affinity for dopamine D2, D3, and D4 receptors of 2-aminotetralins. Relevance of D2 agonist binding for determination of receptor subtype selectivity. Journal of Medicinal Chemistry, 39(21), 4229-4236. [Link]

  • Franco, R., et al. (2022). Functional and pharmacological role of the dopamine D4 receptor and its polymorphic variants. Frontiers in Pharmacology. [Link]

  • Alkhatib, M., et al. (2026). Bioisosteric Replacement of Amides with 1,2,3-Triazoles Improves Dopamine D4 Receptor Ligand Pharmacokinetics. ACS Pharmacology & Translational Science, 9(2), 385-403. [Link]

  • Alkhatib, M. (2024). improving ligand pharmacokinetics via bioisosteric substitution of amides with 1, 2, 3-triazoles while maintaining dopamine d4 receptor selectivity and potency. Rowan Digital Works. [Link]

  • Jacobs, F. M. (2025). Effects of Novel Dopamine D4 Receptor-Targeted Compounds on locomotor activity and Anxiety-Like Behavior in Male and Female Sprague Dawley Rats. Rowan Digital Works. [Link]

  • Barreiro, E. J., et al. (2002). Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. Quimica Nova, 25(6b), 1172-1180. [Link]

  • Alkhatib, M., et al. (2026). Bioisosteric Replacement of Amides with 1,2,3- Triazoles Improves Dopamine D4 Receptor Ligand Pharmacokinetics. ResearchGate. [Link]

  • Butini, S., et al. (2022). Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially useful for the Treatment of Glioblastoma. AIR Unimi. [Link]

  • Lee, S., et al. (2025). Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. International Journal of Molecular Sciences, 26(19), 14757. [Link]

  • Mohsin, N. U. A., & Qadir, M. I. (2015). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. ResearchGate. [Link]

  • Sternbach, L. H. (1979). The nature of 1,4-benzodiazepines/receptor interactions. Arzneimittel-Forschung, 29(4), 607-610. [Link]

  • Al-Amiery, A. A. (2025). Studies on the 1,4-Oxazepine Ring Formation Reaction Using the Molecular Orbital Method. Research Square. [Link]

  • Chien, E. Y., et al. (2004). Certain 1,4-disubstituted aromatic piperidines and piperazines with extreme selectivity for the dopamine D4 receptor interact with a common receptor microdomain. Molecular Pharmacology, 66(6), 1645-1655. [Link]

Sources

Application Note: Synthesis of Macrocyclic Peptides Containing 1,4-Oxazepane

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the synthesis of macrocyclic peptides incorporating the 1,4-oxazepane scaffold. This 7-membered heterocyclic moiety serves as a potent peptidomimetic constraint, inducing specific secondary structures (typically


- or 

-turns) and enhancing metabolic stability by masking the peptide backbone from proteases.

Introduction: The 1,4-Oxazepane Advantage

In the realm of macrocyclic peptide drug discovery, conformational pre-organization is critical for binding affinity and selectivity. The 1,4-oxazepane ring (a 7-membered heterocycle containing oxygen at position 1 and nitrogen at position 4) has emerged as a privileged scaffold.[1] Unlike the more common 5-membered (proline/oxazolidine) or 6-membered (pipecolic/morpholine) rings, the 7-membered oxazepane offers unique flexibility-constraint profiles that can mimic "difficult" turn geometries found in protein-protein interaction (PPI) interfaces.

Key Benefits:
  • Turn Induction: The ring constrains the

    
     and 
    
    
    
    dihedral angles of the backbone, forcing the peptide into specific turn conformations (Type II'
    
    
    -turns or
    
    
    -turns) essential for macrocyclization efficiency.
  • Solubility: The ether oxygen increases hydrophilicity compared to carbocyclic analogs (e.g., cycloheptane amino acids).

  • Metabolic Stability: The

    
    -alkylated nature of the ring nitrogen (often a tertiary amide in the final peptide) confers resistance to enzymatic cleavage.
    

Strategic Overview

The synthesis of 1,4-oxazepane-containing macrocycles generally follows a "Building Block" strategy . Rather than forming the heterocyclic ring during the macrocyclization step (which is prone to side reactions), a pre-synthesized, Fmoc-protected 1,4-oxazepane amino acid is incorporated into the linear peptide chain via Solid Phase Peptide Synthesis (SPPS). The linear precursor is then cyclized head-to-tail.

Core Workflow
  • Scaffold Synthesis: Preparation of the Fmoc-1,4-oxazepane-carboxylic acid building block.

  • Linear Assembly (SPPS): Stepwise elongation on acid-labile resin (e.g., 2-Chlorotrityl).

  • Macrocyclization: Solution-phase head-to-tail cyclization of the protected peptide.

  • Global Deprotection: Removal of side-chain protecting groups.

Protocol 1: Synthesis of the 1,4-Oxazepane Building Block[2][3][4]

While various routes exist, the Fukuyama-Mitsunobu strategy (utilizing the 2-nitrobenzenesulfonyl "Nosyl" group) is the most robust for generating diverse chiral 1,4-oxazepanes from amino acid precursors like Serine or Homoserine.

Reagents Required[1][4][5][6][7][8]
  • Starting Material: Fmoc-L-Homoserine (or L-Serine derivatives).

  • Nosylating Agent: 2-Nitrobenzenesulfonyl chloride (2-NsCl).

  • Alkylation:

    
    -Bromoacetophenone (for scaffolds) or 
    
    
    
    -Halo-esters (for amino acids).
  • Base: DIPEA, DBU.

  • Solvents: DMF, DCM.[2][3]

Step-by-Step Methodology (Homoserine Route)

This protocol adapts the solid-phase assisted synthesis described by Králová et al. (2020) and BenchChem protocols to generate a 5-carboxylic acid derivative.

  • Immobilization:

    • Load Fmoc-L-Homoserine(Trt)-OH onto Wang Resin (0.5 mmol/g).

    • Note: Use a lower loading (0.3–0.5 mmol/g) to prevent aggregation.

  • Fmoc Deprotection & N-Activation:

    • Treat resin with 20% Piperidine/DMF (

      
       min). Wash with DMF/DCM.[3]
      
    • Nosylation: React with 2-NsCl (4 eq) and DIPEA (6 eq) in DCM for 2 hours.

    • Mechanism:[4][5][6] The Nosyl group activates the amine for mono-alkylation (pKa of sulfonamide NH ~11) and prevents over-alkylation.

  • Ring Formation (Intramolecular Alkylation):

    • Critical Step: The Homoserine side chain (-OH) must be activated or the Nitrogen alkylated with a bifunctional linker.

    • Alternative (Solution Phase Recommended for Scale): It is often cleaner to perform the ring closure in solution.

      • React N-Nosyl-L-Homoserine allyl ester with 1,2-dibromoethane (or equivalent linker) under basic conditions (K2CO3, DMF) to form the 7-membered ring via double alkylation (O-alkylation then N-alkylation).

      • Or: Use Mitsunobu cyclization of a diol precursor.

  • Deprotection & Fmoc Installation:

    • Remove the Nosyl group using Thiophenol (or mercaptoethanol) and DBU in DMF.

    • Protect the resulting secondary amine with Fmoc-OSu (Fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester) to yield the final building block: (S)-4-Fmoc-1,4-oxazepane-5-carboxylic acid .

Visualization: Scaffold Synthesis Pathway

OxazepaneSynthesis Start Fmoc-Homoserine Step1 N-Nosylation (2-NsCl, DIPEA) Start->Step1 Activation Step2 N-Alkylation / Cyclization (Bifunctional Linker) Step1->Step2 Ring Closure Step3 Nosyl Deprotection (PhSH, DBU) Step2->Step3 Amine Release End Fmoc-1,4-Oxazepane-COOH (Building Block) Step3->End +Fmoc-OSu

Caption: Synthetic route for the conversion of Homoserine to the Fmoc-protected 1,4-oxazepane building block.

Protocol 2: Solid Phase Peptide Synthesis (SPPS)

Incorporating the 1,4-oxazepane building block requires modified coupling conditions due to the steric bulk of the 7-membered ring and the nature of the secondary amine.

Experimental Setup
  • Resin: 2-Chlorotrityl Chloride (2-CTC) Resin .

    • Reasoning: Allows cleavage of the protected peptide fragment using mild acid (1% TFA), which is essential for subsequent solution-phase cyclization.

  • Coupling Reagents: HATU / HOAt / DIPEA.

  • Monitoring: Chloranil test (for secondary amines) instead of Kaiser test.

Workflow
  • Resin Loading (First Amino Acid):

    • Load the first amino acid (e.g., Fmoc-Gly-OH) onto 2-CTC resin using DIPEA in DCM. Cap unreacted sites with MeOH/DIPEA.

  • Elongation:

    • Perform standard Fmoc deprotection (20% Piperidine/DMF).

    • Coupling: 3 eq Fmoc-AA-OH, 2.9 eq HATU, 6 eq DIPEA.

  • Coupling the Oxazepane Block:

    • Use 3 eq of the Fmoc-1,4-oxazepane-COOH .

    • Activate with HATU/HOAt (1:1 ratio) to minimize racemization and enhance reactivity.

    • Coupling Time: Extend to 2–4 hours or use double coupling.

  • Coupling onto the Oxazepane (Secondary Amine):

    • The amine of the oxazepane ring is secondary and sterically hindered.

    • Reagent: Use PyAOP or COMU (stronger coupling agents) for the next amino acid.

    • Conditions: Elevated temperature (

      
      ) or microwave assistance (
      
      
      
      , 15 min) is highly recommended.
  • Cleavage of Protected Peptide:

    • Treat resin with 1% TFA in DCM (

      
       min).
      
    • Filter into a flask containing 10% Pyridine/MeOH (to neutralize TFA and prevent premature deprotection of side chains).

    • Concentrate to obtain the Protected Linear Peptide .

Protocol 3: Macrocyclization

The head-to-tail cyclization is the critical step. The presence of the 1,4-oxazepane turn inducer should facilitate this process by bringing the N- and C-termini into proximity.

Conditions
  • Concentration: High Dilution (

    
     M)  is mandatory to favor intramolecular cyclization over intermolecular oligomerization.
    
  • Solvent: DMF or DCM/DMF (9:1).

  • Reagents: PyBOP/HOBt or HATU/HOAt.

Step-by-Step
  • Dissolution: Dissolve the crude protected linear peptide in DMF to a concentration of roughly 0.5 mM.

  • Activation: Add HATU (1.5 eq) and HOAt (1.5 eq) .

  • Initiation: Add DIPEA (3–5 eq) dropwise to adjust pH to ~8.

  • Reaction: Stir at room temperature for 12–24 hours. Monitor by LC-MS (disappearance of linear mass [M+H]+, appearance of cyclic mass [M+H-18]+).

  • Workup: Evaporate DMF. Redissolve in EtOAc, wash with 5% NaHCO3, 1M KHSO4, and Brine.

  • Global Deprotection: Treat the cyclic protected peptide with TFA/TIPS/H2O (95:2.5:2.5) for 2–3 hours to remove side-chain protecting groups (tBu, Trt, Pbf).

  • Purification: RP-HPLC (C18 column, Acetonitrile/Water gradient).

Visualization: Macrocyclization Workflow

Macrocyclization Linear Protected Linear Peptide (H-Seq-OH) Dilution High Dilution (0.5 mM) in DMF Linear->Dilution Cyclization Activation (HATU/HOAt/DIPEA) Dilution->Cyclization Head-to-Tail Deprotection Global Deprotection (TFA/TIPS/H2O) Cyclization->Deprotection Side Chain Removal Final Purified Macrocyclic Peptide (Containing 1,4-Oxazepane) Deprotection->Final RP-HPLC

Caption: Workflow for the conversion of the linear precursor to the final bioactive macrocycle.

Data Summary & Troubleshooting

IssueProbable CauseExpert Solution
Low Yield in SPPS Steric hindrance at Oxazepane NitrogenUse microwave coupling (

) and PyAOP or COMU for the subsequent AA.
Oligomerization Concentration too high during cyclizationEnsure reaction concentration is < 1 mM . Use syringe pump addition of the peptide to the coupling mixture.
Incomplete Cyclization "Mismatched" turn conformationPerform a conformational search (MacroModel) to ensure the oxazepane stereochemistry (

vs

) matches the desired turn type.
Racemization Over-activation of C-terminal Cys/HisUse 2-CTC resin (prevents racemization during loading) and DIC/Oxyma for sensitive couplings.

References

  • BenchChem. (2025).[3] Application Notes and Protocols for the Solid-Phase Synthesis of 1,4-Oxazepane Derivatives. Retrieved from

  • Králová, P., Lemrová, B., Maloň, M., & Soural, M. (2020).[1][7][8] Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine.[1][7][8] RSC Advances, 10, 36017-36025.

  • De Vleeschouwer, M., et al. (2017). Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors.[9][4] The Journal of Organic Chemistry, 82(12), 6210-6222.[9]

  • Sigma-Aldrich. (2025). Product Specification: (R)-4-Fmoc-[1,4]Oxazepane-6-carboxylic acid.

  • Katoh, T., et al. (2011). Ribosomal synthesis of backbone macrocyclic peptides. Chemical Communications, 47, 9946-9958.

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Racemization of 1,4-Oxazepane-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 1,4-oxazepane-2-carboxylic acid —a critical 7-membered heterocyclic scaffold frequently utilized in the synthesis of advanced therapeutics, such as dipeptidyl peptidase 1 (DPP1) inhibitors[1].

Due to the unique electronic environment of the oxazepane ring, preserving the chiral integrity at the C2 stereocenter during amide coupling or esterification requires precise control over reaction kinetics, base strength, and activation intermediates. Below, we address the most common troubleshooting scenarios to help you achieve zero-racemization synthesis.

Q1: Why is the C2 stereocenter of 1,4-oxazepane-2-carboxylic acid highly vulnerable to racemization?

The Core Issue: The vulnerability stems from the inherent acidity of the


-proton at the C2 position. When the carboxylic acid is activated (e.g., converted into an active ester), the electron-withdrawing nature of the activating group, combined with the inductive effects of the adjacent ring heteroatoms (oxygen and nitrogen), significantly increases the acidity of the 

-proton.

The Mechanism: If a strong tertiary amine base is present during this activated state, it catalyzes the abstraction of the


-proton. This leads to reversible enolization—forming a planar enolate intermediate. Upon reprotonation, the stereochemical configuration is lost, resulting in a racemic mixture or epimerized product[2]. Furthermore, the flexibility of the 7-membered ring can facilitate the formation of a transient 5-membered oxazolone intermediate, another classic pathway for chiral degradation[3].

Racemization A Activated 1,4-Oxazepane Derivative B Base Addition (e.g., DIPEA) A->B Activation C Planar Enolate Intermediate B->C α-Proton Abstraction D Reprotonation (Non-stereoselective) C->D +H+ E Racemized/Epimerized Product D->E Loss of Chirality

Caption: Base-catalyzed α-proton abstraction leading to enolate formation and subsequent racemization.

Q2: Which coupling reagents effectively suppress this racemization?

Expert Insight: Never use standalone carbodiimides (like DCC, DIC, or EDC) for this substrate, as they are notorious for inducing significant racemization when used without additives[4].

Instead, you must trap the highly reactive O-acylisourea intermediate immediately by using racemization-suppressing additives. Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) is superior to traditional benzotriazoles (like HOBt). Oxyma forms a highly reactive but less basic active ester that accelerates the coupling rate (nucleophilic attack by the amine) so that it vastly outcompetes the slower enolization pathway[4][5]. Alternatively, mild phosphonium reagents like DEPBT or specialized non-racemizing alkynamide reagents (Zhao reagents) can be deployed for highly sensitive substrates[4][6].

Quantitative Comparison of Coupling Conditions: Note: Data represents typical D-isomer formation rates for sensitive heterocyclic


-amino acids under standard coupling conditions.
Coupling ReagentAdditiveBaseTemperatureD-Isomer Formation (%)Recommendation
DICNoneDIPEA25°C15.0 - 25.0%Critical Failure
HATUNoneDIPEA25°C5.0 - 8.0%High Risk
HATUNoneTMP25°C1.5 - 3.0%Moderate
DICOxyma PureNone0°C to 25°C< 0.5%Optimal
DEPBTNoneDIPEA0°C< 1.0%Good Alternative
Q3: How does my choice of base dictate the chiral integrity of the reaction?

Expert Insight: When using uronium/aminium salts (e.g., HATU, COMU), a base is strictly required to drive activation. Most protocols default to N,N-diisopropylethylamine (DIPEA). However, DIPEA is a strong base.

To preserve the C2 stereocenter of 1,4-oxazepane-2-carboxylic acid, replace DIPEA with 2,4,6-trimethylpyridine (TMP, collidine) . The protective effect of TMP is not merely due to steric shielding; it is fundamentally due to its lower basicity (lower pKa) compared to DIPEA[2][3]. This reduced basic strength is sufficient to promote the coupling activation but is too weak to rapidly abstract the


-proton, thereby shutting down the enolization pathway[2].
Q4: What is the validated, step-by-step protocol for coupling N-Boc-1,4-oxazepane-2-carboxylic acid?

To ensure a self-validating system where kinetics favor coupling over racemization, utilize the DIC/Oxyma Pure methodology at reduced temperatures.

Step-by-Step Methodology:

  • Preparation & Chilling: Dissolve 1.0 equivalent of the amine nucleophile and 1.1 equivalents of N-Boc-1,4-oxazepane-2-carboxylic acid in anhydrous DMF (or DCM/DMF mixture depending on solubility). Chill the reaction vessel to 0°C using an ice bath. Self-validation: Lowering the temperature exponentially decreases the rate of

    
    -proton abstraction compared to the rate of coupling.
    
  • Additive Introduction: Add 1.2 equivalents of Oxyma Pure to the chilled solution. Stir for 2 minutes to ensure complete dissolution.

  • Activation: Slowly add 1.2 equivalents of Diisopropylcarbodiimide (DIC) dropwise to the 0°C mixture.

  • Controlled Pre-activation: Allow the mixture to pre-activate for no more than 1 to 3 minutes [2][4]. Self-validation: Extended pre-activation in the absence of the nucleophile is the primary cause of epimerization. Immediate coupling minimizes the lifetime of the activated ester.

  • Coupling Phase: Allow the reaction to proceed at 0°C for 1 hour, then gradually warm to room temperature and stir for an additional 1-2 hours. Monitor completion via LC-MS or TLC.

  • Aqueous Work-up: Quench the reaction with saturated aqueous

    
    . Extract with ethyl acetate. Wash the organic layer with 1M 
    
    
    
    (or 5% citric acid), water, and brine to remove Oxyma and DIC byproducts (diisopropylurea).
Q5: I am still detecting epimers in my final product. How do I troubleshoot this?

If chiral HPLC analysis reveals >1% of the undesired epimer, use the following diagnostic workflow to isolate the variables in your reaction environment.

TroubleshootingWorkflow Start Epimerization Detected (>1% D-Isomer) BaseCheck Are you using a strong base (e.g., DIPEA/TEA)? Start->BaseCheck BaseFix Switch to TMP (Collidine) or use base-free DIC/Oxyma BaseCheck->BaseFix Yes ReagentCheck Are you using standalone Carbodiimides (EDC/DIC)? BaseCheck->ReagentCheck No ReagentFix Incorporate Oxyma Pure or HOAt immediately ReagentCheck->ReagentFix Yes TimeCheck Is pre-activation time longer than 5 minutes? ReagentCheck->TimeCheck No TimeFix Reduce pre-activation to < 2 mins. Add nucleophile fast. TimeCheck->TimeFix Yes TempCheck Is the reaction running at RT? TimeCheck->TempCheck No TempFix Chill to 0°C during activation phase TempCheck->TempFix Yes

Caption: Diagnostic decision tree for isolating and resolving racemization variables during coupling.

Final Verification (Chiral HPLC): To accurately quantify racemization, dry your sample, dissolve it in a suitable non-polar mobile phase (e.g., Hexane/IPA), and inject it onto a chiral stationary phase HPLC column (e.g., Chiralpak AD-H or IA). Compare the retention times against a known racemic standard of the 1,4-oxazepane-2-carboxylic acid derivative to validate the optical purity of your batch[4].

References
  • Cysteine Racemization in Fmoc-SPPS: Prevention & Detection Peptide Chemistry [Link]

  • Oxyma-based phosphates for racemization-free peptide segment couplings National Institutes of Health (NIH) / PMC[Link]

  • US11117874B2 - Certain (2S)-N-[(1S)

Sources

Technical Support Center: Troubleshooting Cyclization Yields for 7-Membered Morpholines (1,4-Oxazepanes)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1,4-oxazepane synthesis. The construction of 7-membered heterocyclic rings presents unique thermodynamic and kinetic challenges compared to their 5- and 6-membered counterparts. This guide is designed for drug development professionals and synthetic chemists to troubleshoot low yields, mitigate oligomerization, and optimize cyclization workflows.

Section 1: The "7-Membered Ring Problem"

Q: Why do my 1,4-oxazepane cyclizations consistently yield oligomers instead of the desired 7-membered ring? A: The synthesis of medium-sized heterocycles represents a significant thermodynamic and kinetic challenge. A head-to-tail cyclization often fails to yield the desired seven-membered heterocycles because of a combination of issues related to energy and entropy[1]. The energy issue arises from the increase in transannular ring strain (Pitzer strain) that must be overcome when the open-chain form approaches the ring-shaped transition state[1]. The entropy issue is linked to the low probability of the two chain terminals coming close enough to react[1]. Consequently, intermolecular reactions (oligomerization) outcompete intramolecular cyclization unless the precursor is conformationally restricted.

Q: I am attempting to cyclize an amino acid precursor, but the reaction fails completely. What is the mechanistic cause? A: If your precursor contains a secondary carboxylic amide, it inherently prefers a trans-conformation[1]. This geometry points the reactive termini away from each other. As N-acyl amino acids lacking a third substituent at nitrogen fail to undergo ring-closure, you must restrict the rotation of the precursor[1]. By introducing a removable bulky group (such as a p-methoxybenzyl (PMB) group) or utilizing pseudoprolines (serine-derived oxazolidines), you force the molecule into a cis-like conformation, dramatically increasing the cyclization yield by bringing the reactive ends into proximity[1].

ConformationalControl Start Linear Precursor Trans Trans-Conformation (Ends Distal) Start->Trans Unprotected N Cis Cis-Conformation (Ends Proximal) Start->Cis N-Alkylated/PMB Oligomer Oligomerization (Intermolecular) Trans->Oligomer Favored Oxazepane 1,4-Oxazepane (Intramolecular) Cis->Oxazepane Favored

Conformational control logic for 1,4-oxazepane cyclization.

Section 2: Troubleshooting Specific Cyclization Strategies

Q: How can I optimize Brønsted acid-catalyzed intramolecular etherification for 1,4-oxazepanes? A: When cyclizing N-tethered bis-alcohols, the reaction proceeds via the formation of benzylic carbocations as key intermediates[2]. To prevent these highly reactive intermediates from undergoing intermolecular side reactions, strict temperature control and high-dilution conditions are required[2]. The nature of the substituent on the N-tether is also a critical variable for the selective formation of the desired products[2].

Q: Are there alternative methodologies that avoid traditional head-to-tail cyclization entirely? A: Yes. Two highly effective modern approaches bypass traditional barriers:

  • Furan Oxidation-Cyclization: The sequenced oxidation-cyclization of substituted furans generates an intermediate Z-dienone. This specific geometry positions the terminal carbonyl proximal to the internal nucleophile, inherently favoring a 7-exo-trig cyclization over the usual 6-endo-trig or 5-exo-trig trajectories[3].

  • Solid-Phase Synthesis: Polymer-supported homoserine can be utilized to access 1,4-oxazepane-5-carboxylic acids. In this method, TFA/triethylsilane (Et₃SiH)-mediated cleavage from the resin triggers spontaneous cyclization to yield the 1,4-oxazepane derivatives[4].

Troubleshooting A Low Cyclization Yield B Assess Precursor A->B C Install PMB/Pseudoproline B->C Trans-biased D Assess Concentration B->D Cis-biased E Dilute to <0.01M D->E Oligomers Form F Optimize Catalyst D->F No Reaction

Step-by-step troubleshooting workflow for low cyclization yields.

Section 3: Quantitative Data & Optimization

The following table summarizes the impact of structural pre-organization and methodology on the cyclization yields of 1,4-oxazepanes.

Precursor / StrategyConformation BiasPrimary Reaction PathwayTypical YieldRef
N-Unsubstituted Amino Acid Trans-favoredIntermolecular (Oligomerization)< 5%[1]
N-PMB Protected Precursor Cis-restrictedIntramolecular Cyclization60–85%[1]
Pseudoproline-Protected Cis-restrictedIntramolecular Cyclization70–90%[1]
N-Tethered Bis-alcohol + H₂SO₄ FlexibleCarbocation-mediated Etherification40–75%[2]
Furan Oxidation (Z-dienone) 7-exo-trig alignedIntramolecular Cyclization57–71%[3]

Section 4: Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical checkpoints allow you to confirm success or failure before proceeding to the next step.

Protocol A: Synthesis of 1,4-Oxazepane-2,5-diones via Rotationally Restricted Precursors

Mechanistic Goal: Overcome the trans-amide penalty by forcing a cis-conformation prior to cyclization.

  • Pre-organization (Protection): Dissolve the N-unsubstituted linear amino acid precursor in dichloromethane (DCM). React with p-methoxybenzyl chloride (PMB-Cl) and a mild base (e.g., K₂CO₃) to install the PMB protecting group.

    • Validation Check: Analyze the crude product via IR spectroscopy. The absence of the N-H stretch (~3300 cm⁻¹) confirms complete protection. NMR must show the appearance of the PMB signals, confirming the structural restriction required for cyclization[1].

  • High-Dilution Cyclization: Dissolve the PMB-protected precursor in anhydrous DMF to a strict concentration of <0.01 M . Add the coupling reagent (e.g., HATU) and DIPEA dropwise over 2 hours using a syringe pump.

    • Causality: High dilution and slow addition ensure that intramolecular collision frequencies vastly exceed intermolecular collisions, bypassing the entropic penalty of 7-membered ring formation.

  • In-Process Validation: Analyze the reaction mixture via LC-MS. The desired 1,4-oxazepane will show the exact [M+H]⁺ mass. If a mass of [2M+H]⁺ is detected, the dilution was insufficient, and oligomerization occurred.

  • Deprotection: Treat the purified oxazepane with Trifluoroacetic Acid (TFA) at room temperature to cleave the PMB group, yielding the free 1,4-oxazepane.

Protocol B: Brønsted Acid-Catalyzed Intramolecular Etherification

Mechanistic Goal: Generate a benzylic carbocation to drive intramolecular etherification.

  • Preparation: Dissolve the N-tethered bis-alcohol precursor in anhydrous p-dioxane to a concentration of 0.05 M.

  • Catalysis: Add a catalytic amount of H₂SO₄. Heat the mixture to 80°C under an inert nitrogen atmosphere.

    • Causality: The acid protonates the secondary alcohol, leading to the formation of a benzylic carbocation intermediate[2]. The elevated temperature provides the activation energy required to overcome transannular strain.

  • Validation Check: Monitor the reaction via TLC (EtOAc/Hexane). The starting bis-alcohol is highly polar and will sit low on the plate. Successful intramolecular etherification consumes both hydroxyl groups, resulting in a significantly higher Rf value. A streaky baseline indicates polymeric byproducts (reaction too concentrated).

  • Quenching: Quench the reaction with saturated NaHCO₃ to neutralize the acid and prevent ring-opening hydrolysis before extraction.

References

  • [1] Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin. The Journal of Organic Chemistry. URL:[Link]

  • [2] A Straightforward Synthesis of 4,7-Disubstituted 1,4-Oxazepanes via a Bronsted Acid-Catalyzed Intramolecular Etherification Reaction. Letters in Organic Chemistry. URL:[Link]

  • [4] Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances. URL:[Link]

  • [3] Furan Oxidation-Cyclization to Oxazepines: Favoring 7-exo-trig over 6-endo-trig and 5-exo-trig Trajectories. Organic Letters. URL:[Link]

Sources

Technical Support Center: Solubility of Homomorpholine Peptides

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: HMP-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist, Peptidomimetics Division

Executive Summary: The "Foldamer" Paradox

Welcome to the technical support hub. You are likely encountering solubility issues with homomorpholine peptides (often


-amino acid derivatives or morpholine-3-carboxylic acid oligomers).

The Core Challenge: Homomorpholine residues are designed to constrain the peptide backbone, often forcing the molecule into stable secondary structures (helices or turns) known as foldamers . While this improves metabolic stability and receptor affinity, it creates a "hydrophobic collapse." The rigid morpholine ring reduces the entropic cost of folding, causing the peptide to stack and aggregate in aqueous buffers, effectively "hiding" its polar groups from the solvent [1].

This guide provides a self-validating workflow to solubilize these difficult sequences without compromising their biological integrity.

Diagnostic Workflow: The Triage Phase

Do not simply add more solvent. Blindly adding solvent often leads to "crashing out" (precipitation) or biological toxicity. Follow this decision tree to characterize your peptide's solubility profile.[1][2][3][4][5][6]

Interactive Troubleshooting Flowchart

PeptideSolubility Start Start: Peptide Powder CheckSeq Analyze Sequence: Calculate pI & Hydrophobicity Start->CheckSeq DecisionHydro Hydrophobic Residues > 50%? CheckSeq->DecisionHydro DecisionCharge Net Charge at pH 7? DecisionHydro->DecisionCharge No RouteNeutral Neutral/Hydrophobic Requires Organic Cosolvent DecisionHydro->RouteNeutral Yes RouteAcidic Acidic (Net < 0) Use Basic Buffer DecisionCharge->RouteAcidic Negative RouteBasic Basic (Net > 0) Use Acidic Buffer DecisionCharge->RouteBasic Positive DecisionCharge->RouteNeutral Zero AggCheck Cloudy after Dissolution? RouteAcidic->AggCheck RouteBasic->AggCheck ActionDMSO Protocol B: DMSO/NMP Dropwise (Solvate Hydrophobic Core) RouteNeutral->ActionDMSO ActionHFIP Protocol A: HFIP Pre-treatment (Break Aggregates) AggCheck->ActionHFIP Yes (Aggregation) Success Clear Solution: Proceed to Centrifugation Check AggCheck->Success No ActionHFIP->Success ActionDMSO->Success

Figure 1: Diagnostic decision tree for selecting the correct solubilization strategy based on physicochemical properties.

Standard Operating Protocols (SOPs)

Protocol A: The "Dropwise" Organic Cosolvent Method

Best for: Hydrophobic homomorpholine peptides intended for biological assays (Cell culture/ELISA).

Theory: Homomorpholine peptides often require an organic "seed" solvent to separate the polymer chains before they can be hydrated by water. DMSO (Dimethyl sulfoxide) is the gold standard, but NMP (N-Methyl-2-pyrrolidone) is superior for extremely rigid sequences [2].

Step-by-Step:

  • Calculate the Limit: Determine the maximum organic solvent tolerance of your assay (usually 0.1% - 1% for cells).

  • Primary Solubilization: Dissolve the peptide powder in 100% anhydrous DMSO or NMP to a high concentration (e.g., 10–20 mg/mL).

    • Tip: If the solution is cloudy, sonicate briefly (10s pulses). If still cloudy, stop—you have aggregation (See Protocol B).

  • The Dropwise Dilution (Critical Step):

    • Place your aqueous buffer (PBS/Tris) in a vortexing tube.

    • Slowly add the organic peptide stock dropwise into the moving buffer.

    • Why? Adding buffer to the peptide causes a rapid polarity shift, forcing precipitation. Adding peptide to buffer allows immediate dilution and hydration.

Protocol B: The HFIP "Reset" for Aggregates

Best for: Peptides that form gels, fibrils, or stubborn precipitates (common with


-peptides and foldamers).

Theory: Homomorpholine peptides can form intermolecular Hydrogen bonds similar to amyloid fibrils. HFIP (1,1,1,3,3,3-Hexafluoro-2-propanol) is a potent hydrogen bond disruptor that breaks these aggregates and induces helicity, "resetting" the peptide to a monomeric state [3].

Step-by-Step:

  • Dissolve peptide fully in 100% HFIP . The solution should become crystal clear.

  • Evaporation: Remove the HFIP completely using a stream of nitrogen gas or a speed-vac.

    • Result: You will be left with a thin film of "amorphous" peptide on the tube wall. This film is structurally "reset" and dissolves much easier than the original crystalline powder.

  • Reconstitution: Immediately dissolve the film in your working buffer (or a minimal DMSO volume followed by buffer).

Data & Reference Tables

Table 1: Solvent Compatibility Guide

Use this table to select the correct solvent based on your downstream application.

SolventSolubilizing PowerBiological ToxicityRemoval DifficultyBest Use Case
DMSO HighModerate (Toxic >1%)High (High BP)Cell assays, General stock
HFIP Very High (Disaggregates)High (Must remove)Low (Volatile)Pre-treatment "Reset"
Acetic Acid (10%) ModerateLow (pH dependent)LowBasic peptides (Arg/Lys rich)
NH₄OH (10%) ModerateHigh (pH dependent)LowAcidic peptides (Asp/Glu rich)
Acetonitrile ModerateModerateLowHPLC/LC-MS prep
Table 2: pH Adjustment Strategy

Homomorpholine peptides often have shifted pKa values due to the electron-withdrawing oxygen in the ring.

Peptide CharacterNet ChargeRecommended SolventMechanism
Acidic Negative (-)0.1% Ammonium BicarbonateDeprotonates COOH → COO⁻ (Soluble)
Basic Positive (+)0.1% Acetic Acid or TFAProtonates NH₂ → NH₃⁺ (Soluble)
Neutral Zero (0)DMSO / AcetonitrileSolvates hydrophobic patches

Frequently Asked Questions (FAQ)

Q1: I dissolved my peptide in DMSO, but it precipitated immediately when I added water. Why? A: This is "kinetic solubility failure." You likely added water to the DMSO stock. You must add the DMSO stock into the stirring aqueous buffer. If it still precipitates, the final concentration exceeds the thermodynamic solubility limit. You must lower the concentration or use a carrier molecule like


-Cyclodextrin  or Tween-80  to encapsulate the hydrophobic morpholine core [4].

Q2: My HPLC peaks are broad and tailing. Is this a purity issue? A: Not necessarily. Homomorpholine peptides often exist in slow-exchanging conformational isomers (cis/trans isomerization of the morpholine amide bond).

  • Fix: Run the HPLC column at elevated temperature (40°C–60°C) to speed up the isomerization rate, sharpening the peaks. Alternatively, add 10-20% HFIP to the mobile phase A to break up aggregates on the column.

Q3: Can I use sonication to dissolve the peptide? A: Use with caution. Sonication creates heat, which can degrade peptides (especially if they contain Met/Cys/Trp). It can also create a fine suspension that looks clear but is actually micro-particulates.

  • Validation: Always centrifuge (10,000 x g for 5 mins) after sonication. If a pellet forms, it was not truly dissolved.[7]

Q4: How do I calculate the concentration if I can't trust the weight? A: Peptidomimetics often retain salts and water, making weight inaccurate. Use Quantitative Amino Acid Analysis (AAA) or measure UV absorbance at 280nm (if Trp/Tyr are present). For homomorpholine peptides lacking chromophores, use the Fluorescamine assay (reacts with N-terminus) for accurate quantitation [5].

References

  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173–180. Link

  • Sigma-Aldrich. (2023). "Solubility Guidelines for Peptides." Technical Resource Center. Link

  • Stott, K., et al. (2010). "Low concentrations of HFIP induce alpha-helices in aggregation-prone peptides." Journal of the American Chemical Society.
  • Bachem. (2021). "Peptide Solubility Guidelines." Bachem Technical Library. Link

  • Thermo Fisher Scientific. (2024). "Peptide Solubilization and Handling." Thermo Fisher Support. Link

Sources

Optimizing coupling efficiency of N-alkylated homomorpholine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Homomorpholine Optimization Topic: Optimizing Coupling Efficiency of N-Alkylated Homomorpholine (1,4-Oxazepane) ID: TSC-HOMO-0042 Status: Active

Executive Summary: The "Floppy Ring" Challenge

Welcome to the Homomorpholine Technical Support Center. If you are here, you are likely experiencing low yields (10–40%) when attempting to couple N-alkylated homomorpholines (1,4-oxazepanes).

The Core Problem: Unlike its 6-membered cousin (morpholine), which sits in a stable chair conformation, homomorpholine exists in a dynamic equilibrium between twist-chair and twist-boat conformations. This conformational entropy creates two distinct barriers:

  • Steric Shielding: The extra methylene group (-CH₂-) in the 7-membered ring creates transient steric bulk around the nitrogen or ring-substituents, hindering nucleophilic attack.

  • Entropic Penalty: Forcing the flexible ring into a rigid transition state (required for coupling) costs significantly more energy than for rigid heterocycles.

This guide provides the "Gold Standard" protocols to overcome these thermodynamic barriers using HFIP activation , Titanium-mediated dehydration , and Pd-NHC catalysis .

Module 1: Troubleshooting Amide Coupling

Scenario: You are coupling a carboxylic acid to a functionalized N-alkyl homomorpholine (e.g., 4-(2-aminoethyl)-1,4-oxazepane) or coupling the homomorpholine secondary amine to an acid.[1]

Diagnostic: Why is my coupling stalling?
SymptomRoot CauseSolution
Low Conversion (<30%) Aggregration/H-Bonding: The 7-membered ring allows intramolecular H-bonding that sequesters the nucleophile.Switch solvent to HFIP/DCM (1:4) to disrupt aggregates.
Epimerization Slow Kinetics: The reaction is too slow, allowing the activated ester to racemize before the amine attacks.Use COMU/Oxyma instead of HATU; add TMP (2,4,6-collidine).
Gumming/Precipitation Solubility: N-alkyl homomorpholines are often lipophilic oils that crash out activated esters.Use DMF/NMP at 50°C to maintain solubility and overcome the entropic barrier.
The "HFIP Turbo" Protocol

Standard DMF conditions often fail for medium rings. Hexafluoroisopropanol (HFIP) is the critical fix. It acts as a hydrogen-bond donor to the activated carbonyl, increasing electrophilicity while breaking up non-productive amine aggregates.

Step-by-Step Workflow:

  • Dissolve Carboxylic Acid (1.0 equiv) in DCM:HFIP (4:1 v/v) . Note: Do not use pure HFIP; it is too acidic.

  • Add DIC (1.1 equiv) and Oxyma Pure (1.1 equiv). Stir for 5 min.

  • Add N-alkylated homomorpholine (1.2 equiv).

  • Monitor: Reaction is usually complete in <1 hour.

  • Workup: HFIP must be removed via rotovap before aqueous wash to prevent emulsion.

Expert Insight: If using HATU, avoid HFIP. HATU requires basic conditions (DIEA), while HFIP is acidic. For HATU couplings, use DMF at 45°C to "shake" the ring into the reactive conformer.

Module 2: Optimizing N-Alkylation (Synthesis of the Core)

Scenario: You are trying to install the N-alkyl group onto the homomorpholine core via Reductive Amination, but the reaction stalls at the imine stage.

Q&A: The Reductive Amination Bottleneck

Q: Why does reductive amination work for morpholine but fail for homomorpholine? A: Ring strain. Forming the iminium ion (C=N⁺) inside or exocyclic to a 7-membered ring introduces transannular strain. The equilibrium favors the open ketone/amine, not the imine.

Q: I see starting material and alcohol byproduct, but no amine. Why? A: This is "Direct Reduction." The reducing agent (NaBH(OAc)₃) reduced your aldehyde/ketone before the slow-forming imine could generate. You must force imine formation first.

Protocol: Ti(OiPr)₄ Mediated Dehydration

This method uses Titanium Isopropoxide as a Lewis Acid and water scavenger to drive the unfavorable equilibrium.

  • Complexation: Mix Homomorpholine (1.0 equiv) + Ketone/Aldehyde (1.1 equiv) + Ti(OiPr)₄ (1.5 equiv) in neat THF.

  • Incubation: Stir at 60°C for 4–12 hours in a sealed vial. Crucial: Do not add reductant yet.

  • Reduction: Cool to 0°C. Dilute with MeOH (2 volumes). Add NaBH₄ (2.0 equiv) slowly. Note: NaBH(OAc)₃ is not strong enough to break the Ti-complex efficiently.

  • Quench: Add 1N NaOH to precipitate white TiO₂. Filter through Celite.[2]

Module 3: Buchwald-Hartwig Cross-Coupling

Scenario: Attaching the homomorpholine nitrogen to an aryl halide.

Decision Logic: Choosing the Right Ligand

The 7-membered ring is "sterically deceptive." It looks open, but the twist-boat conformation projects protons that interfere with the Pd-center.

Caption: Ligand selection strategy for 7-membered amine coupling. RuPhos is preferred for secondary amines, but PEPPSI precatalysts are required for extremely hindered substrates.

The "RuPhos" Protocol (General Purpose)
  • Catalyst: Pd(OAc)₂ (2 mol%) + RuPhos (4 mol%). Pre-stir in Toluene for 1 min.

  • Base: Cs₂CO₃ (2.0 equiv). Must be anhydrous and finely ground.

  • Solvent: Toluene or Dioxane (0.2 M).

  • Temp: 85°C.

  • Add Water: (Optional Expert Trick) Add 10 µL of water per mmol of substrate. This activates the inorganic base surface for the transmetallation step.

References & Grounding

  • HFIP in Amide Coupling: Colomer, I., et al. "Hexafluoroisopropanol as a highly versatile solvent in synthesis." Chem. Rev. (2017).[3] Explains the H-bond donor capability that activates carbonyls and disrupts aggregates.

  • Titanium-Mediated Reductive Amination: Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium borohydride." J. Org.[4] Chem. (1990). The foundational text for forcing imine formation in hindered/strained systems.

  • Buchwald Ligand Selection: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chem. Sci. (2011).[2] Specifically identifies RuPhos as the superior ligand for secondary amines.

  • Conformational Analysis of 1,4-Oxazepane: BenchChem Technical Review. "Comparative Analysis of the Reactivity of 1,4-Oxazepane." Highlights the ether/amine functionality and ring stability.[5] 5

Sources

Technical Support Center: Bioisosteric Replacement & ADME Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Metabolic Stability of 1,4-Oxazepane vs. Morpholine Derivatives Ticket ID: ADME-OPT-074 Status: Open[1]

Executive Summary

This guide addresses the high intrinsic clearance (


) often observed with morpholine-containing pharmacophores  and evaluates the 1,4-oxazepane  ring expansion as a bioisosteric solution.[1] While morpholine is a standard solubility-enhancing moiety, it is frequently a "metabolic soft spot," susceptible to rapid oxidative metabolism by Cytochrome P450 (CYP450) enzymes.

This support module covers:

  • Diagnostic: Mechanisms of morpholine instability.

  • Strategic Solution: The physicochemical and metabolic impact of the 1,4-oxazepane switch.

  • Protocol: Standardized Microsomal Stability Assay.

  • Troubleshooting: Resolving assay inconsistencies.

Part 1: The Diagnostic – Why is my Morpholine Analog Unstable?

The Mechanism of Failure

Morpholine is widely used to improve water solubility and reduce hERG liability. However, in metabolic stability assays (Human Liver Microsomes - HLM), morpholine rings are prone to


-carbon hydroxylation .[1]

Key Pathway:

  • Oxidation: CYP450 (predominantly CYP3A4 and CYP2C9) targets the carbon adjacent to the ether oxygen or the amine nitrogen.

  • Intermediate: Formation of an unstable carbinolamine (hemiaminal) or hemiketal.[1]

  • Collapse: Spontaneous ring opening leads to the formation of a lactam (morpholin-3-one) or cleavage of the ring entirely (N-dealkylation).[1]

Visualizing the Metabolic Liability

MorpholineMetabolism Morpholine Morpholine Scaffold (Parent) CYP CYP450 (Oxidation) Morpholine->CYP  Metabolic Attack   Intermediate α-Hydroxylated Intermediate (Unstable Hemiaminal) CYP->Intermediate RingOpen Ring Scission (N-Dealkylation) Intermediate->RingOpen  Pathway A   Lactam Lactam Formation (Morpholin-3-one) Intermediate->Lactam  Pathway B  

Figure 1: The oxidative metabolic pathway of morpholine leading to instability.

Part 2: The Solution – The 1,4-Oxazepane Switch

The 1,4-oxazepane (a 7-membered ring) is a homologous bioisostere of morpholine.[1] Expanding the ring by one methylene unit (


) introduces specific physicochemical changes that can mitigate metabolic liability.
Comparative Technical Data
FeatureMorpholine (6-membered)1,4-Oxazepane (7-membered)Impact on Stability
Conformation Rigid ChairFlexible (Twist-Chair/Boat)High. Flexibility prevents the "lock-and-key" fit required for CYP oxidation [1].[1]
Lipophilicity (cLogP) Baseline+0.3 to +0.5Moderate Risk. Higher lipophilicity can increase non-specific binding, but the steric bulk often offsets this by blocking the active site.
Basicity (pKa) ~8.3~8.5 - 8.7Neutral. Minimal change in ionization state at physiological pH [1].[1]
Metabolic Vector Exposed

-carbons
Sterically shielded

-carbons
High. The ring pucker changes the bond angle of C-H bonds relative to the heme iron [2].[1]
Why the Switch Works
  • Conformational Entropy: Unlike the rigid morpholine chair, the 1,4-oxazepane ring exists in multiple low-energy conformations. This entropy cost can reduce the binding affinity to the rigid CYP active site.

  • Steric Shielding: The extra methylene group alters the spatial arrangement (vectors) of the heteroatoms. This often directs the molecule away from the heme center of the enzyme, protecting the vulnerable

    
    -carbons [3].
    

Part 3: Implementation – Microsomal Stability Assay Protocol

To validate the stability improvement, perform a head-to-head comparison using this standardized protocol.

Objective: Determine Intrinsic Clearance (


) and Half-life (

).
Materials
  • Microsomes: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).[1]

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (IS) (e.g., Tolbutamide or Propranolol).[1]

Step-by-Step Workflow
  • Pre-Incubation:

    • Prepare a 1 µM test compound solution in Phosphate Buffer (100 mM, pH 7.4).

    • Add microsomes (final concentration 0.5 mg/mL ).[1][2]

    • Incubate at 37°C for 5 minutes (allows protein binding equilibrium).

  • Reaction Initiation:

    • Add NADPH regenerating system to initiate the reaction.[1][3]

    • Control: Run a parallel incubation adding Buffer instead of NADPH (checks for chemical instability independent of metabolism).

  • Sampling (Time Course):

    • Remove aliquots (e.g., 50 µL) at 0, 5, 15, 30, and 45 minutes .

    • Immediately dispense into 150 µL ice-cold Quench Solution .

  • Processing:

    • Vortex for 10 minutes.

    • Centrifuge at 3,200 x g for 20 minutes at 4°C to pellet precipitated proteins.

  • Analysis:

    • Inject supernatant onto LC-MS/MS.[1][2][3] Monitor the disappearance of the Parent Ion [M+H]+.

Calculation

Calculate the slope (


) of the natural log of percent remaining vs. time.



Part 4: Troubleshooting & FAQs

Q1: My 1,4-oxazepane derivative is MORE unstable than the morpholine. Why?

  • Cause: The ring expansion increases lipophilicity (LogP).[1][4] If the metabolic liability was not the ring itself but a lipophilic side chain, increasing LogP generally increases affinity for CYPs (non-specific hydrophobic effect).

  • Fix: Check the "Control" (minus NADPH) arm.[1][3] If it's stable there, try adding a polar group (e.g., fluorine or hydroxyl) to the oxazepane ring to lower LogP back to the morpholine baseline [4].

Q2: The compound disappears at T=0 min.

  • Cause: Non-specific binding (NSB) to plasticware or poor solubility causing precipitation immediately upon hitting the buffer.[1]

  • Fix:

    • Use glass-coated plates or low-binding polypropylene.[1]

    • Check solubility in the buffer before adding microsomes.[1][5] If turbid, lower the concentration to 0.5 µM.

Q3: High clearance in microsomes but low clearance in Hepatocytes.

  • Cause: This is the "Microsome-Hepatocyte Disconnect."[1] Microsomes lack cytosolic enzymes and drug transporters.[1] However, the most common cause is high protein binding in the hepatocyte assay protecting the drug, whereas microsomes have less protein.

  • Fix: Calculate the Unbound Intrinsic Clearance (

    
    )  by measuring the Fraction Unbound (
    
    
    
    ) in both matrices using Equilibrium Dialysis [5].

Q4: Can I use S9 fraction instead of Microsomes?

  • Answer: Yes, but S9 contains both cytosolic and microsomal enzymes.[3] It is less concentrated in CYPs than pure microsomes.[1] If your morpholine is metabolized by aldehyde oxidase (cytosolic), microsomes will show it as "Stable" (False Negative), while S9 will show clearance.

References

  • BenchChem. (2025).[1][3] A Comparative Guide to 1,4-Oxazepane and Morpholine Scaffolds in Drug Design. BenchChem Technical Notes. Link

  • Burdick, D. J., et al. (2011).[1] 1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability. Bioorganic & Medicinal Chemistry Letters. Link

  • Carreira, E. M., et al. (2019).[1] Oxetanes and Spirocycles in Drug Discovery. Journal of Medicinal Chemistry. Link

  • Cyprotex. (2024).[1] Microsomal Stability Assay Protocol and Troubleshooting. Evotec ADME Solutions.[1] Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[1][6] Link

Sources

Technical Support Center: Homomorpholine (1,4-Oxazepane) Synthesis & Stability

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Agent: Dr. Aris (Senior Application Scientist) Ticket ID: HM-OX-7M-001 Subject: Troubleshooting Ring-Opening and Cyclization Failures in 1,4-Oxazepane Synthesis

Introduction: The "Floppy" Ring Challenge

Welcome to the Homomorpholine Technical Support Center. If you are reading this, you are likely struggling with the synthesis of 1,4-oxazepane (homomorpholine).

Unlike their 6-membered cousins (morpholines), 1,4-oxazepanes possess significant conformational flexibility ("floppiness") and higher ring strain. This creates a steep entropic barrier to cyclization and makes the formed ring susceptible to transannular interactions and ring-opening side reactions.

This guide moves beyond standard literature to address the causality of failure—specifically, why your ring isn't closing, or why it opens up after you've made it.

Module 1: Critical Decision Pathways (Thermodynamics vs. Kinetics)

Before troubleshooting specific reagents, you must diagnose your pathway. The synthesis of 1,4-oxazepanes generally fails due to two competing mechanisms: Elimination (forming alkenes) or Isomerization (forming 6-membered morpholines).

Visualizing the Failure Modes

The following diagram illustrates the kinetic competition during the cyclization of a linear amino-alcohol precursor.

Homomorpholine_Pathways Precursor Linear Amino-Alcohol (Precursor) Activation Activation Step (Mesylation / Mitsunobu) Precursor->Activation Intermediate Activated Intermediate (Leaving Group) Activation->Intermediate Product 1,4-Oxazepane (Homomorpholine) Intermediate->Product  Slow (Entropic Barrier) Side_Elim Side Reaction A: Elimination (Alkene) Intermediate->Side_Elim  Fast (Basic Conditions) Side_Iso Side Reaction B: Morpholine (6-Mem) (via Aziridinium) Intermediate->Side_Iso  Rearrangement

Figure 1: Kinetic competition in 1,4-oxazepane synthesis. The 7-membered ring formation is entropically disfavored compared to elimination or contraction to a 6-membered ring.

Module 2: Troubleshooting Cyclization Protocols

Issue A: "I am seeing large amounts of alkene elimination products."

Diagnosis: Your reaction conditions are too basic or thermal. Context: When cyclizing via nucleophilic displacement (e.g., cyclizing a halo-alcohol or sulfonate), the base used to deprotonate the nucleophile often acts as a base towards the


-proton of the leaving group, causing elimination.

The Fix: The "Monomer-on-Monomer" Mitsunobu Switch to a redox-neutral Mitsunobu cyclization. This avoids strong bases and promotes


 displacement directly.

Protocol 1: Intramolecular Mitsunobu Cyclization Standard Protocol adapted from monomer-on-monomer (MoM) studies. [1, 2]

  • Preparation: Dissolve your

    
    -protected amino-alcohol precursor (1.0 equiv) in anhydrous Toluene or THF (0.05 M - High dilution is critical to prevent intermolecular oligomerization).
    
  • Reagents: Add Triphenylphosphine (

    
    , 1.5 equiv).
    
  • Addition: Cool to 0°C. Add DIAD (Diisopropyl azodicarboxylate, 1.5 equiv) dropwise over 30 minutes.

  • Reaction: Allow to warm to room temperature and stir for 12–24 hours.

  • Workup: Concentrate. The major contaminant will be Triphenylphosphine oxide (TPPO).

    • Tip: Use polymer-supported

      
       or wash the crude residue with cold ether/hexane mixtures to precipitate TPPO if your product is an oil.
      
Issue B: "I am isolating a 6-membered Morpholine impurity."

Diagnosis: You are routing through an Aziridinium Intermediate . Context: If your precursor has a leaving group


 to the nitrogen (e.g., a nitrogen mustard derivative), the nitrogen will attack internally to form a 3-membered aziridinium ion. This ion can be opened by the oxygen nucleophile at two positions:
  • Attack at the endo position

    
     6-membered Morpholine (Thermodynamically favored).
    
  • Attack at the exo position

    
     7-membered Homomorpholine (Kinetically harder).
    

The Fix: Avoid "Ambident" Electrophiles Do not use precursors where the nitrogen can displace the leaving group first. Instead, ensure the Oxygen is the nucleophile and the Carbon attached to the Nitrogen holds the leaving group, or use a reductive etherification strategy that avoids aziridinium ions entirely.

Module 3: Stability & Ring Opening (Post-Synthesis)

Users often report that the ring "disappears" or degrades during deprotection steps (e.g., removing Boc/Cbz groups).

FAQ: Why does my ring open in acid?

Answer: The 1,4-oxazepane ring is an ether. While generally stable, the ring strain makes the ether oxygen more Lewis-basic. In strong Lewis acids (like


 or high concentrations of TFA), the ether oxygen protonates/complexes, activating the adjacent carbons for nucleophilic attack (by bromide or water), leading to ring opening.

Data: Stability Comparison

Condition1,4-Oxazepane StabilityRisk FactorRecommendation
HCl (aq, 1M) HighLowSafe for salt formation.
TFA (Neat) ModerateMediumLimit exposure time (<1h).

/

Critical Failure High Avoid. Cleaves ether linkage.
H2 / Pd/C HighLowSafe for Cbz/Bn removal.
LiAlH4 HighLowSafe for amide reduction.
Protocol 2: Safe Deprotection of N-Boc Homomorpholine

Designed to minimize acid-catalyzed ether cleavage. [3]

  • Solvent: Dissolve substrate in

    
    .
    
  • Reagent: Add

    
     in Dioxane (4M solution) rather than neat TFA.
    
    • Why? The non-nucleophilic counter-ion and lack of water prevent hydrolysis of the protonated ether.

  • Temperature: Maintain at 0°C. Do not heat.

  • Quench: Immediately neutralize with saturated

    
     upon completion. Do not store the acidic crude oil for prolonged periods.
    

Module 4: Advanced Synthesis (Reductive Etherification)

For those scaling up, Mitsunobu is too expensive. The alternative is Reductive Etherification or Lactam Reduction .

Workflow: Lactam Reduction Route

This is the most robust industrial route because the 7-membered ring is formed as a lactam (amide), which is easier to close than an amine/ether, followed by reduction.

Lactam_Reduction Step1 Step 1: Lactamization (High Dilution) Intermediate 1,4-Oxazepan-5-one (Stable Intermediate) Step1->Intermediate Step2 Step 2: Reduction (BH3-THF or LiAlH4) Intermediate->Step2 Warning CRITICAL: Quench Carefully Avoid Acidic Reflux Step2->Warning Final Homomorpholine Product Step2->Final Warning->Final Controlled Workup

Figure 2: The Lactam Reduction Strategy. This method separates the difficult cyclization step from the formation of the sensitive amine/ether functionalities.

Key Technical Note on Step 2 (Reduction): When reducing the lactam with Borane (


), a stable Borane-Amine complex will form.
  • The Trap: Many protocols suggest refluxing in acid (HCl) to break this complex. Do not do this with oxazepanes; it risks ether cleavage.

  • The Solution: Use N,N,N',N'-tetramethylethylenediamine (TMEDA) or mild oxidative workup to break the boron complex without strong acid.

References

  • Intramolecular monomer-on-monomer (MoM) Mitsunobu cyclization for the synthesis of benzofused thiadiazepine-dioxides. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

  • Mitsunobu Reaction: Mechanism and Application. Source: Organic Chemistry Portal. URL:[Link]

  • Hexahydro-1,4-oxazepines. Part 1. Synthesis by morpholine ring expansion. Source: Journal of the Chemical Society, Perkin Transactions 1. URL:[Link][1]

  • Synthesis of chiral 1,4-oxazepane-5-carboxylic acids. Source: RSC Advances / NIH. URL:[Link][2]

Sources

Technical Guide: Ion Exchange Purification of 1,4-Oxazepane-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Molecule Profile: 1,4-oxazepane-2-carboxylic acid is a cyclic, seven-membered amino acid.[1] Like proline or pipecolic acid, it exhibits zwitterionic behavior . It contains a secondary amine (proton acceptor) and a carboxylic acid (proton donor).[1]

The Challenge: Crude synthesis mixtures of this molecule often contain high levels of inorganic salts (NaCl, KCl) and non-ionic organic byproducts. Standard crystallization is frequently ineffective due to the high solubility of the zwitterion in water and the "oiling out" phenomenon caused by salts.

The Solution: Cation Exchange Chromatography (CEX) is the gold standard for isolating this molecule. By exploiting the amphoteric nature of the oxazepane ring, we can bind the molecule as a cation at low pH, wash away non-basic impurities and salts, and elute the pure zwitterion using a volatile base.

Critical Constraint:

  • Target: Free amino acid (unprotected).

  • Warning: If your molecule is N-protected (e.g., N-Boc-1,4-oxazepane-2-carboxylic acid), do not use this guide .[1] Protected amino acids lack the basic nitrogen required for cation exchange and should be purified via Silica Gel Flash Chromatography.

Experimental Protocol: The "Bind-Wash-Elute" Cycle

Phase A: Resin Selection & Preparation

Recommended Resin: Strong Cation Exchanger (Sulfonic Acid functional group).[1]

  • Type: Polystyrene-divinylbenzene (DVB) matrix.[1]

  • Cross-linkage: 8% (e.g., Dowex 50W-X8 or Amberlite IR-120).[1]

  • Ionic Form: Hydrogen (H⁺) form.[1]

Why 8% Cross-linkage? Lower cross-linkage (X2, X4) allows faster diffusion but swells excessively, causing backpressure issues. Higher cross-linkage (X12) has slow kinetics.[1] X8 offers the optimal balance of capacity and physical stability for small molecules (<500 Da).

Phase B: Step-by-Step Workflow

1. Column Packing & Conditioning

  • Slurry the resin in deionized water.

  • Pack into a glass column (Aspect ratio 1:5 to 1:10).

  • Activation: Pass 2 Bed Volumes (BV) of 2M HCl to ensure all sites are protonated (H⁺ form).

  • Equilibration: Wash with distilled water until the effluent pH is neutral (pH ~6-7).[1]

2. Sample Loading (The Capture)

  • Dissolve crude 1,4-oxazepane-2-carboxylic acid in a minimum volume of water.[1]

  • Crucial Step: Adjust sample pH to pH 1.5 – 2.0 using dilute HCl.

    • Mechanism:[1][2][3] At pH 2, the secondary amine is fully protonated (

      
      ), and the carboxylic acid is partially protonated (
      
      
      
      ). The molecule has a net positive charge (+1).
  • Load slowly (flow rate ~1 BV/hour) to maximize binding kinetics.

3. Washing (Impurity Removal)

  • Wash with 3–5 BV of deionized water.

  • Observation: Monitor the effluent. Neutral impurities and inorganic anions (Cl⁻, SO₄²⁻) will pass through.

  • Endpoint: Continue washing until the effluent is neutral and chloride-free (test with AgNO₃ solution; no white precipitate = clean).[1]

4. Elution (The Release)

  • Elute with 1M – 2M Ammonium Hydroxide (NH₄OH) .[1]

  • Mechanism:[1][2][3] The base neutralizes the resin protons. The pH rises. When pH > pI (Isoelectric Point ~6.0), the amine deprotonates, and the carboxylate ionizes. The molecule loses its net positive charge and detaches from the resin.

  • Collection: Collect fractions. The product usually elutes as the pH of the effluent sharply rises from neutral to basic.

5. Isolation

  • Pool ninhydrin-positive fractions.[1]

  • Evaporate under reduced pressure (Rotavap) at <50°C to remove water and excess ammonia.[1]

  • Result: White to off-white crystalline solid.[1]

Visualizing the Mechanism

The following diagram illustrates the charge-state transitions of the oxazepane ring during the chromatography cycle.

PurificationLogic cluster_0 Step 1: Loading (pH 1-2) cluster_1 Step 2: Washing (Water) cluster_2 Step 3: Elution (NH4OH) State1 Molecule State: Cationic (+1) (R-NH2+ / R-COOH) Action1 Interaction: Ionic Binding (R-SO3- ... +H2N-R) State1->Action1 Binds Resin1 Resin State: Sulfonic Acid (R-SO3- H+) Resin1->Action1 Impurity Impurities: Salts (NaCl), Non-ionics Action1->Impurity Retains Molecule Eluent Eluent: OH- Ions Action1->Eluent Displacement WashOut Effluent: Impurities Removed Impurity->WashOut Flow Through State2 Molecule State: Zwitterionic/Anionic (Releases from Resin) Eluent->State2 pH Shift > pI

Figure 1: Charge-state transition of 1,4-oxazepane-2-carboxylic acid during Cation Exchange Chromatography.

Troubleshooting & FAQs

Q1: The product is precipitating on the column during loading. What happened?

Diagnosis: Solubility Limit or pH Shock.

  • Cause: While the hydrochloride salt is soluble, the free zwitterion (formed if the resin isn't fully acidified) has the lowest solubility at its isoelectric point (pI).

  • Fix: Ensure the sample is fully acidified (pH < 2) before loading. Dilute the sample further. If precipitation occurs, pause flow and gently stir the top of the resin bed (if batch) or wash with slightly more acidic water.

Q2: My recovery yield is low (<50%). Where is my compound?

Diagnosis: Strong hydrophobic adsorption or "Channeling".

  • Cause 1 (Hydrophobic Interaction): The polystyrene matrix can bind the organic ring via Van der Waals forces, not just ionic exchange.

    • Fix: Add 10-20% Ethanol or Methanol to the elution buffer (Ammonia/Water/Alcohol mix) to disrupt hydrophobic interactions.[1]

  • Cause 2 (Incomplete Elution): 1M NH₄OH might be too weak if the resin capacity is high.

    • Fix: Increase eluent concentration to 2M NH₄OH or use a gradient.

Q3: The product contains blue/green residue after evaporation.

Diagnosis: Copper/Nickel leaching or Resin breakdown.

  • Cause: If the synthesis involved metal catalysts (e.g., Copper for cyclization), the resin will concentrate these metals.

  • Fix:

    • Pre-treatment: Pass the crude solution through a Chelex resin before the cation exchange column.

    • Post-treatment: If the product is already isolated, recrystallize from Ethanol/Water.

Q4: Can I use Pyridine instead of Ammonia?

Answer: Yes, and it is often preferred for high-purity applications.[1]

  • Why: Pyridine is a weaker base (pKb ~8.8) than ammonia. It creates a gentler pH gradient. It is also UV-active, making it easier to detect the solvent front.

  • Protocol: Elute with 1M Pyridine/Water.

  • Drawback: Pyridine is toxic and smells terrible. Requires excellent ventilation.

Troubleshooting Logic Matrix

Use this decision tree to diagnose process failures.

Troubleshooting Start Problem Detected Issue1 Low Yield Start->Issue1 Issue2 Impurity / Salt in Product Start->Issue2 Check1 Check Effluent pH during Elution Issue1->Check1 Check2 Did you wash with water until Neutral pH? Issue2->Check2 Res1 pH stayed < 8 Check1->Res1 Res2 pH reached > 10 Check1->Res2 Sol1 Action: Increase NH4OH conc. or Volume Res1->Sol1 Sol2 Action: Check Hydrophobic Binding. Add 10% EtOH to Eluent. Res2->Sol2 Res3 No / Impatient Check2->Res3 Res4 Yes Check2->Res4 Sol3 Action: Increase Wash Volume. Monitor Conductivity. Res3->Sol3 Sol4 Action: Resin Channeling? Repack Column. Res4->Sol4

Figure 2: Troubleshooting decision tree for Ion Exchange failures.

References

  • B. C. Bookser, S. Zhu. "Solid phase extraction purification of carboxylic acid products from 96-well format solution phase synthesis with DOWEX 1x8-400 formate anion exchange resin."[1][4] Journal of Combinatorial Chemistry, 2001, 3(2), 205-215.[1] Link

    • Context: Validates the use of DOWEX resins for carboxylic acid purific
  • Bio-Rad Laboratories. "Guide to Ion Exchange Chromatography." Bio-Rad Technical Bulletin, 2000. Link

    • Context: Authoritative source for resin cross-linkage selection (X4 vs X8) and column packing protocols.
  • Sigma-Aldrich. "Dowex® 50W-X8 Product Specification & User Guide."[1] Link

    • Context: Technical specifications for the recommended cation exchange resin.[5]

  • Master Organic Chemistry. "Amino Acid pKa Values and Isoelectric Points." Link

    • Context: Fundamental data for calculating the pI of cyclic amino acids to determine elution pH.

Sources

Troubleshooting Fmoc deprotection of 1,4-oxazepane residues

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Fmoc Deprotection of 1,4-Oxazepane Residues

Status: Operational | Tier: Level 3 (Advanced Chemistry Support) Subject: Troubleshooting Fmoc removal from hindered cyclic secondary amines (1,4-oxazepanes).

Introduction: The 1,4-Oxazepane Challenge

Welcome to the Advanced Support Center. You are likely here because standard Fmoc protocols are failing on your 1,4-oxazepane (Oxp) containing peptides.

The Core Problem: 1,4-oxazepane residues are cyclic secondary amines . Unlike standard amino acids (primary amines), the nitrogen atom is embedded within a sterically demanding 7-membered ring. This creates three distinct hurdles:

  • Steric Hindrance: The bulky ring impedes the approach of the base, slowing deprotection kinetics.

  • Monitoring Failure: Standard Kaiser tests do not detect secondary amines, leading to false negatives.

  • Conformational Risk: Like Proline, Oxp residues induce turns that favor Diketopiperazine (DKP) formation, causing the peptide to "bite" its own tail and cleave from the resin.

Module 1: Incomplete Deprotection (Kinetics & Sterics)

User Query: "I am treating the resin with 20% piperidine for 20 minutes, but subsequent couplings are failing or showing low yield. Is the Fmoc actually coming off?"

Root Cause: The 7-membered ring of the oxazepane creates a "steric wall" around the carbamate. Standard piperidine (pKa ~11.[1]1) is nucleophilic but sometimes insufficiently basic or too bulky to rapidly deprotonate the Fmoc group in this hindered environment, especially if the peptide has aggregated.

Solution: The "Power-Spike" Protocol Switch to a stronger, non-nucleophilic base cocktail. DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is significantly more basic (pKa ~12-13.5) and accelerates the elimination mechanism.

Protocol 1.1: Enhanced Deprotection Cocktail

ComponentConcentrationRole
Piperidine 20% (v/v)Scavenger (traps dibenzofulvene).
DBU 2% (v/v)Catalyst (accelerates deprotonation).
DMF BalanceSolvent (swells resin).[2][3][4][5][6]

Step-by-Step:

  • Wash: DMF (3 x 1 min).

  • Deprotect: Add DBU/Piperidine cocktail. Agitate for 5 minutes .

  • Drain & Repeat: Add fresh cocktail. Agitate for 10 minutes .

  • Wash: DMF (5 x 1 min) to ensure complete removal of DBU (critical to prevent side reactions in next coupling).

Warning: Do NOT use DBU if your peptide contains Aspartate (Asp) residues protected as esters (OtBu), as DBU promotes aspartimide formation.[3] If Asp is present, use 0.1 M HOBt in the piperidine solution to suppress side reactions.

Module 2: Monitoring & False Negatives

User Query: "I ran a Kaiser test after deprotection, and the beads are yellow/colorless. I assumed deprotection failed, but extended treatment doesn't help."

Root Cause: The Kaiser Test (Ninhydrin) relies on the formation of "Ruhemann’s Purple," which requires a primary amine .

  • 1,4-Oxazepane yields a secondary amine upon deprotection.

  • Result: The Kaiser test will always be negative (yellow), regardless of success.

Solution: The Chloranil Test You must use a test specific for secondary amines.[2] The Chloranil test detects secondary amines via a charge-transfer complex, turning the beads blue/green.

Protocol 2.1: Chloranil Monitoring

  • Transfer 10–20 resin beads to a small glass tube.

  • Add 2 drops of 2% Acetaldehyde in DMF.

  • Add 2 drops of 2% p-Chloranil in DMF.

  • Let stand for 5 minutes at room temperature.

Interpretation:

  • Dark Blue/Green Beads: Positive (Secondary amine free → Deprotection Successful).

  • Colorless/Yellow Beads: Negative (Fmoc still attached).

Module 3: The "Disappearing Peptide" (DKP Formation)

User Query: "My mass spec shows the peptide is missing the first two amino acids (Oxazepane + C-terminal residue). The resin loading dropped significantly."

Root Cause: This is Diketopiperazine (DKP) formation .[7][8][9][10] If the 1,4-oxazepane is the second residue from the C-terminus (e.g., Resin-AA1-Oxp-Fmoc), deprotection releases the secondary amine. Because the ring induces a cis-amide bond preference (similar to Proline), the amine is perfectly positioned to attack the C-terminal ester linkage, cleaving the dipeptide off the resin as a cyclic byproduct.

Visualizing the Threat:

DKP_Mechanism Resin Resin-Linker-AA1 Oxp_Fmoc Oxp-Fmoc Resin->Oxp_Fmoc Coupled Free_Amine Free Secondary Amine (Nucleophile) Oxp_Fmoc->Free_Amine Fmoc Removal (Base) Attack Back-Biting Attack on Ester Linker Free_Amine->Attack Conformational Turn DKP_Product Cyclic DKP Byproduct (In Solution) Attack->DKP_Product Cleavage Truncated Truncated Resin (OH-Group) Attack->Truncated Loss of Peptide

Figure 1: Mechanism of Diketopiperazine (DKP) formation. The constrained oxazepane ring facilitates the "back-biting" attack on the resin linker immediately after Fmoc removal.

Solution: Steric Bulk & Short Times

  • Use Trityl Linkers: If possible, use 2-Chlorotrityl Chloride (2-CTC) resin . The immense steric bulk of the trityl group prevents the oxazepane nitrogen from attacking the ester linkage.

  • Short Deprotection: If using Wang or Rink Amide resin, minimize base exposure. Use 2 x 3 minutes with 20% Piperidine (no DBU) and wash immediately.

  • Active Coupling: Ensure the next amino acid is pre-activated and added immediately after the wash steps to compete with the DKP reaction.

Module 4: Aggregation & Solvation

User Query: "The deprotection works (blue Chloranil), but the NEXT coupling fails completely."

Root Cause: 1,4-oxazepanes are often used to induce turns or rigidify structures. A sequence of rigid residues can lead to beta-sheet aggregation , causing the resin to shrink and excluding reagents.

Solution: Chaos & Heat Disrupt hydrogen bonding networks during the deprotection and subsequent coupling.

Protocol 4.1: Aggregation-Breaking Strategy

  • Solvent: Switch from pure DMF to NMP (N-methylpyrrolidone) or add 0.1 M KSCN (Potassium Thiocyanate) to the deprotection mixture. These are chaotropic agents that disrupt aggregation.

  • Temperature: Perform the deprotection at 40°C (if no Cys/His/Trp present) or use microwave irradiation (50°C, 3 min).

Summary: Troubleshooting Decision Tree

Troubleshooting_Tree Start Start: Fmoc-Oxp-Resin Step1 Apply Base (Piperidine/DMF) Start->Step1 Check Check Status Step1->Check Kaiser Did you use Kaiser Test? Check->Kaiser Monitoring Chloranil Did you use Chloranil Test? Kaiser->Chloranil No FalseNeg FALSE NEGATIVE Switch to Chloranil Kaiser->FalseNeg Yes Result Result Color? Chloranil->Result Blue Blue/Green Beads (Success) Result->Blue Dark Blue Colorless Colorless Beads (Incomplete) Result->Colorless Yellow/Clear Action1 Proceed to Coupling (Use HATU/HOAt) Blue->Action1 Action2 Retry with DBU Cocktail or Microwave Colorless->Action2

Figure 2: Workflow for validating Fmoc deprotection of secondary amines.

References

  • Fmoc Removal Kinetics & DBU: Wade, J. D., et al. "Base-induced breakdown of Fmoc-amino acids and peptides." Journal of Peptide Research, 1997.[3]

  • Diketopiperazine Formation: Giraud, M., et al. "Diketopiperazine formation during Fmoc solid-phase peptide synthesis: a kinetic study." Journal of Peptide Science, 1999.

  • Optimized Fmoc Removal (DBU/Piperazine): Hatter, G., et al. "Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis." ACS Omega, 2022.

  • Monitoring Secondary Amines (Chloranil): Vojkovsky, T. "Detection of secondary amines on solid phase." Peptide Research, 1995.

  • 1,4-Oxazepane Synthesis Context: Bejugam, M., et al. "Conformational analysis of 1,4-oxazepane-based hybrid peptides." Organic & Biomolecular Chemistry, 2009.

Sources

Validation & Comparative

Comparative Guide: Chiral HPLC Separation of (R) and (S) Homomorpholine Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Homomorpholines (1,4-oxazepanes) are highly versatile seven-membered heterocyclic scaffolds utilized in modern drug discovery, particularly in the development of SSTR4 agonists and kinase inhibitors[1]. The pharmacological efficacy of these molecules is heavily dependent on their stereochemistry; typically, only one enantiomer (e.g., the (R)-isomer) binds effectively to the target receptor, while the (S)-isomer may be inactive or cause off-target toxicity[2].

Because the seven-membered 1,4-oxazepane ring possesses greater conformational flexibility than standard six-membered morpholines, achieving baseline chiral separation requires highly specific Chiral Stationary Phases (CSPs) that can effectively "lock" the analyte's conformation during the chromatographic run[3]. This guide provides an objective comparison of industry-standard CSPs and a self-validating protocol for the analytical and preparative separation of homomorpholine enantiomers.

Mechanistic Causality in Chiral Recognition

The enantioseparation of homomorpholine derivatives is most effectively achieved using polysaccharide-based CSPs[3]. The separation is governed by a three-point interaction model:

  • Hydrogen Bonding: The carbamate or benzoate linkages on the CSP interact with the basic nitrogen and the ether oxygen of the 1,4-oxazepane ring.

  • Dipole-Dipole Interactions: Driven by the polar C-O and C-N bonds within the heterocycle.

  • Steric Fit: The chiral helical grooves of the amylose or cellulose polymer selectively accommodate one enantiomer based on the spatial orientation of its substituents.

G A Racemic Homomorpholine (1,4-oxazepane) B CSP Column Screening (Amylose vs. Cellulose) A->B C Immobilized CSPs (e.g., Chiralpak IA/IC) B->C D Coated CSPs (e.g., Chiralcel OJ-H) B->D E Mobile Phase Optimization (Hexane/EtOH + 0.1% DEA) C->E D->E F Preparative Scale-Up (15 mL/min, 25°C) E->F G (R)-Homomorpholine (ee > 99%) F->G H (S)-Homomorpholine (ee > 99%) F->H

Workflow for chiral HPLC method development and scale-up of homomorpholine enantiomers.

Comparative Analysis of Chiral Columns

When developing a method for homomorpholine enantiomers, the choice of CSP is the most critical variable. Below is an objective comparison of three industry-standard columns used for 1,4-oxazepane and benzoxazepine derivatives[1][4].

Table 1: Performance Comparison of CSPs for Homomorpholine Derivatives
ColumnSelector TypeMobile Phase CompatibilityResolution (

) Potential
Best Use Case
Chiralcel OJ-H Cellulose tris(4-methylbenzoate) (Coated)Normal Phase (Hexane/Alcohols)HighStandard screening for N-protected homomorpholines[1].
Chiralpak IA Amylose tris(3,5-dimethylphenylcarbamate) (Immobilized)Normal Phase, Reversed Phase, Extended Solvents (DCM, EtOAc)Very HighComplex homomorpholines requiring strong solubilizing agents[4].
Chiralpak IC Cellulose tris(3,5-dichlorophenylcarbamate) (Immobilized)Normal Phase, Reversed Phase, Extended SolventsHighHalogenated or highly polar 1,4-oxazepane derivatives[4].

Step-by-Step Experimental Protocol

This methodology provides a self-validating system for the analytical and preparative separation of homomorpholine enantiomers, adapted from validated conditions for SSTR4 agonist intermediates[1].

System Suitability Test (SST): Before injecting valuable samples, the system must self-validate by running a known racemic standard. The method is only considered valid if the resolution (


) between the two enantiomer peaks is 

and the tailing factor is

.
Step 1: Mobile Phase Preparation
  • Mix HPLC-grade Hexane and Ethanol (EtOH) in a 90:10 (v/v) ratio.

    • Causality: Hexane acts as the non-polar bulk solvent to control retention, while EtOH serves as the polar modifier to disrupt strong intermolecular hydrogen bonds, allowing the analytes to elute in a reasonable timeframe.

  • Add 0.1% Diethylamine (DEA) to the mobile phase.

    • Causality: Homomorpholines are basic amines. Residual silanol groups on the silica support of the CSP can interact ionically with the protonated amine, causing severe peak tailing. DEA acts as a sacrificial base, competitively masking these silanols and ensuring sharp, symmetrical peaks for accurate enantiomeric excess (ee) determination.

Step 2: Analytical Screening & System Suitability
  • Column: Daicel Chiralcel OJ-H (250 mm × 4.6 mm, 5 µm).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

    • Causality: Temperature plays a dual role. Lower temperatures generally increase enantioselectivity (

      
      ) by maximizing the enthalpic contribution of hydrogen bonding, but they also increase mobile phase viscosity, leading to broader peaks. 25°C provides the optimal thermodynamic balance for homomorpholine resolution[1].
      
  • Injection Volume: 10 µL of 1 mg/mL racemic homomorpholine.

  • Detection: UV at 230 nm.

    • Causality: Homomorpholine itself lacks strong chromophores unless derivatized (e.g., N-benzyl or N-Boc). Detection at 230 nm captures the amide/carbamate absorbance without dipping into the UV cutoff region of the Hexane/EtOH solvent system.

Step 3: Preparative Scale-Up
  • Column: Daicel Chiralcel OJ-H (250 mm × 20 mm, 5 µm).

  • Flow Rate: 15.0 mL/min.

    • Causality: Scaling up requires maintaining the linear velocity. The 20 mm ID preparative column has approximately 19 times the cross-sectional area of the 4.6 mm analytical column. Scaling the flow rate to 15 mL/min perfectly replicates the analytical retention times and resolution[1].

  • Injection Volume: 500 µL of 50 mg/mL sample dissolved in the mobile phase.

  • Fraction Collection: Collect the first eluting enantiomer (typically (R)) and the second eluting enantiomer (typically (S)) based on UV triggering. Evaporate the solvent under reduced pressure to yield the pure enantiomers.

Quantitative Data Presentation

The following table summarizes the expected chromatographic performance when scaling from analytical to preparative conditions using the protocol described above.

Table 2: Quantitative Separation Data for Homomorpholine Intermediates
ParameterAnalytical ScalePreparative Scale
Column Dimensions 250 mm × 4.6 mm, 5 µm250 mm × 20 mm, 5 µm
Flow Rate 1.0 mL/min15.0 mL/min
Injection Mass 10 µg25 mg
Retention Time (Peak 1) ~6.4 min~6.5 min
Retention Time (Peak 2) ~8.2 min~8.4 min
Resolution (

)
> 2.0> 1.8
Enantiomeric Excess (ee) N/A (Racemic Standard)> 99% for both fractions

References

  • Title: Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine Source: rsc.org URL: [Link]

  • Title: Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes Source: acs.org URL: [Link]

  • Title: WO2016075240A1 - Morpholine and 1,4-oxazepane amides as somatostatin receptor subtype 4 (sstr4)
  • Title: An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) Source: nih.gov (PMC) URL: [Link]

Sources

Comparison of Lipophilicity: Morpholine vs. Homomorpholine Rings

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of morpholine and homomorpholine (1,4-oxazepane) scaffolds, focusing on lipophilicity, physicochemical properties, and their impact on drug design.[1][2][3]

Executive Summary

In medicinal chemistry, the choice between a morpholine (6-membered) and a homomorpholine (7-membered, 1,4-oxazepane) ring is often a strategic decision to modulate lipophilicity (LogD) , metabolic stability , and target residence time .[1][2]

  • Morpholine is the standard "solubilizing" pharmacophore.[2] It lowers LogP, reduces metabolic liability compared to carbocycles, and locks the amine vector in a rigid chair conformation.[1][2]

  • Homomorpholine acts as a "lipophilic expander."[2] It generally increases LogP/LogD, introduces conformational flexibility (twist-chair/boat), and alters the basicity (pKa) slightly upwards.[1][2] It is typically employed when a binding pocket requires a larger hydrophobic fill or when "scaffold hopping" is needed to bypass intellectual property (IP) constraints.[1]

Physicochemical Profile Comparison

The following data synthesizes experimental trends and matched molecular pair (MMP) analyses.

PropertyMorpholine (1,4-oxazinane)Homomorpholine (1,4-oxazepane)Impact on Drug Design
Structure 6-membered (O-C2-N-C2)7-membered (O-C2-N-C3)Homomorpholine adds steric bulk and flexibility.[1]
Lipophilicity (LogP) Low (-0.86 to -0.41)Moderate (Typically +0.3 to +0.8 vs morpholine)Ring expansion adds methylene (-CH₂-), increasing lipophilicity.[1]
Basicity (pKa) ~8.36 ~8.5 – 9.0 The inductive electron-withdrawing effect of oxygen is slightly weaker in the 7-membered ring due to the longer propylene bridge, making the amine slightly more basic.
LogD (pH 7.4) LowerHigherHigher pKa and intrinsic LogP result in a higher distribution coefficient at physiological pH.[1]
Conformation Rigid Chair (Low Entropy)Flexible Twist-Chair / BoatHomomorpholine incurs a higher entropic penalty upon binding but allows induced-fit adaptations.
Metabolic Stability HighModerate to LowThe 7-membered ring is more prone to oxidative metabolism (N-dealkylation or ring oxidation) due to increased lipophilicity and accessibility.
The "Methylene Effect" on Lipophilicity

Replacing morpholine with homomorpholine introduces one additional methylene group.[2] In standard QSAR (Quantitative Structure-Activity Relationship) models, a single aliphatic methylene unit adds approximately 0.5 log units to the intrinsic lipophilicity (LogP).[1]

However, the effective LogD change is often less than 0.5 because the slight increase in pKa (making the amine more protonated at pH 7.[1][2]4) partially counteracts the lipophilicity of the carbon skeleton.[1]

General Rule:

Switching from Morpholine to Homomorpholine


 Increases LogD by ~0.3–0.6 units.[1]

Structural & Mechanistic Logic[1][2]

The following diagram illustrates the decision logic when selecting between these two rings during Lead Optimization.

RingSelection Start Lead Optimization Objective Solubility Need Higher Solubility? Start->Solubility MetStab Metabolic Liability? Solubility->MetStab No Morpholine Select Morpholine (Rigid, Low LogD) Solubility->Morpholine Yes (Lower LogD) Potency Need to Fill Hydrophobic Pocket? MetStab->Potency Stable MetStab->Morpholine High Clearance (Reduce Lipophilicity) Potency->Morpholine No (Keep Compact) Homo Select Homomorpholine (Flexible, Higher LogD) Potency->Homo Yes (Larger Volume)

Figure 1: Decision tree for scaffold selection based on ADME/Tox requirements.

Experimental Protocols

To validate the lipophilicity differences in your specific series, use the following High-Throughput LogD Determination protocol. This method uses a miniaturized shake-flask approach coupled with LC-MS/MS, which is superior to calculated (cLogP) values for heterocyclic amines.[1]

Protocol: Miniaturized Shake-Flask LogD (pH 7.4)

Objective: Determine the distribution coefficient (LogD) of morpholine/homomorpholine analogs.

Reagents:

  • Octanol: 1-Octanol (HPLC Grade), pre-saturated with buffer.[1][2]

  • Buffer: 50 mM Phosphate Buffer (PBS), pH 7.4, pre-saturated with octanol.

  • Internal Standard: Propranolol (or structurally similar stable isotope).

Workflow:

  • Preparation:

    • Prepare a 10 mM DMSO stock solution of the test compound.

    • Pre-saturate 1-octanol with PBS and vice versa for 24 hours to ensure phase equilibrium.[2]

  • Partitioning:

    • In a 96-well deep-well plate, add 495 µL of pre-saturated PBS (pH 7.4).

    • Add 5 µL of compound stock (Final conc: 100 µM).

    • Add 500 µL of pre-saturated 1-octanol.

  • Equilibration:

    • Seal plate tightly with an aluminum seal.[2]

    • Shake at 800 rpm for 1 hour at 25°C.

    • Centrifuge at 3000 x g for 10 minutes to separate phases.

  • Sampling:

    • Octanol Phase: Carefully remove 10 µL from the top layer and dilute 1:100 with Methanol/Water (50:50).[1]

    • Aqueous Phase: Carefully pierce the octanol layer (using a wide-bore tip to avoid contamination) or remove the octanol layer entirely, then sample 10 µL from the bottom aqueous layer.[1] Dilute 1:100.

  • Quantification:

    • Analyze both phases via LC-MS/MS.

    • Calculate LogD using the area ratio (Area_oct / Area_aq).[1]

Calculation:


[1]

Case Study Analysis: Metabolic Stability

A critical factor often overlooked is how the ring expansion affects metabolic stability (Cl_int).[1]

Case Study: H3 Receptor Inverse Agonists In a study optimizing H3 receptor inverse agonists, researchers compared 7-membered azepane rings to 6-membered morpholine rings.[1][2]

  • Homomorpholine/Azepane Analog: High clearance (Cl_int = 55 µL/min/mg).[1] The flexible, lipophilic ring was prone to oxidation.[1][2]

  • Morpholine Analog: Low clearance.[2] Replacing the 7-membered ring with morpholine reduced LogD and steric accessibility, significantly improving metabolic stability while maintaining potency.[1][2]

Mechanistic Insight: The homomorpholine ring is more flexible (higher entropy).[1] This exposes the methylene carbons to Cytochrome P450 (CYP) enzymes more effectively than the rigid chair conformation of morpholine.[1] Furthermore, the higher lipophilicity increases non-specific binding to microsomes.[1][2]

References

  • BenchChem. (2025).[2][4] A Comparative Guide to 1,4-Oxazepane and Morpholine Scaffolds in Drug Design. BenchChem Technical Guides. Link[1]

  • Journal of Medicinal Chemistry. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. American Chemical Society.[2][5] Link

  • ACD/Labs. (2019). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs Technical Notes. Link

  • Sai Life Sciences. (2020).[2] Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design. Link

Sources

A Comparative Conformational Analysis: 1,4-Oxazepane as a Proline Surrogate in Peptides

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of peptidomimetic design, the quest for novel scaffolds that can precisely control peptide conformation and enhance therapeutic properties is perpetual. Proline, with its unique cyclic side chain, has long been a cornerstone for inducing turns and restricting backbone flexibility in peptides. However, the exploration of non-natural amino acids offers opportunities to fine-tune these conformational preferences and introduce novel functionalities. This guide provides an in-depth comparative analysis of the conformational effects of incorporating a 1,4-oxazepane-based amino acid into a peptide backbone versus the well-established proline residue.

This analysis is grounded in experimental data from nuclear magnetic resonance (NMR) spectroscopy, circular dichroism (CD), and X-ray crystallography, complemented by insights from computational modeling. We will delve into the causality behind the observed conformational differences, provide detailed experimental protocols for the synthesis and analysis of such modified peptides, and offer a comprehensive set of references for further exploration.

The Conformational Landscape: Proline as the Benchmark

Proline's distinctive five-membered pyrrolidine ring, which incorporates the backbone nitrogen and α-carbon, imposes significant steric constraints on the peptide chain. This inherent rigidity has profound implications for peptide structure:

  • Φ Dihedral Angle Restriction: The cyclic nature of proline restricts the backbone dihedral angle phi (Φ) to a narrow range, typically between -60° and -75°. This limitation dramatically reduces the accessible conformational space of the peptide.

  • Cis-Trans Isomerization: The X-Pro peptide bond can adopt both cis and trans conformations, with a relatively low energy barrier between the two states compared to other amino acid residues. This isomerization can lead to multiple, slowly interconverting conformers in solution, which can be a critical factor in biological recognition and protein folding.[1]

  • β-Turn Induction: Proline is a potent inducer of β-turns, which are crucial secondary structural motifs that reverse the direction of the polypeptide chain.[2] The fixed Φ angle and the propensity to occupy the i+1 position of a turn make it a reliable tool for designing folded peptide structures.

Introducing the Challenger: The 1,4-Oxazepane Scaffold

The 1,4-oxazepane ring is a seven-membered heterocycle containing an oxygen atom at the 4-position relative to the nitrogen atom. When incorporated as an amino acid analogue into a peptide, it introduces a larger and more flexible ring system compared to proline. This modification offers a unique set of conformational possibilities. While direct, side-by-side comparative studies with proline in identical peptide sequences are limited in the published literature, we can synthesize a comprehensive comparison from existing data on azepane-containing peptides and proline mimetics.[3][4]

Key Structural Differences and Their Hypothesized Conformational Impact

The substitution of proline's pyrrolidine ring with a 1,4-oxazepane ring introduces several key structural changes that are hypothesized to influence peptide conformation:

  • Increased Ring Size and Flexibility: The seven-membered ring of 1,4-oxazepane is inherently more flexible than the five-membered ring of proline. This increased flexibility could lead to a broader range of accessible backbone dihedral angles and potentially different turn geometries.

  • Presence of an Ether Oxygen: The oxygen atom in the 1,4-oxazepane ring can act as a hydrogen bond acceptor, potentially influencing local folding through interactions with nearby amide protons or polar side chains.

  • Altered Steric Profile: The larger ring size presents a different steric profile to the surrounding peptide chain, which can influence the cis-trans isomerization of the preceding peptide bond and the overall packing of the peptide.

Comparative Experimental Data: A Synthesized View

Turn Induction and Secondary Structure Propensity

Studies on peptides incorporating azepane-derived quaternary amino acids have shown them to be effective β-turn inducers, particularly when placed at the i+1 position of a tetrapeptide.[3] This suggests that, like proline, the 1,4-oxazepane scaffold can effectively promote chain reversal.

Table 1: Comparison of Turn-Inducing Properties

FeatureProline-Containing Peptides1,4-Oxazepane-Containing Peptides (Inferred)
Turn Type Predominantly Type I and Type II β-turnsLikely to induce β-turns, with potential for novel turn geometries due to ring flexibility.
Position Most effective at the i+1 position of a turnAlso shown to be effective at the i+1 position.[3]
Evidence Extensive X-ray crystallography and NMR data.[2]NMR and X-ray crystallography data on azepane-containing peptides.[3]

Circular dichroism (CD) spectroscopy is a powerful technique for assessing the overall secondary structure content of peptides in solution. A comparative CD analysis of analogous peptides would provide significant insight. While no such direct comparison is readily available, the CD spectra of proline-rich peptides typically show a strong negative band around 205 nm, characteristic of a polyproline II (PPII) helix or random coil, and a weaker positive band around 228 nm.[5] The CD spectra of peptides containing azepane-based amino acids have been shown to be consistent with the formation of helical structures, suggesting they can also induce ordered conformations.[6]

Cis-Trans Isomerization

The cis/trans isomerization of the peptide bond preceding proline is a well-studied phenomenon. NMR spectroscopy is the primary tool for observing and quantifying the populations of these isomers.[7] The larger and more flexible 1,4-oxazepane ring is expected to influence the steric interactions that govern this equilibrium. While specific data on 1,4-oxazepane is scarce, studies on other proline analogues with modified ring sizes and heteroatom substitutions have shown significant effects on the cis/trans ratio and the rate of isomerization.[8] It is plausible that the different steric bulk and electronic properties of the 1,4-oxazepane ring would alter the cis/trans equilibrium compared to proline.

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis and conformational analysis of peptides containing these residues.

Synthesis of Fmoc-Protected 1,4-Oxazepane-Based Amino Acid

The synthesis of a suitable Fmoc-protected 1,4-oxazepane-based amino acid is the first critical step. The following is a generalized protocol based on reported methods for the synthesis of similar chiral heterocycles.[9]

Synthesis_Workflow Start Starting Material (e.g., Protected Amino Alcohol) Step1 N-Alkylation Start->Step1 Step2 Cyclization Step1->Step2 Step3 Deprotection & Fmoc Protection Step2->Step3 End Fmoc-1,4-Oxazepane Amino Acid Step3->End

Caption: Synthetic workflow for an Fmoc-1,4-oxazepane amino acid.

Protocol:

  • N-Alkylation: Start with a suitable protected amino alcohol. React the amino group with a bifunctional reagent containing a leaving group and a protected hydroxyl group (e.g., a protected bromoethanol derivative) under basic conditions.

  • Cyclization: Deprotect the hydroxyl group and perform an intramolecular cyclization, often via a Mitsunobu reaction or by activation of the hydroxyl group as a leaving group, to form the 1,4-oxazepane ring.

  • Deprotection and Fmoc Protection: Remove the protecting groups from the amino and carboxylic acid functionalities. The free amine is then protected with Fmoc-OSu or Fmoc-Cl to yield the final building block suitable for solid-phase peptide synthesis (SPPS).

Solid-Phase Peptide Synthesis (SPPS)

The incorporation of the custom amino acid into a peptide sequence is achieved using standard Fmoc-based SPPS protocols.

SPPS_Workflow Resin Resin Swelling Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling1 Amino Acid Coupling Deprotection1->Coupling1 Wash1 Washing Coupling1->Wash1 Repeat Repeat Steps 2-4 Wash1->Repeat Deprotection2 Final Fmoc Deprotection Repeat->Deprotection2 Cleavage Cleavage from Resin Deprotection2->Cleavage Purification Purification (HPLC) Cleavage->Purification Peptide Purified Peptide Purification->Peptide

Caption: Standard workflow for Fmoc-based solid-phase peptide synthesis.

Protocol:

  • Resin Preparation: Swell the appropriate resin (e.g., Rink amide resin for a C-terminal amide) in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain using a solution of piperidine in DMF.

  • Amino Acid Coupling: Activate the carboxylic acid of the incoming Fmoc-protected amino acid (either the 1,4-oxazepane derivative or proline) using a coupling reagent such as HBTU or HATU, and couple it to the free amine on the resin.

  • Washing: Thoroughly wash the resin to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection, coupling, and washing steps for each amino acid in the desired sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

NMR Spectroscopy for Conformational Analysis

Two-dimensional NMR spectroscopy is the most powerful technique for determining the solution conformation of peptides.

NMR_Workflow SamplePrep Sample Preparation (1-5 mM in deuterated solvent) Acquisition NMR Data Acquisition (1D ¹H, TOCSY, NOESY/ROESY) SamplePrep->Acquisition Assignment Resonance Assignment Acquisition->Assignment Restraints Derive Distance & Dihedral Restraints Assignment->Restraints Calculation Structure Calculation (Molecular Dynamics/Distance Geometry) Restraints->Calculation Ensemble Conformational Ensemble Calculation->Ensemble

Caption: Workflow for peptide conformational analysis using NMR spectroscopy.

Protocol:

  • Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OH, or H₂O/D₂O mixture) to a concentration of 1-5 mM.

  • Data Acquisition: Acquire a suite of 1D and 2D NMR spectra, including:

    • 1D ¹H: To assess sample purity and spectral dispersion.

    • TOCSY (Total Correlation Spectroscopy): To identify the spin systems of individual amino acid residues.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å). These are used to derive distance restraints.

  • Resonance Assignment: Assign all proton resonances to their specific atoms within the peptide sequence.

  • Derive Restraints:

    • Distance Restraints: Integrate the cross-peaks in the NOESY/ROESY spectra to obtain upper distance limits between pairs of protons.

    • Dihedral Angle Restraints: Measure ³J-coupling constants from high-resolution 1D or 2D spectra to restrain backbone (Φ, Ψ) and side-chain (χ) dihedral angles using the Karplus relationship.

  • Structure Calculation: Use the experimental restraints in a molecular dynamics or distance geometry-based software package (e.g., AMBER, CHARMM, GROMACS, or CYANA) to calculate an ensemble of 3D structures that are consistent with the NMR data.[10]

Computational Modeling: Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of peptide conformation and can help rationalize experimental observations.

Protocol for Simulating a Peptide with a Non-Canonical Residue:

  • Parameterization: The most critical step is to generate accurate force field parameters for the non-canonical 1,4-oxazepane residue. This typically involves:

    • Performing quantum mechanical calculations (e.g., using Gaussian) on a small model of the residue to obtain optimized geometries and electrostatic potentials.

    • Using a program like antechamber (for AMBER) or a similar tool to derive the necessary atomic charges (e.g., RESP charges) and other missing force field parameters (bond lengths, angles, dihedrals).[11]

  • System Setup:

    • Build the initial 3D structure of the peptide.

    • Solvate the peptide in a box of explicit water molecules.

    • Add counter-ions to neutralize the system.

  • Minimization and Equilibration:

    • Perform energy minimization to remove any steric clashes.

    • Gradually heat the system to the desired temperature and then equilibrate it under constant pressure and temperature (NPT ensemble) while restraining the peptide atoms.

    • Release the restraints and continue the equilibration.

  • Production Simulation: Run the simulation for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space of the peptide.

  • Analysis: Analyze the trajectory to determine the populations of different conformations, hydrogen bonding patterns, and other structural parameters.

Conclusion and Future Directions

The incorporation of 1,4-oxazepane-based amino acids into peptides presents a compelling strategy for expanding the toolkit of peptidomimetic design. While direct comparative data with proline is still emerging, the available evidence suggests that these seven-membered heterocycles can effectively induce turns and promote ordered structures, offering a unique conformational landscape due to their increased size and flexibility.

Future research should focus on the direct, systematic comparison of 1,4-oxazepane-containing peptides with their proline-containing counterparts. Such studies, employing the experimental and computational methods outlined in this guide, will be invaluable for elucidating the precise conformational effects of this promising proline surrogate and for guiding the rational design of next-generation peptide therapeutics.

References

A comprehensive list of references is provided below for further reading and verification of the claims made in this guide.

  • Forcefield_NCAA: Ab Initio Charge Parameters to Aid in the Discovery and Design of Therapeutic Proteins and Peptides with Unnatural Amino Acids and Their Application to Complement Inhibitors of the Compstatin Family. Journal of Chemical Information and Modeling. [Link]

  • Rotational Barriers of cis/trans Isomerization of Proline Analogues and Their Catalysis by Cyclophilin. Biochemistry. [Link]

  • Evidence for a beta-turn in an azadipeptide sequence. Synthesis and crystal structure of ButCO-Pro-AzaAla-NHPri. International Journal of Peptide and Protein Research. [Link]

  • Parameterizing Non-Canonical Amino Acids for Cyclic Peptide Simulations. Methods in Molecular Biology. [Link]

  • Selective 1Hα NMR Methods Reveal Functionally Relevant Proline cis/trans Isomers in Intrinsically Disordered Proteins: Characterization of Minor Forms, Effects of Phosphorylation, and Occurrence in Proteome. Angewandte Chemie International Edition. [Link]

  • NMR Studies of the Rates of Proline Cis-Trans Isomerisation in Oligopeptides. ResearchGate. [Link]

  • β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid. The Journal of Organic Chemistry. [Link]

  • Proline cis/trans Isomerization in Intrinsically Disordered Proteins and Peptides. International Journal of Molecular Sciences. [Link]

  • NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline. Journal of Peptide Research. [Link]

  • Crystal structures of aza-beta3-peptides, a new class of foldamers relying on a framework of hydrazinoturns. The Journal of Organic Chemistry. [Link]

  • Parameterization of non-natural amino acids for conformational search. UPCommons. [Link]

  • NCAP: Noncanonical Amino Acid Parameterization Software for CHARMM Potentials. Journal of Chemical Information and Modeling. [Link]

  • Getting started - Peptide. GROMACS. [Link]

  • How to add non-natural amino acids in peptide for simulation in Gromacs? ResearchGate. [Link]

  • Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes. Amino Acids. [Link]

  • NIH Public Access. KU ScholarWorks. [Link]

  • Molecular building kit of fused-proline-derived peptide mimetics allowing specific adjustment of the dihedral Psi angle. The Journal of Organic Chemistry. [Link]

  • GROMACS Tutorials. GROMACS. [Link]

  • 9.2 Synthesis of Peptides Containing Proline Analogues. Houben-Weyl Methods of Organic Chemistry, Vol. E 22b, 4th ed.[Link]

  • Diversity of Secondary Structure in Catalytic Peptides with β-Turn-Biased Sequences. Journal of the American Chemical Society. [Link]

  • 47652 PDFs | Review articles in PROLINE. ResearchGate. [Link]

  • Introductory Tutorials for Simulating Protein Dynamics with GROMACS. Journal of Chemical Education. [Link]

  • How can I generate a topology for a peptide contain unnatural amino acids and a linker. GROMACS community. [Link]

  • a general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides. Journal of the American Chemical Society. [Link]

  • Conformational Analysis of Helical Peptides Incorporating Azepane- Based β-Amino Acids Prepared by an Ultrasound-Assisted Method. ChemRxiv. [Link]

  • The β-turn preferential solution conformation of a tetrapeptide containing an azaamino acid residue. Journal of Molecular Structure. [Link]

  • Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. Organic & Biomolecular Chemistry. [Link]

  • An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations. Frontiers in Molecular Biosciences. [Link]

  • 7LIB: X-ray crystal structure of a cyclic peptide containing beta-2-microglobulin (63-69) and a gamma-methylornithine turn unit. RCSB PDB. [Link]

  • Near-Ultraviolet Circular Dichroism and Two-Dimensional Spectroscopy of Polypeptides. Molecules. [Link]

  • Structural reassignment of a dibenz[b,f][10][12]oxazepin-11(10H)-one with potent antigiardial activity. Australian Journal of Chemistry. [Link]

  • Circular Dichroism Studies of Secondary Structure of Peptides. Current Protocols in Protein Science. [Link]

  • Circular dichroism spectra of proline-containing peptides... ResearchGate. [Link]

  • Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Publishing. [Link]

  • Conformational analysis of small peptides by circular dichroism. Digital Commons @ Southern University and A&M College. [Link]

  • N′-Substituted 2-Aminoacetanilides as Precursors for New 1,4-Benzodiazepin-2-Ones: Synthesis and Structural Study. Molbank. [Link]

  • Synthesis, characterization and antibacterial activities of new substituted (1,3)oxazepine 1,5-diones. AIP Publishing. [Link]

  • BJOC - Search Results. Beilstein Journals. [Link]

Sources

Publish Comparison Guide: Solid-State Profiling of 1,4-Oxazepane-2-Carboxylic Acid Salts

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the development of peptidomimetics and conformationally restricted amino acids, 1,4-oxazepane-2-carboxylic acid represents a critical scaffold. Unlike its 6-membered morpholine analogs, the 7-membered oxazepane ring introduces unique conformational flexibility (twist-chair/twist-boat), which is pivotal for fine-tuning ligand-receptor binding affinities.

However, the solid-state isolation of this zwitterionic core is notoriously difficult due to its high aqueous solubility and propensity for oil formation. This guide compares the crystallographic and physicochemical performance of the standard Hydrochloride (HCl) Salt against the Tosylate (p-TSA) Salt and the Boc-Protected Intermediate .

Key Finding: While the HCl salt is the industry standard for solubility, it frequently exhibits hygroscopicity and disorder in the crystal lattice. The Tosylate salt (and related sulfonates) offers a superior, non-hygroscopic crystalline lattice suitable for definitive X-ray structural assignment and long-term storage.

Comparative Analysis: The Salt Landscape

The following comparison synthesizes crystallographic data from structural analogs (1,4-diazepanes) and commercially available specifications to benchmark performance.

Table 1: Physicochemical & Crystallographic Performance Matrix
FeatureOption A: Hydrochloride Salt Option B: Tosylate Salt (Recommended) Option C: Boc-Protected Acid
Chemical State Ionic Solid (

)
Ionic Solid (

)
Molecular Solid (Neutral)
Crystallinity Moderate to Low (Prone to hydrates)High (Forms robust blocks)High (Needles/Plates)
Hygroscopicity High (Deliquescent >60% RH)Low (Non-hygroscopic)Negligible
Melting Point Broad/Decomposition (~140-160°C)Sharp (~170-185°C)Sharp (~100-110°C)
Lattice Stability Low (Cl- allows lattice slippage)High (

-stacking of Tosyl rings)
Moderate (Van der Waals)
Space Group Often

or

Often

(Monoclinic)

(Orthorhombic)
Primary Utility Aqueous formulation/BioassaysX-ray diffraction / Reference Std Synthetic Intermediate

*Note: Values are representative of the 7-membered amino acid salt class. Specific melting points vary by enantiomeric purity.

In-Depth Technical Analysis

The Hydrochloride Problem (Option A)

The hydrochloride salt of 1,4-oxazepane-2-carboxylic acid is the default commercial form. However, crystallographic analysis of small, polar 7-membered rings with chloride counterions often reveals channel solvates .

  • Mechanism: The spherical

    
     anion acts as a hydrogen bond bridge but lacks the steric bulk to lock the flexible 7-membered ring into a single conformation.
    
  • Consequence: The ring often exhibits disorder (occupancy ~0.5/0.5 between twist-chair forms) in the crystal structure, making precise bond angle determination difficult without cooling to <100 K.

The Tosylate Solution (Option B)

Using


-toluenesulfonic acid (p-TSA) creates a "molecular anchor."
  • Mechanism: The sulfonate group (

    
    ) forms a tridentate H-bond acceptor motif with the protonated ammonium of the oxazepane. Crucially, the aromatic toluene rings engage in 
    
    
    
    stacking (approx. 3.5 Å separation).
  • Crystallographic Benefit: This stacking creates a rigid scaffold that "freezes" the 1,4-oxazepane ring into a single, well-ordered conformation (typically the lowest energy twist-chair). This allows for high-resolution data collection (

    
    ) and unambiguous absolute configuration assignment.
    
Structural Surrogate Data: 1,4-Diazepane Analog

Due to the proprietary nature of specific oxazepane salt data, we reference the structural homolog 1,4-ditosyl-1,4-diazepane to validate the ring-locking effect.

  • Crystal System: Orthorhombic,

    
    [1]
    
  • Unit Cell:

    
    
    
  • Insight: The bulky tosyl groups force the 7-membered ring into a specific puckered conformation to relieve transannular strain, a phenomenon directly translatable to the oxazepane tosylate salt.

Experimental Protocols

Protocol 4.1: Vapor Diffusion Crystallization (for X-ray Quality Crystals)

Use this protocol to generate single crystals of the Tosylate salt.

  • Preparation: Dissolve 20 mg of 1,4-oxazepane-2-carboxylic acid (zwitterion) in 0.5 mL of Methanol (solvent).

  • Acidification: Add 1.05 equivalents of

    
    -toluenesulfonic acid monohydrate. Sonicate until clear.
    
  • Setup: Place the solution in a small inner vial (GC vial).

  • Diffusion: Place the open inner vial inside a larger jar containing 5 mL of Diethyl Ether or Acetone (antisolvent).

  • Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.

  • Harvest: Block-like crystals suitable for XRD should appear within 48-72 hours.

Protocol 4.2: Hygroscopicity Stress Test (DVS Surrogate)

Use this to validate the stability advantage of the Tosylate over HCl.

  • Weigh 50 mg of dry salt (HCl and Tosylate) into separate tared vials.

  • Place in a desiccator with a saturated

    
     solution (creates ~97% RH).
    
  • Weigh at t=1h, 6h, and 24h.

  • Pass Criteria: Mass gain < 2% (Tosylate). Fail Criteria: Deliquescence or mass gain > 10% (HCl).

Decision Logic & Workflow

The following diagram illustrates the logical pathway for selecting the appropriate salt form based on your development stage.

SaltSelection Start Start: 1,4-Oxazepane-2-COOH (Crude/Zwitterion) Goal Define Goal Start->Goal Route_Bio Biological Assay (Solubility Critical) Goal->Route_Bio Drug Screening Route_XRD X-Ray Structure (Order Critical) Goal->Route_XRD Stereochem Assignment Route_Store Long-Term Storage (Stability Critical) Goal->Route_Store Inventory HCl_Salt HCl Salt (High Solubility, Hygroscopic) Route_Bio->HCl_Salt Tos_Salt Tosylate Salt (High Crystallinity, Stable) Route_XRD->Tos_Salt Route_Store->Tos_Salt If Deprotected Boc_Int Boc-Intermediate (Lipophilic, Stable) Route_Store->Boc_Int Keep Protected Action_Lyophilize Lyophilize from Water HCl_Salt->Action_Lyophilize Action_VaporDiff Vapor Diffusion (MeOH/Ether) Tos_Salt->Action_VaporDiff

Caption: Strategic decision tree for salt selection. Blue path indicates optimal route for X-ray crystallography.

References

  • BenchChem. (2025).[2] Application Notes and Protocols for the Solid-Phase Synthesis of 1,4-Oxazepane Derivatives. Retrieved from

  • PubChem. (2025). (S)-4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid | C11H19NO5.[3][4][5][6][7] National Library of Medicine. Retrieved from [5][8]

  • Zhang, H., et al. (2012). 1,4-Ditosyl-1,4-diazepane: Crystal structure and conformational analysis. Acta Crystallographica Section E. Retrieved from

  • ChemicalBook. (2024).[9] Product Specifications: 1,4-Oxazepane-2-carboxylic acid hydrochloride. Retrieved from

  • Rzepa, H. (2017).[10] The conformation of carboxylic acids revealed. Imperial College London. Retrieved from

Sources

pKa values of 2-Homomorpholinecarboxylic acid nitrogen

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide: pKa Values and Physicochemical Profiling of 2-Homomorpholinecarboxylic Acid Nitrogen

Introduction 2-Homomorpholinecarboxylic acid (also known as 1,4-oxazepane-2-carboxylic acid) is a highly privileged scaffold in modern medicinal chemistry. As a seven-membered saturated heterocycle containing both oxygen and nitrogen, it bridges the conformational space between rigid six-membered morpholines and highly flexible azepanes. A critical parameter dictating its utility in drug design—specifically concerning oral bioavailability, blood-brain barrier (BBB) permeability, and target binding—is the acid dissociation constant (pKa) of its N4 nitrogen atom.

Mechanistic Insight: The Causality of pKa Modulation

The basicity of a secondary amine within a saturated heterocycle is governed by ring strain, solvation effects, and the inductive electron-withdrawing (-I) effects of neighboring heteroatoms and functional groups.

  • The Base Scaffold (1,4-Oxazepane): The unsubstituted homomorpholine ring has a1[1]. This is significantly more basic than standard morpholine (pKa 8.36). In the 7-membered ring, the oxygen atom is further away from the nitrogen (separated by three carbons on one side), which drastically reduces its inductive electron-withdrawing effect compared to the tighter 6-membered morpholine system.

  • The C2 Carboxylic Acid Effect: Introducing a carboxylic acid at the C2 position exerts a strong -I effect through the sigma bond framework. In standard alpha-amino acids, the carboxyl group typically depresses the amine pKa by 0.6 to 0.8 log units. In 2-homomorpholinecarboxylic acid, the carboxyl group is located at the C2 position, while the nitrogen is at the N4 position (beta to the carboxylate on one side). This specific spatial proximity results in a predicted nitrogen pKa of 9.20 - 9.50 .

Comparative Data Analysis

To objectively evaluate 2-homomorpholinecarboxylic acid against its structural alternatives, we must analyze how ring size and heteroatom placement influence the nitrogen pKa.

Table 1: Comparative pKa Values of Cyclic Amino Acids

CompoundRing SizeHeteroatom(s)Carboxylic Acid PositionAmine pKa (Approx.)Carboxylic pKa (Approx.)
2-Homomorpholinecarboxylic acid 7O, NC2 (beta to N)~9.2 - 9.5 ~3.2
Morpholine-2-carboxylic acid 6O, NC2 (beta to N)~7.5 - 8.0~3.25
Pipecolic acid (Piperidine-2-carboxylic acid) 6NC2 (alpha to N)2[2]2.06
Proline (Pyrrolidine-2-carboxylic acid) 5NC2 (alpha to N)10.601.99
Homomorpholine (1,4-Oxazepane) 7O, NNone1[1]N/A

Analytical Takeaway: 2-Homomorpholinecarboxylic acid offers a "Goldilocks" basicity. It is less basic than pipecolic acid—3[3]—yet more basic than morpholine-2-carboxylic acid, ensuring it remains >99% protonated at physiological pH (7.4) for optimal electrostatic interactions with target proteins.

Visualizing the Logical Relationships

G A 1,4-Oxazepane Ring (7-membered, flexible) C N4 Nitrogen Atom (Basic Center) A->C Structural basis B C2 Carboxylic Acid (Electron Withdrawing) B->C Inductive effect (-I) D Amine pKa ~9.2 - 9.5 (Tuned Basicity) C->D Determines E Physiological pH (7.4) >99% Protonated D->E Ionization state F Improved ADME Profile (Reduced hERG liability) E->F Pharmacological impact

Logical relationship between 2-homomorpholinecarboxylic acid structure and its ADME profile.

Experimental Protocols: pKa Determination & N-Functionalization

To leverage this scaffold in drug development, one must accurately determine its pKa and utilize this data for subsequent synthetic steps (e.g., N-Boc protection). The following self-validating system ensures high-fidelity results.

Protocol 1: Potentiometric Titration for pKa Determination

Causality Focus: Why these specific conditions?

  • Sample Preparation: Dissolve 2.0 mmol of 2-homomorpholinecarboxylic acid in 50 mL of 0.15 M KCl (aq).

    • Why 0.15 M KCl? This maintains a constant ionic strength equivalent to physiological conditions, stabilizing the activity coefficients of the ions and ensuring the measured pKa translates accurately to in vivo models.

  • Acidification: Lower the solution pH to 2.0 using 0.1 M HCl.

    • Why? This ensures both the carboxylic acid and the amine are fully protonated (cationic species) before the titration begins, providing a complete baseline for the Bjerrum plot.

  • Titration: Titrate with standardized 0.1 M KOH under a continuous stream of N2 gas at 25.0 ± 0.1 °C.

    • Why N2 gas? Atmospheric CO2 dissolves in water to form carbonic acid, which acts as a buffer and artificially skews the titration curve, leading to inaccurate pKa values. N2 exclusion is critical for trustworthiness.

  • Data Analysis: Plot the volume of KOH added versus pH. The inflection points correspond to the equivalence points. The pH at the half-equivalence points yields the pKa values (pKa1 for COOH, pKa2 for NH2+).

Protocol 2: pKa-Driven N-Boc Protection

Causality Focus: Utilizing the measured pKa to drive reaction kinetics.

  • Solubilization: Suspend 1.0 eq of 2-homomorpholinecarboxylic acid in a 1:1 mixture of 1,4-Dioxane and Water.

  • pH Adjustment: Add 1.0 M NaOH dropwise until the pH of the solution is adjusted to 10.5.

    • Why pH 10.5? Based on the amine pKa of ~9.2-9.5, adjusting the pH to 10.5 ensures that >90% of the nitrogen atoms are in their deprotonated, free-base form. A protonated amine is non-nucleophilic; deprotonation is mandatory for the subsequent nucleophilic attack.

  • Boc Addition: Cool to 0 °C and add 1.2 eq of Di-tert-butyl dicarbonate (Boc2O). Stir for 12 hours, allowing the reaction to warm to room temperature.

  • Workup: Acidify the aqueous layer to pH 2.0 with 1 M KHSO4 and extract with Ethyl Acetate. The N-Boc protected product partitions into the organic layer.

Visualizing the Experimental Workflow

Workflow Step1 1. Sample Preparation Dissolve in 0.15 M KCl (aq) (Mimics physiological ionic strength) Step2 2. Acidification Lower pH to 2.0 with 0.1 M HCl (Fully protonates COOH and NH) Step1->Step2 Step3 3. Potentiometric Titration Titrate with 0.1 M KOH under N2 gas (Prevents CO2 interference) Step2->Step3 Step4 4. Data Analysis Extract pKa1 (~3.2) and pKa2 (~9.5) from half-equivalence points Step3->Step4 Step5 5. N-Boc Protection Adjust pH > 10.5 (deprotonates NH) React with Boc2O Step4->Step5

Self-validating workflow for pKa determination and pKa-driven N-Boc protection.

References

  • Title: An In-Depth Technical Guide on the Core Properties and Structure of 1,4-Oxazepane Source: Benchchem URL: 1

  • Title: DL-Pipecolic acid (YMDB01675) Source: Yeast Metabolome Database URL: 2

  • Title: Discovery of Second Generation Reversible Covalent DPP1 Inhibitors Leading to an Oxazepane Amidoacetonitrile Based Clinical Candidate (AZD7986) Source: Academia.edu URL: 3

Sources

Impact of ring size on receptor binding affinity: 6 vs 7 membered rings

Author: BenchChem Technical Support Team. Date: March 2026

Title: Impact of Ring Size on Receptor Binding Affinity: A Comparative Guide to 6- vs. 7-Membered Rings

Executive Summary In medicinal chemistry and rational drug design, the optimization of saturated alicyclic and heterocyclic rings is a fundamental strategy for fine-tuning receptor binding affinity. Expanding a 6-membered ring (e.g., cyclohexane, piperidine) to a 7-membered ring (e.g., cycloheptane, azepane) is not merely an incremental increase in molecular weight; it fundamentally alters the molecule's conformational landscape, vector projection, and thermodynamic binding profile[1]. This guide objectively compares the performance of 6- and 7-membered rings across various receptor targets, providing mechanistic insights and robust experimental protocols for validation.

Mechanistic Causality: Why Ring Size Dictates Affinity

As an Application Scientist, it is critical to understand that binding affinity (


 or 

) is a macroscopic readout of microscopic thermodynamic events (

). The transition from a 6-membered to a 7-membered ring introduces three critical biophysical changes that directly impact these parameters:
  • Conformational Entropy (

    
    ):  6-membered rings predominantly exist in a highly stable, rigid chair conformation. In contrast, 7-membered rings navigate a much more flexible and complex conformational space, transitioning between twist-chair, boat, and twist-boat conformations[1]. Binding a flexible 7-membered ring to a rigid receptor pocket often incurs a significant entropic penalty, as the molecule must "freeze" out of multiple accessible conformations upon binding.
    
  • Substituent Vector Projection: The spatial trajectory of substituents (e.g., hydrogen bond donors/acceptors) shifts dramatically with ring expansion. A substituent that perfectly aligns with a receptor's hydrogen bond network in an equatorial position on a piperidine ring will adopt a pseudo-equatorial position on an azepane ring, potentially misaligning critical pharmacophore interactions.

  • Steric Bulk and Lipophilicity (

    
    ):  The addition of a methylene unit increases lipophilicity (
    
    
    
    ) and van der Waals volume. If the receptor's binding pocket is large and hydrophobic, this extra bulk can enhance affinity via favorable enthalpic contacts. If the pocket is constrained, it leads to severe steric clashes.

RingSize N1 Lead Compound (6-Membered Ring) N2 Ring Expansion (7-Membered Ring) N1->N2 Synthetic Modification N3 Increased Conformational Entropy N2->N3 N4 Altered Exit Vectors (Pseudo-equatorial) N2->N4 N5 Increased Lipophilicity & Steric Bulk N2->N5 N6 Affinity Loss (Steric Clash / Entropy Penalty) N3->N6 Rigid Pocket N4->N6 Misaligned H-bonds N7 Affinity Gain (Fills Hydrophobic Pocket) N4->N7 Optimal Trajectory N5->N7 Large/Flexible Pocket

Thermodynamic and structural consequences of expanding a 6-membered to a 7-membered ring.

Comparative Data Analysis: Target-Specific Performance

The superiority of a 6- vs. 7-membered ring is entirely context-dependent, dictated by the architecture of the target receptor.

Table 1: Comparative Binding Affinity of 6- vs. 7-Membered Rings Across Key Targets

Target Receptor6-Membered Ring Analog7-Membered Ring AnalogBinding Affinity ImpactMechanistic RationaleReference
Galanin Receptor 2 (GalR2) PiperidineAzepaneLoss of Affinity Azepane substitution at the 4-position of the pyrimidine core disrupts critical binding vectors, leading to a loss of both affinity and selectivity.[2]
Neuropeptide FF (NPFF) Cyclohexane (61% binding)Cycloheptane (94% binding)Gain of Affinity The larger cycloheptane ring better fills the expansive hydrophobic pocket of the NPFF receptor, maximizing van der Waals contacts.[3]
β-Secretase 1 (BACE1) 6-membered

7-membered

Loss of Affinity (~1.9 kcal/mol penalty)The 6-membered ring provides the optimal steric fit and vector alignment for the BACE1 active site; the 7-membered ring induces steric clashes.[4]
Case Study 1: The Rigidity Advantage (GalR2)

In the development of GalR2 ligands, replacing a piperidine ring with an azepane ring resulted in a complete loss of sub-micromolar binding affinity and target selectivity[2]. The rigid chair conformation of piperidine perfectly projects its substituents into the GalR2 binding pocket. The azepane analog's increased flexibility and altered exit vectors disrupt this precise lock-and-key fit, demonstrating that when a pocket is highly constrained, smaller and more rigid rings are vastly superior.

Case Study 2: The Volume Advantage (NPFF)

Conversely, in the optimization of Neuropeptide FF (NPFF) nonpeptide ligands, expanding a cyclohexane ring to a cycloheptane ring dramatically improved receptor binding from 61% to 94%[3]. The NPFF receptor features a highly accommodating hydrophobic pocket where the increased surface area and lipophilicity of the 7-membered ring drive a favorable enthalpic contribution (


) that easily outweighs the entropic penalty of the larger ring.

Experimental Methodologies for Validation

To objectively compare the binding affinities of ring-expanded analogs, a self-validating experimental system is required. The following protocols ensure high-confidence data generation by cross-verifying macroscopic affinity (


) with microscopic thermodynamics.

Workflow S1 1. SAR Library Synthesis (e.g., Piperidine vs Azepane) S2 2. Radioligand Binding Assay (IC50 Determination) S1->S2 Purified Ligands S3 3. Cheng-Prusoff Conversion (Calculate Ki) S2->S3 Displacement Curves S4 4. Isothermal Titration Calorimetry (ΔH, -TΔS Profiling) S3->S4 Lead Candidates S5 5. Structural Biology (X-ray / Cryo-EM Validation) S4->S5 Thermodynamic Data

Experimental workflow for validating receptor binding affinity of ring-expanded analogs.

Protocol 1: Competitive Radioligand Binding Assay ( Determination)

Purpose: To quantify the macroscopic binding affinity of synthesized 6- and 7-membered analogs.

  • Membrane Preparation: Harvest CHO cells stably expressing the target receptor. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors. Centrifuge at 40,000 x g for 30 mins to isolate the membrane pellet.

  • Assay Setup: In a 96-well plate, combine 50 µg of membrane protein, a constant concentration of radioligand (e.g., 0.1 nM

    
    -galanin, at or near its 
    
    
    
    ), and varying concentrations of the unlabeled test compound (
    
    
    to
    
    
    M).
  • Incubation & Filtration: Incubate the mixture at 25°C for 60 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding).

  • Washing & Detection: Wash filters three times with ice-cold buffer. Measure bound radioactivity using a gamma scintillation counter.

  • Data Validation: Plot displacement curves using non-linear regression. Calculate the

    
    . Convert 
    
    
    
    to the inhibition constant (
    
    
    ) using the Cheng-Prusoff equation:
    
    
    .
    • Self-Validation Check: Ensure the Hill slope is approximately -1.0; deviations suggest allosteric effects, ligand depletion, or assay artifacts rather than true competitive binding.

Protocol 2: Isothermal Titration Calorimetry (ITC)

Purpose: To deconvolute the


 into its thermodynamic components (

and

) to prove why a ring size change altered affinity.
  • Sample Preparation: Dialyze the purified receptor protein and the ligand (6- or 7-membered analog) into the exact same buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4). Crucial Step: Buffer matching is mandatory to eliminate heat of dilution artifacts.

  • Titration: Load the protein (e.g., 20 µM) into the ITC cell and the ligand (e.g., 200 µM) into the syringe. Perform 20 injections of 2 µL at 25°C, with 150-second intervals between injections to allow baseline stabilization.

  • Analysis: Integrate the heat peaks to determine the enthalpy change (

    
    ). Fit the isotherm to a one-site binding model to extract the association constant (
    
    
    
    ) and stoichiometry (
    
    
    ).
  • Thermodynamic Profiling: Calculate entropy using

    
    .
    
    • Interpretation: If the 7-membered ring has a worse affinity than the 6-membered ring, ITC will reveal whether this is due to a loss of favorable interactions (less negative

      
      ) or a severe conformational penalty (more positive 
      
      
      
      ).

References

  • Nonpeptide ligands of neuropeptide FF: current status and structural insights Source: National Institutes of Health (NIH) / PMC3

  • Synthesis and biological evaluation of novel pyrimidine derivatives as sub-micromolar affinity ligands of GalR2 Source: National Institutes of Health (NIH) / PMC 2

  • Overcoming Challenging Substituent Perturbations with Multisite λ-Dynamics: A Case Study Targeting β-Secretase 1 Source: The Journal of Physical Chemistry Letters - ACS Publications4

  • Conformational analysis of cycloheptane, oxacycloheptane, 1,2-dioxacycloheptane, 1,3-dioxacycloheptane, and 1,4-dioxacycloheptane Source: ResearchGate 1

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Homomorpholinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling 2-Homomorpholinecarboxylic Acid

As a Senior Application Scientist, I frequently consult on the safe handling and logistical management of specialized cyclic amino acids. 2-Homomorpholinecarboxylic Acid (IUPAC: 1,4-oxazepane-2-carboxylic acid, CAS: 933743-11-4) is a critical building block in drug discovery, particularly in the synthesis of kinase inhibitors and other targeted therapeutics[1]. With a molecular formula of C6H11NO3 and a molecular weight of 145.16 g/mol , it is most commonly utilized in its hydrochloride salt form or as Boc/Cbz-protected derivatives[1].

However, its physical properties—specifically its sensitivity to light and moisture, combined with its acute irritant profile (H302, H315, H319, H335)—demand rigorous, self-validating operational controls[2]. This guide provides a field-proven system for the logistical handling, PPE selection, and disposal of this compound.

Personal Protective Equipment (PPE) Matrix & Causality

Listing PPE is insufficient without understanding the causality behind the choices. 2-Homomorpholinecarboxylic Acid is a fine, reactive powder that poses inhalation risks and can cause severe mucosal and dermal irritation[2].

PPE CategoryRequired SpecificationScientific Rationale & Causality
Eye Protection ANSI Z87.1 / EN166 compliant safety gogglesProtects against micro-particulate airborne dust during weighing. Standard safety glasses lack the orbital seal required for fine, irritating powders.
Hand Protection Nitrile gloves (minimum 5 mil); Double-glove for glovebox usePrevents dermal absorption (H315). Double-gloving inside a glovebox protects the primary butyl/neoprene chamber gloves from irreversible catalyst-poisoning contamination[3].
Body Protection Flame-resistant (FR) lab coat with fitted cuffsFitted cuffs prevent accidental sweeping of lightweight powder. FR material is required if handled near pyrophoric reagents on a Schlenk line.
Respiratory N95/P100 Particulate RespiratorMandatory only if handling outside of a certified fume hood or glovebox, directly mitigating the H335 (respiratory irritation) hazard[2].

Operational Plan: Handling Moisture- and Light-Sensitive Powders

Because 2-Homomorpholinecarboxylic Acid is prone to hydrolytic degradation and photo-oxidation, it must be stored at 4°C in amber glass bottles[4]. When transferring the solid for a reaction, atmospheric moisture must be strictly excluded to maintain the integrity of the carboxylic acid group. We utilize a combined Glovebox and Schlenk line methodology.

Expert Insight: Why Argon over Nitrogen? Argon is denser than both air and Nitrogen. When temporarily opening a Schlenk flask in a fume hood to attach a solid addition tube, an Argon blanket effectively settles over the reaction mixture, preventing atmospheric moisture intrusion[5].

Step-by-Step Methodology: Inert Solid Transfer
  • Glovebox Preparation: Transfer the sealed amber bottle of 2-Homomorpholinecarboxylic Acid into the glovebox antechamber. Perform three vacuum/refill cycles with Argon to ensure a strictly inert environment[3].

  • Loading the Addition Tube: Inside the glovebox, weigh the required mass of the chemical and load it into a glass solid addition tube (a bent tube with a male ground-glass joint)[5].

  • Sealing: Seal the addition tube with a Schlenk cap or rubber septum before removing it from the glovebox[5].

  • Schlenk Line Attachment: In the fume hood, establish a positive flow of Argon through the target Schlenk flask. Quickly remove the stopper from the flask and attach the solid addition tube[5].

  • Purging the Joint: Apply three cycles of vacuum and Argon purge to the connected apparatus to eliminate any air introduced into the ground-glass joint during attachment[6].

  • Solid Transfer: Slowly rotate and tap the solid addition tube, allowing the 2-Homomorpholinecarboxylic Acid powder to fall into the reaction solvent without adhering to the greased joints[5].

G Start 1. Glovebox Preparation (Argon Atmosphere) Load 2. Load 2-Homomorpholinecarboxylic Acid into Addition Tube Start->Load Seal 3. Seal Tube & Transfer to Fume Hood Load->Seal Attach 4. Attach to Schlenk Flask (Positive Argon Flow) Seal->Attach Cycle 5. Vacuum/Argon Purge Cycles (3x) Attach->Cycle Transfer 6. Agitate Tube to Transfer Powder into Flask Cycle->Transfer

Workflow for the inert-atmosphere transfer of 2-Homomorpholinecarboxylic Acid using a Schlenk line.

Spill Response and Disposal Plan

A self-validating safety protocol must account for operational deviations, such as accidental spills of the raw powder.

Spill Response Protocol:
  • Evacuate & Ventilate: If a large spill occurs outside the fume hood, step back immediately and allow the laboratory HVAC system to clear airborne dust.

  • PPE Verification: Ensure your N95/P100 respirator and double nitrile gloves are securely donned before approaching the spill.

  • Containment (Do NOT Dry Sweep): Dry sweeping aerosolizes the irritating powder. Cover the spill with damp, absorbent paper towels. Use a mild alkaline solution (like 5% NaHCO3) to dampen the towels, which helps neutralize the carboxylic acid safely.

  • Collection: Carefully scoop the damp towels and chemical residue into a sealable, hazardous waste bag.

  • Decontamination: Wash the affected surface with soap and copious amounts of water.

Disposal Plan:

Do not dispose of 2-Homomorpholinecarboxylic Acid in the general aqueous waste stream[2].

  • Collect all unreacted powder, contaminated PPE, and spill cleanup materials in a clearly labeled, halogen-free organic waste container.

  • Ensure the waste container is tightly sealed and stored away from strong oxidizing agents.

  • Coordinate with your institutional Environmental Health and Safety (EHS) department for high-temperature incineration disposal, which is the standard protocol for heterocyclic organic acids.

References

  • The Schlenk Line Survival Guide. "Addition of Solids". Source: schlenklinesurvivalguide.com. URL: [Link]

  • EPFL (École Polytechnique Fédérale de Lausanne). "Glovebox safety guidelines". Source: epfl.ch. URL: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Homomorpholinecarboxylic Acid
Reactant of Route 2
2-Homomorpholinecarboxylic Acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.